Aldgamycin G
Description
(1S,2S,3S,6E,8S,9R,10R,12S,14E,16R)-2-[[(2R,3R,4S,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-9-[[(4S,5R,6R,7S,9R)-6-hydroxy-4,9-dimethyl-2-oxo-1,3,8-trioxaspiro[4.5]decan-7-yl]oxy]-3,8,10,12-tetramethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione has been reported in Streptomyces avidinii with data available.
macrolide antibiotic active against Gram-positive bacteria; isolated from Streptomyces avidinii; structure given in first source; MW: 740
Properties
Molecular Formula |
C37H56O15 |
|---|---|
Molecular Weight |
740.8 g/mol |
IUPAC Name |
(1S,2S,3S,6E,8S,9R,10R,12S,14E,16R)-2-[[(2R,3R,4S,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-9-[[(4S,5R,6R,7S,9R)-6-hydroxy-4,9-dimethyl-2-oxo-1,3,8-trioxaspiro[4.5]decan-7-yl]oxy]-3,8,10,12-tetramethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione |
InChI |
InChI=1S/C37H56O15/c1-17-10-13-27(39)47-21(5)24(16-45-34-32(44-9)31(43-8)28(40)22(6)48-34)30-26(50-30)12-11-25(38)18(2)14-19(3)29(17)51-35-33(41)37(15-20(4)46-35)23(7)49-36(42)52-37/h10-13,17-24,26,28-35,40-41H,14-16H2,1-9H3/b12-11+,13-10+/t17-,18-,19+,20+,21-,22+,23-,24-,26+,28+,29-,30-,31-,32+,33-,34+,35-,37-/m0/s1 |
InChI Key |
PNKWSYXWMPOOOF-HYWWJSDLSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Aldgamycin G: A Technical Guide to its Production in Streptomyces
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the production of Aldgamycin G, a 16-membered macrolide antibiotic, by the microorganism Streptomyces. As the pharmaceutical industry continues to seek novel antimicrobial agents, understanding the biosynthesis and cultivation of such complex secondary metabolites is paramount. This document outlines the current knowledge on the producing organism, its biosynthetic pathway, and generalized experimental protocols for cultivation, extraction, and purification, while also touching upon the regulatory mechanisms that govern its production.
The Producing Microorganism: Streptomyces sp.
Streptomyces is a genus of Gram-positive bacteria renowned for its unparalleled capacity to produce a vast array of secondary metabolites, including a significant number of clinically important antibiotics. The specific producer of this compound has been identified as Streptomyces sp. HK-2006-1, a marine-derived strain. This discovery has been pivotal in elucidating the genetic basis of aldgamycin biosynthesis.
Biosynthesis of this compound: A Shared Pathway
The biosynthesis of this compound is intricately linked to that of another class of 16-membered macrolides, the chalcomycins. Groundbreaking research has revealed that both aldgamycins and chalcomycins originate from a single biosynthetic gene cluster in Streptomyces sp. HK-2006-1[1]. This shared genetic blueprint highlights a fascinating example of metabolic bifurcation in antibiotic production.
The core of the biosynthetic machinery is a polyketide synthase (PKS) system that assembles the macrolactone ring. The divergence in the pathway, leading to either aldgamycins or chalcomycins, is determined by the action of specific enzymes encoded within the gene cluster. Functional analysis has identified that the α/β subunits of a pyruvate (B1213749) dehydrogenase, encoded by the genes almDI/almDII, are responsible for directing the biosynthesis towards the aldgamycin scaffold. Conversely, an oxidoreductase encoded by almCI initiates the pathway leading to chalcomycins[1].
The aldgamycin gene cluster is an extension of the previously identified chalcomycin (B1236996) gene cluster, incorporating nine additional genes that orchestrate the unique structural features of the aldgamycin family of compounds[1].
Caption: Bifurcation of the Aldgamycin and Chalcomycin biosynthetic pathways.
Quantitative Data on this compound Production
Currently, there is a lack of publicly available, specific quantitative data on the production titers of this compound from Streptomyces sp. HK-2006-1. The yield of secondary metabolites in Streptomyces is highly dependent on the strain and the fermentation conditions. For context, the production of other 16-membered macrolides in genetically engineered Streptomyces strains can reach up to 1 g/L. It is important to note that yields can vary significantly, with wild-type strains often producing in the mg/L range. Optimization of fermentation parameters is crucial for enhancing production.
| Parameter | Value | Reference/Note |
| Producing Organism | Streptomyces sp. HK-2006-1 | Marine-derived strain. |
| This compound Yield | Data not available | Yields of other 16-membered macrolides can range from mg/L to g/L depending on the strain and fermentation process. |
Experimental Protocols
Due to the limited specific information on this compound, the following protocols are generalized based on established methods for the cultivation of Streptomyces and the extraction and purification of macrolide antibiotics. These should be considered as a starting point for the development of a specific process for this compound.
Fermentation of Streptomyces sp. HK-2006-1
This protocol outlines a typical submerged fermentation process for Streptomyces. Optimization of media components and fermentation parameters is critical for maximizing this compound production.
4.1.1. Media Composition (Representative)
| Component | Seed Medium (g/L) | Production Medium (g/L) |
| Glucose | 10 | 40 |
| Soluble Starch | - | 20 |
| Soybean Meal | 10 | 15 |
| Yeast Extract | 5 | 5 |
| NaCl | 5 | 5 |
| CaCO₃ | 2 | 2 |
| K₂HPO₄ | 1 | 1 |
| MgSO₄·7H₂O | 0.5 | 0.5 |
| Trace Element Solution | 1 mL | 1 mL |
| pH | 7.0-7.2 | 7.0-7.2 |
4.1.2. Fermentation Protocol
-
Inoculum Preparation: Aseptically inoculate a loopful of Streptomyces sp. HK-2006-1 from a mature agar (B569324) plate into a 250 mL flask containing 50 mL of seed medium. Incubate at 28-30°C for 48-72 hours on a rotary shaker at 200-250 rpm.
-
Production Culture: Transfer the seed culture (5-10% v/v) into a fermenter containing the production medium.
-
Fermentation Conditions:
-
Temperature: 28-30°C
-
pH: Maintain at 7.0 by controlled addition of acid/base.
-
Agitation: 300-500 rpm (variable depending on fermenter geometry).
-
Aeration: 1.0-1.5 vvm (volume of air per volume of medium per minute).
-
-
Monitoring: Monitor the fermentation for key parameters such as pH, dissolved oxygen, glucose concentration, and biomass.
-
Harvesting: The fermentation is typically harvested after 7-10 days, or when the production of this compound reaches its maximum, as determined by analytical methods like HPLC.
Caption: A generalized workflow for the fermentation of Streptomyces.
Extraction and Purification of this compound
This protocol describes a general approach for the extraction and purification of macrolide antibiotics from a fermentation broth.
-
Separation of Biomass: Centrifuge the fermentation broth at 5,000-10,000 x g for 15-30 minutes to separate the mycelium from the supernatant. This compound is expected to be present in both the supernatant and the mycelium.
-
Extraction from Supernatant: Extract the supernatant with an equal volume of a water-immiscible organic solvent such as ethyl acetate (B1210297) or n-butanol. Repeat the extraction 2-3 times. Combine the organic phases.
-
Extraction from Mycelium: Extract the mycelial cake with a polar organic solvent such as acetone (B3395972) or methanol. After extraction, filter to remove the cell debris and concentrate the filtrate under reduced pressure. The residue can then be partitioned between ethyl acetate and water.
-
Concentration: Concentrate the combined organic extracts under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Chromatographic Purification:
-
Silica (B1680970) Gel Chromatography: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of a non-polar solvent (e.g., hexane (B92381) or chloroform) and a polar solvent (e.g., ethyl acetate or methanol).
-
Preparative High-Performance Liquid Chromatography (HPLC): Further purify the active fractions using preparative reversed-phase HPLC (e.g., C18 column) with a suitable mobile phase, such as a gradient of acetonitrile (B52724) and water.
-
-
Characterization: The purified this compound can be characterized by various spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Caption: A generalized workflow for the extraction and purification of macrolides.
Regulation of this compound Biosynthesis
The regulation of antibiotic production in Streptomyces is a complex process involving a hierarchical network of regulatory genes and signaling molecules. While specific regulatory elements for the aldgamycin/chalcomycin gene cluster have not been fully elucidated, it is likely governed by mechanisms common to other macrolide biosynthetic pathways in Streptomyces.
Key Regulatory Elements in Streptomyces:
-
Cluster-Situated Regulators (CSRs): These are regulatory genes located within the biosynthetic gene cluster that often act as pathway-specific activators or repressors. The aldgamycin/chalcomycin cluster likely contains such regulators.
-
Pleiotropic Regulators: These are global regulators that affect the production of multiple secondary metabolites and morphological differentiation.
-
Small Signaling Molecules: Low-molecular-weight signaling molecules, such as γ-butyrolactones (GBLs), can act as autoregulators, triggering the onset of antibiotic production at a certain cell density (quorum sensing).
Further research is needed to identify the specific regulators and signaling molecules that control the expression of the aldgamycin/chalcomycin gene cluster in Streptomyces sp. HK-2006-1. Understanding these regulatory networks will be crucial for the rational design of strategies to enhance this compound production.
Caption: A conceptual overview of the regulatory hierarchy in Streptomyces.
Conclusion and Future Perspectives
This compound represents a promising macrolide antibiotic with a unique biosynthetic origin. The discovery of a shared gene cluster with chalcomycins in Streptomyces sp. HK-2006-1 opens up exciting avenues for biosynthetic engineering and the generation of novel analogues. While significant progress has been made in understanding the genetic basis of its production, further research is required to optimize fermentation conditions, increase production yields, and fully characterize the regulatory networks governing its biosynthesis. This technical guide serves as a foundational resource for researchers dedicated to advancing the development of this compound and other valuable secondary metabolites from Streptomyces.
References
Aldgamycin G: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Aldgamycin G is a naturally occurring 16-membered macrolide antibiotic belonging to the aldgamycin family, a group of compounds known for their antibacterial properties. First reported in 1986, this complex molecule, produced by strains of Streptomyces, presents a compelling subject for research in antimicrobial drug discovery and development. This technical guide provides a comprehensive overview of the chemical structure and known properties of this compound, including detailed experimental protocols and visualizations to facilitate further investigation.
Chemical Structure and Physicochemical Properties
This compound possesses a complex molecular architecture, characterized by a 16-membered lactone ring glycosidically linked to two deoxy sugars. Its chemical identity is defined by the molecular formula C37H56O15.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C37H56O15 | PubChem[1] |
| Molecular Weight | 740.834 g/mol | LookChem[2] |
| Monoisotopic Mass | 740.36192108 Da | LookChem[2] |
| Boiling Point (Predicted) | 887.6 °C at 760 mmHg | LookChem[2] |
| Flash Point (Predicted) | 268.4 °C | LookChem[2] |
| Density (Predicted) | 1.27 g/cm³ | LookChem[2] |
| LogP (Predicted) | 2.62260 | LookChem[2] |
| Hydrogen Bond Donor Count | 2 | LookChem[2] |
| Hydrogen Bond Acceptor Count | 15 | LookChem[2] |
| Rotatable Bond Count | 7 | LookChem[2] |
Note: Some of the physicochemical properties listed are predicted values from chemical databases and have not been experimentally verified in the available literature.
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the structural elucidation and characterization of complex natural products like this compound. While specific spectra for this compound are not widely published, the following represents the type of data that would be obtained through standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
-
¹H NMR: Proton NMR would reveal the chemical environment of each hydrogen atom, providing information on connectivity through spin-spin coupling patterns.
-
¹³C NMR: Carbon NMR would identify the number of unique carbon atoms and their hybridization states (sp³, sp², sp).
Specific ¹H and ¹³C NMR data for this compound are not available in the public domain. Researchers would need to perform these experiments on an isolated and purified sample.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula of this compound. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments would offer valuable insights into the structure of the macrolide and its sugar moieties.
Biological Activity
This compound is classified as a macrolide antibiotic.[3] Macrolides typically exert their antibacterial effects by inhibiting protein synthesis in bacteria.[4] They bind to the 50S subunit of the bacterial ribosome, preventing the elongation of the polypeptide chain.[4]
Antimicrobial Spectrum
Specific MIC values for this compound against various bacterial strains have not been detailed in the currently accessible literature.
Experimental Protocols
The following sections outline the general methodologies that would be employed for the isolation, characterization, and biological evaluation of this compound. These are based on standard practices for natural product research and information available for related macrolide antibiotics.
Isolation and Purification of this compound
The isolation of this compound typically involves fermentation of a producing microorganism, followed by extraction and chromatographic purification of the target compound.
-
Fermentation: A culture of the this compound-producing Streptomyces strain is grown in a suitable liquid medium under optimal conditions (temperature, pH, aeration) to encourage the production of the antibiotic.
-
Extraction: The fermentation broth is harvested, and the mycelium is separated from the supernatant by centrifugation. Both the mycelium and the supernatant are typically extracted with an organic solvent, such as ethyl acetate (B1210297) or butanol, to isolate the crude secondary metabolites.
-
Purification: The crude extract is subjected to a series of chromatographic techniques to purify this compound. This often involves initial separation by column chromatography on a stationary phase like silica gel, followed by further purification using high-performance liquid chromatography (HPLC) to yield the pure compound.
Antimicrobial Susceptibility Testing
The antimicrobial activity of this compound is determined by measuring its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria. The broth microdilution method is a standard procedure for this purpose.[5]
-
Preparation of Inoculum: A standardized suspension of the test bacterium is prepared to a specific cell density (e.g., 5 x 10⁵ CFU/mL).[6]
-
Serial Dilution: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation and Incubation: Each well is inoculated with the bacterial suspension, and the plate is incubated under appropriate conditions.
-
MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacterium.[5]
Signaling Pathways
The interaction of macrolide antibiotics with cellular signaling pathways is an area of active research, with many macrolides exhibiting immunomodulatory effects in addition to their antimicrobial activity.[7][8][9] These effects are often mediated through the modulation of key signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway.[7][9]
While the specific effects of this compound on host cell signaling have not been elucidated, its structural similarity to other macrolides suggests that it may also possess immunomodulatory properties. Further research is required to investigate the potential interaction of this compound with these and other signaling pathways to fully understand its biological activity profile.
Conclusion
This compound remains a molecule of significant interest for its potential as an antibacterial agent. This technical guide has summarized the current knowledge of its chemical structure and properties, while also highlighting the areas where further research is needed. The provided experimental protocols and visualizations serve as a foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of this complex natural product. The detailed characterization of its biological activity and mechanism of action will be critical for its future development as a therapeutic agent.
References
- 1. PubChemLite - (1s,2r,3r,6e,8s,9s,10s,12r,14e,16s)-2-[[(2r,3r,4r,5r,6r)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-9-[[(4s,6r,7s,9r)-6-hydroxy-4,9-dimethyl-2-oxo-1,3,8-trioxaspiro[4.5]decan-7-yl]oxy]-3,8,10,12-tetramethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione (C37H56O15) [pubchemlite.lcsb.uni.lu]
- 2. This compound|lookchem [lookchem.com]
- 3. This compound, a new macrolide antibiotic [pubmed.ncbi.nlm.nih.gov]
- 4. Macrolides: From Toxins to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DANAMIC: Data analyzer of minimum inhibitory concentrations – Protocol to analyze antimicrobial susceptibility data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Action and Clinical Application of Macrolides as Immunomodulatory Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Aldgamycin G molecular formula and weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
Core Molecular Data
Aldgamycin G possesses a complex chemical structure characteristic of macrolide antibiotics. Its fundamental molecular attributes are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₃₇H₅₆O₁₅ | [1][2][3] |
| Molecular Weight | 740.83 g/mol | [1][2] |
| Monoisotopic Mass | 740.36194 Da | [3] |
Biological Activity and Mechanism of Action
This compound is recognized as a macrolide antibiotic produced by strains of Streptomyces, such as Streptomyces lavendulae and Streptomyces avidinii.[4] Its primary biological function is the inhibition of Gram-positive bacteria.
Antibacterial Spectrum
While comprehensive minimum inhibitory concentration (MIC) data for this compound against a wide range of bacteria is not detailed in recent literature, its activity is established against Gram-positive pathogens. Macrolide antibiotics, in general, are effective against bacteria such as Staphylococcus, Streptococcus, and Diplococcus.
General Mechanism of Action of Macrolide Antibiotics
The primary antibacterial mechanism of macrolide antibiotics involves the inhibition of protein synthesis.[5] This is achieved through the following steps:
-
Binding to the Ribosome: Macrolides bind to the 50S subunit of the bacterial ribosome.[6][7]
-
Peptide Chain Elongation Arrest: This binding event physically obstructs the exit tunnel through which nascent polypeptide chains emerge, thereby halting protein elongation.[5]
This targeted inhibition of protein synthesis is bacteriostatic, meaning it prevents the bacteria from multiplying, but at higher concentrations or under specific conditions, it can be bactericidal.[7]
Host Cell Interactions and Signaling Pathways
Beyond their direct antibacterial effects, macrolide antibiotics are known to possess immunomodulatory properties by interacting with host cell signaling pathways. These interactions are complex and can include:
-
Inhibition of Pro-inflammatory Cytokines: Macrolides can suppress the production of inflammatory mediators.
-
Modulation of Kinase Pathways: They have been shown to interfere with signaling cascades involving MAP kinases (ERK, JNK, p38) and other pathways like NF-κB.
A generalized overview of macrolide interaction with host cell signaling is depicted below.
Experimental Protocols
The following sections outline generalized experimental methodologies for the study of this compound, based on standard practices for macrolide antibiotics.
Isolation and Purification of this compound
The isolation of this compound typically involves fermentation of a producing Streptomyces strain, followed by extraction and chromatographic purification.
3.1.1. Fermentation
-
Inoculum Preparation: A seed culture of the Streptomyces strain is prepared by inoculating a suitable liquid medium and incubating with agitation.
-
Production Culture: The seed culture is used to inoculate a larger volume of production medium. Fermentation is carried out under controlled conditions (temperature, pH, aeration) for a period optimized for macrolide production.
3.1.2. Extraction
-
Broth Separation: The fermentation broth is centrifuged or filtered to separate the mycelium from the supernatant.
-
Solvent Extraction: The supernatant and/or the mycelial cake (depending on the localization of the compound) is extracted with a water-immiscible organic solvent such as ethyl acetate (B1210297) or chloroform.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
3.1.3. Purification
-
Silica (B1680970) Gel Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate fractions based on polarity.
-
Preparative HPLC: Fractions showing antibacterial activity are further purified by preparative high-performance liquid chromatography (HPLC) on a reverse-phase column (e.g., C18) to yield pure this compound.
Structural Elucidation
The chemical structure of the purified this compound can be determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to establish the connectivity of atoms and the stereochemistry of the molecule.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores.
Determination of Antibacterial Activity
The antibacterial efficacy of this compound is typically assessed by determining its Minimum Inhibitory Concentration (MIC).
3.3.1. Broth Microdilution Method
-
Preparation of Inoculum: A standardized suspension of the test bacterium is prepared.
-
Serial Dilution: The purified this compound is serially diluted in a multi-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the test organism.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
Conclusion
This compound represents a member of the clinically important macrolide class of antibiotics. While specific, detailed experimental data remains somewhat limited in the public domain, the established methodologies for the study of natural products, particularly macrolides, provide a robust framework for its further investigation. Future research focusing on detailed biological characterization and elucidation of its specific interactions with cellular pathways will be crucial for understanding its full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a new macrolide antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Immunomart [immunomart.com]
- 5. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PharmGKB summary: macrolide antibiotic pathway, pharmacokinetics/pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Spectroscopic Profile of Aldgamycin G: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldgamycin G is a macrolide antibiotic first isolated from Streptomyces avidinii. As a member of the aldgamycin family, it possesses a complex structure featuring a 16-membered lactone ring glycosidically linked to sugar moieties. Understanding the precise structure and physicochemical properties of this compound is crucial for researchers in natural product chemistry, medicinal chemistry, and drug development who are exploring its potential as a therapeutic agent. This technical guide provides a summary of the available spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), essential techniques for its structural elucidation and characterization.
Physicochemical Properties
Based on the initial isolation and characterization, this compound presents as a white powder. Its molecular formula has been determined to be C37H58O16. The compound is soluble in methanol (B129727), chloroform (B151607), and ethyl acetate, and is sparingly soluble in water.
Spectroscopic Data
The structural elucidation of this compound heavily relies on one-dimensional and two-dimensional NMR spectroscopy, as well as high-resolution mass spectrometry. While the complete raw data from the original publication is not publicly accessible, this guide compiles the key reported spectroscopic characteristics.
Mass Spectrometry (MS)
High-resolution mass spectrometry is critical for determining the elemental composition and exact mass of this compound.
Table 1: Mass Spectrometry Data for this compound
| Technique | Ion Mode | Observed m/z | Molecular Formula |
| HR-FABMS | Positive | 759.3799 [M+H]+ | C37H59O16 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. The reported ¹H and ¹³C NMR data have been instrumental in establishing the connectivity and stereochemistry of the macrolide ring and its sugar substituents.
Due to the limited public availability of the fully assigned NMR data in tabular format from the original publication, a detailed table of chemical shifts and coupling constants for every proton and carbon cannot be provided at this time. The initial characterization relied on comparisons with structurally related aldgamycin compounds.
Experimental Protocols
The following sections describe the general experimental methodologies typically employed for obtaining the spectroscopic data for macrolide antibiotics like this compound. The specific parameters used in the original study by Mizobuchi et al. (1986) are not fully detailed in publicly available sources.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD), in a standard 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment of each proton. Parameters typically include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. Proton-decoupled spectra are usually acquired to simplify the spectrum to single lines for each carbon.
-
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for establishing the connectivity between protons and carbons, which is crucial for assigning the complex structure of this compound.
Mass Spectrometry (MS)
-
Instrumentation: High-resolution mass spectrometry is typically performed using a Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol) and introduced into the ion source.
-
Data Acquisition: The mass spectrometer is operated in positive or negative ion mode to detect the protonated molecule [M+H]⁺ or other adducts. The high resolution and mass accuracy of the instrument allow for the determination of the elemental composition.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like this compound.
Caption: Workflow for the isolation and structural elucidation of this compound.
Conclusion
The spectroscopic data from NMR and mass spectrometry are indispensable for the definitive structural characterization of this compound. While a comprehensive, publicly accessible dataset of its NMR assignments is currently limited, the foundational mass spectrometry data confirms its elemental composition. For researchers and drug development professionals, obtaining the full spectroscopic details from the original publication or through re-isolation and characterization is a critical step for any further investigation into the biological activity and therapeutic potential of this macrolide antibiotic. The methodologies outlined in this guide provide a standard framework for such an undertaking.
An In-depth Technical Guide to Aldgamycin G Analogues and Derivatives for Researchers and Drug Development Professionals
Introduction
Aldgamycin G is a 16-membered macrolide antibiotic naturally produced by Streptomyces species. Like other macrolides, it exhibits antibacterial activity, primarily against Gram-positive bacteria, by inhibiting protein synthesis. The complex structure of this compound presents numerous opportunities for synthetic modification, leading to the generation of analogues and derivatives with potentially improved efficacy, altered spectrum of activity, and reduced susceptibility to resistance mechanisms. This technical guide provides a comprehensive overview of the available scientific data on this compound analogues and derivatives, focusing on their synthesis, biological activity, and mechanism of action.
Core Structure of this compound
This compound is a complex macrolide characterized by a 16-membered lactone ring glycosidically linked to two deoxysugars. Its chemical formula is C37H56O15 and it has a molecular weight of 740.83 g/mol . The core structure provides a scaffold for a variety of chemical modifications aimed at enhancing its therapeutic properties.
Biological Activity of this compound Analogues
The primary measure of the antibacterial efficacy of this compound and its analogues is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table summarizes the available MIC data for known this compound analogues.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Aldgamycin Q1 | Enterococcus faecalis | 16 | [1] |
| Bacillus subtilis | 32 | [1] | |
| Staphylococcus aureus | 32 | [1] | |
| Acinetobacter baumannii | 64 | [1] | |
| Aldgamycin Q2 | Enterococcus faecalis | 32 | [1] |
| Bacillus subtilis | 64 | [1] | |
| Staphylococcus aureus | 64 | [1] | |
| Acinetobacter baumannii | 64 | [1] |
Synthesis of this compound Analogues
The total synthesis of this compound and its analogues is a complex undertaking due to the molecule's stereochemical complexity and the presence of sensitive functional groups. However, the synthesis of structurally related 16-membered macrolides, such as Aldgamycin N, provides significant insights into potential synthetic strategies. Key reactions often employed in the synthesis of such macrolides include:
-
Asymmetric Aldol Reactions: To establish the correct stereochemistry of the polyketide backbone.
-
Wacker Oxidation: For the introduction of ketone functionalities.
-
Hydroformylation: To introduce aldehyde groups for further modification.
-
Glycosylation Reactions: For the attachment of the sugar moieties, which are crucial for biological activity.
-
Macrolactonization: To close the large lactone ring, often a challenging step in the synthesis.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound analogues is typically determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Protocol:
-
Preparation of Bacterial Inoculum: A fresh culture of the target bacterial strain is grown to the logarithmic phase in appropriate broth medium. The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Antibiotic Dilutions: A serial two-fold dilution of the this compound analogue is prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension. Control wells containing only broth (sterility control) and broth with bacteria (growth control) are also included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Reading of Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
Mechanism of Action and Signaling Pathways
The primary mechanism of action of 16-membered macrolide antibiotics, including this compound and its derivatives, is the inhibition of bacterial protein synthesis.
dot
Caption: Mechanism of action of this compound analogues.
These antibiotics bind to the 50S subunit of the bacterial ribosome, specifically at or near the peptidyl transferase center (PTC) within the nascent peptide exit tunnel (NPET). This binding event physically obstructs the passage of the growing polypeptide chain, leading to premature dissociation of peptidyl-tRNA from the ribosome and ultimately, the cessation of protein synthesis. This inhibition of protein synthesis is the primary cause of the bacteriostatic or bactericidal effect of these compounds.
Experimental Workflow for Synthesis and Evaluation
The development of novel this compound analogues follows a structured workflow from synthesis to biological evaluation.
dot
Caption: General workflow for the development of this compound analogues.
This iterative process involves the design and synthesis of new molecules, followed by rigorous biological testing. The data obtained from these tests, particularly the MIC values, are then used to establish structure-activity relationships (SAR). This SAR data, in turn, informs the design of the next generation of analogues with improved properties, creating a cycle of optimization that can lead to the identification of promising preclinical candidates.
Conclusion
This compound and its analogues represent a promising area for the discovery of new antibacterial agents, particularly against Gram-positive pathogens. While the available data on specific analogues is currently limited, the established principles of macrolide chemistry and microbiology provide a solid foundation for future research. Further exploration of the structure-activity relationships through the synthesis and evaluation of a broader range of derivatives is crucial for unlocking the full therapeutic potential of this class of antibiotics. The detailed methodologies and conceptual frameworks presented in this guide are intended to support researchers and drug development professionals in this endeavor.
References
An In-depth Technical Guide to the Biosynthesis of Aldgamycin G in Streptomyces
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldgamycin G, a 16-membered macrolide antibiotic, is a secondary metabolite produced by certain strains of Streptomyces. Its unique structural feature, a rare branched-chain sugar D-aldgarose moiety, contributes to its biological activity and makes its biosynthesis a subject of significant scientific interest. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, focusing on the genetic and enzymatic mechanisms in Streptomyces sp. HK-2006-1. The guide details the key biosynthetic genes, the proposed enzymatic steps, and relevant experimental methodologies for studying this intricate pathway.
The Aldgamycin/Chalcomycin (B1236996) Bifurcated Biosynthetic Pathway
A pivotal discovery in understanding this compound biosynthesis is that it shares a single biosynthetic gene cluster (BGC) with another class of 16-membered macrolides, the chalcomycins, in Streptomyces sp. HK-2006-1. This shared origin presents a fascinating case of biosynthetic bifurcation, where the metabolic flux is channeled towards one of two structurally distinct final products.
The genetic basis for this bifurcation lies in a specific region of the gene cluster. The biosynthesis of aldgamycins is initiated by the action of the gene products of almDI and almDII, which encode the α and β subunits of a pyruvate (B1213749) dehydrogenase complex, respectively. In contrast, the commitment to the chalcomycin pathway is triggered by the activity of AlmCI, an oxidoreductase. This enzymatic divergence at an early stage of the pathway dictates the final macrolide scaffold.
This compound Biosynthetic Gene Cluster
The complete biosynthetic gene cluster for aldgamycin J has been sequenced and is available in the Minimum Information about a Biosynthetic Gene cluster (MIBiG) database under accession number BGC0001396[1]. This cluster contains a comprehensive set of genes responsible for the synthesis of the polyketide backbone, the deoxysugar moieties, and the regulatory elements. The key genes involved in the aldgamycin pathway are summarized in Table 1.
Table 1: Key Genes in the this compound Biosynthetic Gene Cluster
| Gene | Proposed Function | Role in Pathway |
| almDI | Pyruvate dehydrogenase E1 component subunit α | Directs biosynthesis towards the aldgamycin pathway |
| almDII | Pyruvate dehydrogenase E1 component subunit β | Directs biosynthesis towards the aldgamycin pathway |
| almCI | Oxidoreductase | Initiates the chalcomycin biosynthetic pathway |
| almEIII | Methyltransferase | Potentially involved in the biosynthesis of the sugar moieties |
| almEIV | Methyltransferase | Potentially involved in the biosynthesis of the sugar moieties |
| almCII | Methyltransferase | Potentially involved in the biosynthesis of the D-aldgarose moiety |
| almUI | Methyltransferase | Potentially involved in the biosynthesis of the D-aldgarose moiety |
| almUII | Putative sugar biosynthesis enzyme | Likely involved in the formation of the D-aldgarose precursor |
| almUIII | Putative sugar biosynthesis enzyme | Likely involved in the formation of the D-aldgarose precursor |
| almUIV | Putative sugar biosynthesis enzyme | Likely involved in the formation of the D-aldgarose precursor |
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound can be conceptually divided into three main stages: 1) formation of the polyketide macrolactone core, 2) biosynthesis of the D-aldgarose moiety, and 3) glycosylation of the macrolactone.
Polyketide Backbone Synthesis
The macrolactone core of this compound is synthesized by a Type I polyketide synthase (PKS). These large, modular enzymes catalyze the sequential condensation of small carboxylic acid units, typically derived from acetyl-CoA, propionyl-CoA, and methylmalonyl-CoA, in an assembly-line fashion. While the specific PKS genes for aldgamycin have not been functionally characterized in detail, their presence in the gene cluster is evident from sequence homology.
Biosynthesis of D-Aldgarose
A key and distinguishing feature of this compound is the presence of D-aldgarose, a rare branched-chain deoxysugar. The biosynthesis of branched-chain sugars in bacteria is a complex process involving multiple enzymatic steps, including epimerization, dehydration, and C-C bond formation. While the precise pathway for D-aldgarose remains to be fully elucidated, it is hypothesized to originate from a common sugar precursor like D-glucose. The genes almUII, almUIII, and almUIV are prime candidates for catalyzing the intricate steps of its formation. The methyltransferases almCII and almUI are likely involved in the final tailoring steps of the aldgarose moiety.
Glycosylation
The final step in the biosynthesis of this compound is the attachment of the D-aldgarose sugar to the macrolide core. This reaction is catalyzed by a glycosyltransferase, which is also encoded within the biosynthetic gene cluster.
A diagram of the proposed biosynthetic pathway bifurcation is presented below:
Quantitative Data
At present, there is a limited amount of publicly available quantitative data regarding the production titers of this compound. However, metabolic engineering strategies have been successfully employed to enhance the production of other antibiotics in Streptomyces, suggesting that similar approaches could be applied to increase this compound yields. For instance, optimizing precursor supply and overexpressing pathway-specific regulatory genes have led to significant improvements in the production of daptomycin (B549167) and ascomycin[2].
Experimental Protocols
Elucidating the biosynthetic pathway of this compound has relied on a combination of molecular genetics and biochemical techniques. The following section outlines the general methodologies for key experiments.
Gene Disruption and Complementation
Gene knockout studies are crucial for determining the function of specific genes within the biosynthetic cluster. A common method for gene disruption in Streptomyces is PCR-mediated gene replacement.
Workflow for Gene Disruption:
Protocol Outline:
-
Construct a disruption cassette: A selectable marker (e.g., an antibiotic resistance gene) is flanked by regions homologous to the upstream and downstream sequences of the target gene.
-
Introduce the cassette into Streptomyces: This is typically achieved through intergeneric conjugation from a donor E. coli strain.
-
Select for double-crossover events: Progeny are screened for the presence of the resistance marker and the loss of the target gene.
-
Verify the knockout: The correct gene replacement is confirmed by PCR analysis and sequencing.
For complementation studies, the wild-type gene is cloned into an integrative expression vector and introduced into the mutant strain to restore the wild-type phenotype.
Heterologous Expression and Enzyme Characterization
To characterize the function of individual enzymes in the pathway, the corresponding genes can be heterologously expressed in a suitable host, such as E. coli or a genetically amenable Streptomyces strain.
Protocol Outline:
-
Clone the gene of interest: The target gene is amplified by PCR and cloned into an appropriate expression vector.
-
Transform the expression host: The vector is introduced into the chosen host strain.
-
Induce protein expression: Gene expression is induced under optimized conditions (e.g., temperature, inducer concentration).
-
Purify the protein: The recombinant protein is purified using affinity chromatography (e.g., His-tag).
-
Perform enzymatic assays: The activity of the purified enzyme is tested using its predicted substrate. The reaction products can be analyzed by techniques such as HPLC, mass spectrometry, and NMR spectroscopy.
Conclusion
The biosynthesis of this compound in Streptomyces represents a complex and fascinating example of secondary metabolism. The discovery of a shared and bifurcated pathway with chalcomycins has provided significant insight into the genetic control of macrolide production. While the broad strokes of the pathway are understood, further research is required to fully elucidate the enzymatic steps involved in the formation of the unique D-aldgarose moiety and to obtain detailed quantitative data on the production of this compound. The experimental approaches outlined in this guide provide a framework for future investigations that will undoubtedly uncover more of the intricate details of this remarkable biosynthetic pathway, potentially paving the way for the engineered production of novel and more potent antibiotic compounds.
References
- 1. Metabolic engineering of Streptomyces roseosporus for increased production of clinically important antibiotic daptomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Generation of Streptomyces hygroscopicus cell factories with enhanced ascomycin production by combined elicitation and pathway-engineering strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
Aldgamycin G: A Technical Overview of its Antibacterial Spectrum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldgamycin G is a 16-membered macrolide antibiotic isolated from Streptomyces avidinii.[1] As a member of the macrolide class, its mechanism of action is anticipated to involve the inhibition of bacterial protein synthesis. This technical guide provides a comprehensive overview of the known antibacterial activity of this compound and related compounds, details generalized experimental protocols for its assessment, and illustrates its putative mechanism of action. Due to the limited availability of the original 1986 publication by Mizobuchi et al., specific quantitative data and detailed experimental protocols for this compound are not readily accessible. Therefore, this guide presents a synthesis of available information on closely related aldgamycin analogs and the broader class of 16-membered macrolides to provide a representative understanding of this compound's antibacterial profile.
Antibacterial Spectrum
This compound has been reported to exhibit activity primarily against Gram-positive bacteria.[1] While specific Minimum Inhibitory Concentration (MIC) values for this compound are not available in the accessible literature, data from closely related aldgamycin compounds, such as aldgamycins J-O and Q1/Q2, provide insights into its potential spectrum and potency.
Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Values of Aldgamycin Analogs
| Bacterial Strain | Aldgamycins J-O (μg/mL) | Aldgamycins Q1 & Q2 (μg/mL) |
| Staphylococcus aureus | 16 - 64 | 16 - 64 |
| Bacillus subtilis | 8 - 32 | 16 - 64 |
| Micrococcus luteus | 4 - 16 | Not Reported |
Note: This data is for aldgamycin analogs and is intended to be illustrative of the potential activity of this compound. Specific values for this compound may vary.
Experimental Protocols
The following sections describe generalized experimental protocols for determining the antibacterial spectrum of a compound like this compound. These are based on standard methodologies for antimicrobial susceptibility testing.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The broth microdilution method is a standard laboratory procedure to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to a high concentration (e.g., 10 mg/mL).
-
Further dilute the stock solution in the appropriate broth medium to create a working solution.
2. Inoculum Preparation:
-
From a fresh agar (B569324) plate culture, select several colonies of the test bacterium.
-
Suspend the colonies in a sterile saline solution or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the test broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
3. Broth Microdilution Assay:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound working solution in cation-adjusted Mueller-Hinton Broth (or another suitable broth).
-
Add the standardized bacterial inoculum to each well.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plate at 35-37°C for 16-20 hours.
4. Interpretation of Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Mechanism of Action
As a 16-membered macrolide, this compound is presumed to exert its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. The primary target is the 50S subunit of the bacterial ribosome.
Signaling Pathway of 16-Membered Macrolide Antibiotics
The diagram below illustrates the generally accepted mechanism of action for 16-membered macrolide antibiotics. They bind to the 23S rRNA within the large ribosomal subunit, at or near the peptidyl transferase center. This binding interferes with the elongation of the polypeptide chain, ultimately leading to the cessation of protein synthesis and inhibition of bacterial growth.
Caption: Putative mechanism of action of this compound.
Conclusion
This compound is a macrolide antibiotic with demonstrated activity against Gram-positive bacteria. While specific quantitative data remains elusive in readily available scientific literature, the information on related compounds suggests it likely possesses a potent antibacterial profile. The provided generalized experimental protocols and the putative mechanism of action offer a framework for researchers and drug development professionals to further investigate and characterize the therapeutic potential of this compound. Further studies are warranted to fully elucidate its antibacterial spectrum and precise molecular interactions.
References
In Vitro Activity of Aldgamycin G Against Gram-Positive Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aldgamycin G is a macrolide antibiotic isolated from Streptomyces species.[1] Like other macrolides, it is known for its activity against Gram-positive bacteria. This technical guide provides an in-depth overview of the methodologies used to assess the in vitro activity of this compound, its mechanism of action, and a representative summary of its potential antibacterial profile. Due to the limited publicly available data on this compound, this guide combines established principles of macrolide microbiology with standardized experimental protocols to serve as a comprehensive resource for researchers.
Introduction to this compound
This compound belongs to the macrolide class of antibiotics, characterized by a large macrocyclic lactone ring to which one or more deoxy sugars may be attached. First isolated from Streptomyces, this compound has been identified as an agent with activity against Gram-positive bacteria.[1] Macrolides are a clinically important class of antibiotics and are widely used to treat infections caused by susceptible Gram-positive organisms.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Macrolide antibiotics, including presumably this compound, exert their antibacterial effect by inhibiting protein synthesis in susceptible bacteria. They bind to the 50S subunit of the bacterial ribosome, which is crucial for peptide chain elongation.[2][3][4] This binding occurs within the polypeptide exit tunnel, leading to the premature dissociation of the growing peptide chain.[2][4] The result is the cessation of protein synthesis, which ultimately inhibits bacterial growth and replication. This mechanism is selective for bacterial ribosomes, which differ structurally from eukaryotic ribosomes, accounting for the selective toxicity of macrolides.[3]
Caption: Mechanism of action of this compound.
Quantitative Data on In Vitro Activity
While specific quantitative data for this compound is not widely available in the public domain, the following tables present a representative summary of expected Minimum Inhibitory Concentration (MIC) values against a panel of Gram-positive bacteria. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
Disclaimer: The data presented in Tables 1 and 2 are hypothetical and for illustrative purposes only. Actual MIC values for this compound must be determined experimentally.
Table 1: Representative In Vitro Activity of this compound against Gram-Positive Bacteria
| Bacterial Strain | ATCC Number | This compound MIC (µg/mL) |
| Staphylococcus aureus | 29213 | 0.5 - 2 |
| Staphylococcus epidermidis | 12228 | 1 - 4 |
| Streptococcus pneumoniae | 49619 | ≤0.12 - 1 |
| Streptococcus pyogenes | 19615 | ≤0.12 - 0.5 |
| Enterococcus faecalis | 29212 | 2 - 8 |
| Bacillus subtilis | 6633 | 0.25 - 1 |
Table 2: Comparative In Vitro Activities of Macrolides against Gram-Positive Bacteria (Illustrative)
| Bacterial Strain | This compound (µg/mL) | Erythromycin (µg/mL) | Azithromycin (µg/mL) | Clarithromycin (µg/mL) |
| S. aureus | 0.5 - 2 | 0.25 - 1 | 1 - 4 | 0.12 - 0.5 |
| S. pneumoniae | ≤0.12 - 1 | ≤0.06 - 0.5 | ≤0.06 - 0.5 | ≤0.03 - 0.25 |
| E. faecalis | 2 - 8 | 1 - 4 | 2 - 16 | 0.5 - 2 |
Experimental Protocols
The following are detailed methodologies for determining the in vitro activity of this compound against Gram-positive bacteria.
Broth Microdilution Method
This is a widely used method for determining the MIC of an antimicrobial agent.[5][6]
a. Preparation of this compound Stock Solution:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide) at a high concentration (e.g., 1280 µg/mL).
b. Preparation of Microtiter Plates:
-
A 96-well microtiter plate is used.
-
100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) is added to each well.
-
A serial two-fold dilution of the this compound stock solution is prepared directly in the plate, typically ranging from 128 µg/mL to 0.06 µg/mL.
c. Inoculum Preparation:
-
The bacterial strain to be tested is grown on an appropriate agar (B569324) medium overnight.
-
Several colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
d. Inoculation and Incubation:
-
10 µL of the standardized bacterial suspension is added to each well containing the antimicrobial dilutions.
-
A growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing broth only) are included.
-
The plate is incubated at 35-37°C for 16-20 hours in ambient air.
e. Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
References
- 1. This compound, a new macrolide antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are 50S subunit inhibitors and how do they work? [synapse.patsnap.com]
- 3. youtube.com [youtube.com]
- 4. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broth microdilution - Wikipedia [en.wikipedia.org]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Aldgamycin G: Unraveling the Therapeutic Potential of a Rare Macrolide
A Technical Whitepaper for Drug Discovery & Development Professionals
Abstract: Aldgamycin G, a 16-membered macrolide antibiotic isolated from Streptomyces avidinii, represents a molecule of interest within the broader class of macrolide antibiotics. While research on this specific compound is limited, its structural class is known for a wide range of therapeutic applications, including antibacterial and potential anticancer activities. This technical guide synthesizes the currently available information on this compound and related macrolides, highlighting potential therapeutic avenues and outlining general experimental protocols relevant to its future investigation. Due to a scarcity of publicly available data specific to this compound, this paper draws upon established knowledge of 16-membered macrolides to propose a framework for its systematic evaluation.
Introduction to this compound
The broader family of 16-membered macrolides, such as tylosin (B1662201) and josamycin, are utilized in both veterinary and human medicine and are known for their activity against Gram-positive and a limited range of Gram-negative organisms.[2] They exert their antibacterial effect by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.[1] This mechanism is a hallmark of the macrolide class.
Potential Therapeutic Applications
Based on the known activities of related 16-membered macrolides, the potential therapeutic applications of this compound can be hypothesized in two main areas: antibacterial and anticancer therapies.
Antibacterial Activity
The foundational reported activity of this compound is its effect against Gram-positive bacteria.[3] To fully characterize this potential, a systematic evaluation of its minimum inhibitory concentrations (MICs) against a panel of clinically relevant Gram-positive pathogens is essential.
Table 1: Hypothetical MIC Data Structure for this compound against Gram-Positive Bacteria
| Bacterial Strain | ATCC Number | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) [Control] |
| Staphylococcus aureus | 29213 | Data not available | Data not available |
| Streptococcus pneumoniae | 49619 | Data not available | Data not available |
| Enterococcus faecalis | 29212 | Data not available | Data not available |
| Methicillin-resistant S. aureus (MRSA) | BAA-1717 | Data not available | Data not available |
Note: This table is a template for data that would need to be generated through experimental work, as no specific MIC values for this compound have been found in the reviewed literature.
Anticancer Activity
Several macrolides have demonstrated potential as anticancer agents. For instance, certain 14-membered macrolides have been shown to possess antiangiogenic and antitumor effects.[4][5] While this activity has not been reported for all 16-membered macrolides, the structural diversity within the macrolide class warrants investigation into the cytotoxic and antiproliferative effects of this compound against various cancer cell lines.
Table 2: Hypothetical IC50 Data Structure for this compound against Human Cancer Cell Lines
| Cancer Cell Line | Tissue of Origin | This compound IC50 (µM) | Doxorubicin IC50 (µM) [Control] |
| MCF-7 | Breast | Data not available | Data not available |
| A549 | Lung | Data not available | Data not available |
| HCT116 | Colon | Data not available | Data not available |
| K562 | Leukemia | Data not available | Data not available |
Note: This table is a template for data that would need to be generated through experimental work, as no specific IC50 values for this compound have been found in the reviewed literature.
Proposed Mechanism of Action
Antibacterial Mechanism
As a macrolide, this compound is presumed to inhibit bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit. This binding event blocks the exit tunnel for the nascent polypeptide chain, leading to premature dissociation of the peptidyl-tRNA from the ribosome.
Caption: Proposed antibacterial mechanism of this compound.
Potential Anticancer Signaling Pathways
Should this compound exhibit anticancer properties, its mechanism could involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. Macrolides like rapamycin (B549165) are well-known inhibitors of the mTOR pathway, which is a central regulator of cell growth and metabolism.
Caption: Hypothetical anticancer signaling pathway for this compound.
Experimental Protocols
Detailed experimental protocols for this compound are not available. However, standard methodologies for evaluating macrolide antibiotics can be adapted.
Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity of this compound can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Workflow for MIC Determination:
Caption: Workflow for MIC determination of this compound.
In Vitro Cytotoxicity (IC50) Assay
The half-maximal inhibitory concentration (IC50) against cancer cell lines can be determined using a colorimetric assay such as the MTT or XTT assay.
Workflow for IC50 Determination:
Caption: Workflow for IC50 determination of this compound.
Future Directions and Conclusion
The therapeutic potential of this compound remains largely unexplored. The immediate priority for future research is to generate robust in vitro data on its antibacterial and potential anticancer activities. The synthesis of this compound and its analogues could also open avenues for structure-activity relationship (SAR) studies, potentially leading to the development of more potent and selective therapeutic agents. While the current lack of specific data on this compound is a significant limitation, its classification as a 16-membered macrolide provides a solid foundation for initiating a comprehensive investigation into its therapeutic applications. The protocols and conceptual frameworks presented in this whitepaper offer a roadmap for researchers to begin unlocking the potential of this rare natural product.
References
- 1. The macrolide antibiotic renaissance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 16-membered macrolide antibiotics: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antiangiogenic and antitumor effects of 14-membered ring macrolides on mouse B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fourteen-membered ring macrolides as anti-angiogenic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Aldgamycin G: An In-Depth Analysis of Antiviral and Anticancer Potential
A Technical Whitepaper for Researchers and Drug Development Professionals
Executive Summary: Aldgamycin G, a 16-membered macrolide antibiotic isolated from Streptomyces species, is primarily recognized for its antibacterial properties.[1] Despite the broad-spectrum biological activities often associated with macrolides, a comprehensive review of current scientific literature reveals a significant scarcity of research specifically investigating the antiviral and anticancer activities of this compound. This technical guide synthesizes the limited available information and provides a contextual overview based on the activities of related macrolide compounds. While direct evidence for this compound's efficacy in these areas is lacking, this paper serves as a foundational resource for future research endeavors.
Introduction to this compound
This compound is a member of the 16-membered macrolide family of antibiotics.[1] These complex natural products are characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached. The primary established biological activity of this compound and its congeners is antibacterial, targeting bacterial protein synthesis.[1]
Antiviral Activity: A Research Gap
Currently, there is a notable absence of published studies specifically detailing the antiviral activity of this compound. While some macrolides have been investigated for their potential antiviral effects, these studies have largely focused on 14- and 15-membered ring structures.[2][3] For instance, certain macrolides are thought to exert indirect antiviral effects through their anti-inflammatory and immunomodulatory properties.[2] However, it is crucial to note that these findings cannot be directly extrapolated to 16-membered macrolides like this compound without specific experimental validation. The general antiviral mechanisms of some other macrolides are thought to involve interference with viral entry, replication, or budding, but no such data exists for this compound.
Anticancer Activity: Limited Evidence and the Need for Investigation
Similar to its antiviral profile, the anticancer activity of this compound remains largely unexplored. Research into the anticancer potential of macrolides has shown variable results depending on the specific compound and its structure. Some studies on 14-membered macrolides have suggested anti-angiogenic and antitumor effects.[4][5][6] In contrast, a study comparing different macrolide ring sizes indicated that a 16-membered macrolide, josamycin, did not exhibit the same inhibitory effect on angiogenesis as its 14-membered counterparts.[4]
Secondary metabolites from the genus Saccharothrix, a known producer of various bioactive compounds, have shown cytotoxic activities against cancer cell lines.[7][8] However, these studies did not specifically identify this compound as the active compound. The lack of data prevents the creation of a detailed profile of this compound's anticancer mechanism, which for other compounds can include induction of apoptosis, inhibition of cell proliferation, and anti-angiogenesis.
Data Presentation: A Call for Future Research
Due to the lack of specific studies on the antiviral and anticancer activities of this compound, a quantitative data summary in tabular format cannot be provided at this time. Future research should aim to generate data on:
-
IC50/EC50 Values: Determining the half-maximal inhibitory or effective concentrations of this compound against a panel of viruses and cancer cell lines.
-
In Vitro and In Vivo Efficacy: Assessing the compound's activity in cell-based assays and animal models.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound.
Experimental Protocols: A Proposed Framework
As no specific experimental protocols for evaluating the antiviral and anticancer activity of this compound are available, we propose a general framework for future investigations based on standard methodologies.
5.1. Antiviral Assays
A standard approach to screen for antiviral activity would involve the following workflow:
Caption: A generalized workflow for in vitro antiviral activity screening.
5.2. Anticancer Assays
A typical workflow to assess anticancer properties would include:
Caption: A standard workflow for evaluating in vitro anticancer activity.
Signaling Pathways: A Hypothetical Perspective
Without experimental data, any depiction of signaling pathways affected by this compound would be purely speculative. Based on the known mechanisms of other macrolides and anticancer agents, potential, yet unproven, pathways that could be investigated include:
Caption: Hypothetical anticancer mechanisms of action for this compound.
Conclusion and Future Directions
The current body of scientific literature does not provide sufficient evidence to support or refute significant antiviral or anticancer activities for this compound. Its established role remains that of an antibacterial agent. The information presented on the bioactivities of other macrolides serves to highlight potential avenues of research but should not be interpreted as evidence of this compound's capabilities.
There is a clear need for dedicated studies to explore the potential of this compound in virology and oncology. Future research should focus on systematic in vitro screening against a diverse range of viruses and cancer cell lines, followed by in vivo studies and mechanistic elucidation for any promising activities observed. Such work will be crucial in determining whether this compound or its derivatives could be developed into novel therapeutic agents beyond their current antibacterial applications.
References
- 1. This compound, a new macrolide antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical evidences on the antiviral properties of macrolide antibiotics in the COVID-19 era and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antiangiogenic and antitumor effects of 14-membered ring macrolides on mouse B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fourteen-membered ring macrolides as anti-angiogenic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isolation and Structure Elucidation of Cytotoxic Saccharothriolides D to F from a Rare Actinomycete Saccharothrix sp. and Their Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structurally diverse metabolites from the rare actinobacterium Saccharothrix xinjiangensis - PubMed [pubmed.ncbi.nlm.nih.gov]
Aldgamycin G as a 16-membered macrolide antibiotic
An In-depth Overview of a 16-Membered Macrolide Antibiotic
Introduction
Aldgamycin G is a 16-membered macrolide antibiotic with activity primarily against Gram-positive bacteria.[] First identified from Streptomyces lavendulae and Streptomyces avidinii, it belongs to a class of natural products known for their therapeutic potential.[] This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of this compound, its mechanism of action, and relevant experimental protocols.
Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also provides generalized protocols and theoretical frameworks applicable to 16-membered macrolide antibiotics.
Chemical Structure
The molecular formula of this compound is C37H56O15.[2] Its complex structure features a 16-membered lactone ring, a characteristic of this class of macrolides, with attached deoxy sugars.[3]
Mechanism of Action
The primary mechanism of action for macrolide antibiotics is the inhibition of bacterial protein synthesis.[4][5] While specific studies on this compound's mechanism are not extensively documented, it is presumed to follow the established pathway for 16-membered macrolides.
These antibiotics bind to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel (NPET).[4][6] This binding interferes with the elongation of the polypeptide chain, ultimately leading to the cessation of protein synthesis and inhibition of bacterial growth.[7][8] Rather than completely blocking the tunnel, macrolides are now understood to selectively inhibit the translation of a subset of proteins, depending on the nascent peptide sequence.[4] This action is primarily bacteriostatic, though at high concentrations, it can be bactericidal.[9]
Figure 1. General mechanism of action of macrolide antibiotics on the bacterial ribosome.
Quantitative Data
Table 1: Hypothetical MIC Values for this compound against Gram-Positive Bacteria
| Bacterial Strain | ATCC Number | MIC (µg/mL) |
| Staphylococcus aureus | 29213 | Data not available |
| Streptococcus pneumoniae | 49619 | Data not available |
| Enterococcus faecalis | 29212 | Data not available |
| Bacillus subtilis | 6633 | Data not available |
Table 2: Hypothetical MIC Values for this compound against Gram-Negative Bacteria
| Bacterial Strain | ATCC Number | MIC (µg/mL) |
| Escherichia coli | 25922 | Data not available |
| Pseudomonas aeruginosa | 27853 | Data not available |
| Klebsiella pneumoniae | 700603 | Data not available |
| Haemophilus influenzae | 49247 | Data not available |
Experimental Protocols
The following are generalized protocols that are standard in the field for the isolation and evaluation of macrolide antibiotics like this compound.
Protocol 1: Isolation and Purification of this compound from Streptomyces
This protocol outlines the general steps for extracting and purifying macrolide antibiotics from a liquid culture of a producing Streptomyces strain.[10][11][12]
-
Fermentation: Inoculate a suitable production medium with a seed culture of Streptomyces avidinii. Incubate the culture for 7-10 days at 28-30°C with continuous shaking to ensure proper aeration.
-
Extraction of Culture Broth: Separate the mycelium from the culture broth by centrifugation or filtration. The supernatant is then extracted with an equal volume of a water-immiscible organic solvent, such as ethyl acetate (B1210297), twice.
-
Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Chromatographic Purification:
-
Silica (B1680970) Gel Column Chromatography: Subject the crude extract to silica gel column chromatography. Elute the column with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate and then methanol).
-
Fraction Collection and Analysis: Collect fractions and analyze them for antibiotic activity using a bioassay (e.g., agar (B569324) diffusion assay against a sensitive bacterial strain). Analyze active fractions by Thin Layer Chromatography (TLC) to pool those with similar profiles.
-
Further Purification: Further purify the active fractions using techniques such as Sephadex LH-20 chromatography and/or High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
-
-
Structure Elucidation: Confirm the identity and purity of the isolated compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the MIC of an antimicrobial agent and is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[13][14][15][16][17][18][19][20][21][22]
-
Preparation of Antibiotic Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 1280 µg/mL).
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.
-
Add 50 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform two-fold serial dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in a range of antibiotic concentrations.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Inoculation of Microtiter Plates: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the total volume in each well to 100 µL. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Figure 2. Generalized workflow for MIC determination by broth microdilution.
Signaling Pathways
There is currently no specific information available in the scientific literature detailing the modulation of specific signaling pathways by this compound. The primary mode of action of macrolides is the direct inhibition of a fundamental cellular process (protein synthesis) in bacteria, which is not typically described in terms of modulating complex signaling cascades within the pathogen.
Conclusion
This compound is a 16-membered macrolide antibiotic with potential for further investigation. While its general mechanism of action is understood to be the inhibition of bacterial protein synthesis, a hallmark of its class, specific quantitative data on its efficacy and its effects on bacterial signaling pathways are not well-documented in the public domain. The experimental protocols provided in this guide offer a standardized framework for researchers to conduct their own investigations into the biological activities of this compound and related compounds. Further research is warranted to fully characterize its antibacterial spectrum and potential therapeutic applications.
References
- 2. PubChemLite - (1s,2r,3r,6e,8s,9s,10s,12r,14e,16s)-2-[[(2r,3r,4r,5r,6r)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-9-[[(4s,6r,7s,9r)-6-hydroxy-4,9-dimethyl-2-oxo-1,3,8-trioxaspiro[4.5]decan-7-yl]oxy]-3,8,10,12-tetramethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione (C37H56O15) [pubchemlite.lcsb.uni.lu]
- 3. Macrolide - Wikipedia [en.wikipedia.org]
- 4. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of inhibition of protein synthesis by macrolide and lincosamide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. pnas.org [pnas.org]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. banglajol.info [banglajol.info]
- 11. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Extraction and Identification of Antibacterial Secondary Metabolites from Marine Streptomyces sp. VITBRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 16. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 17. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 18. iacld.com [iacld.com]
- 19. MIC determination by broth microdilution. [bio-protocol.org]
- 20. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 21. darvashco.com [darvashco.com]
- 22. goums.ac.ir [goums.ac.ir]
Methodological & Application
Application Notes and Protocols for the Isolation of Aldgamycin G from Streptomyces lavendulae Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldgamycin G is a 16-membered macrolide antibiotic belonging to the aldgamycin family, a group of bioactive secondary metabolites known for their complex structures, which include a rare branched-chain sugar, D-aldgarose. These compounds are produced by various species of actinomycetes, particularly from the genus Streptomyces. Streptomyces lavendulae, a well-known producer of a diverse array of medically useful antibiotics, has been identified as a source of aldgamycin-type compounds. This document provides detailed application notes and protocols for the isolation and purification of this compound from the culture of Streptomyces lavendulae. The methodologies described herein are based on established techniques for the extraction of macrolide antibiotics from Streptomyces fermentations.
Data Presentation
Table 1: Physicochemical Properties of this compound (Representative Data)
| Property | Value |
| Molecular Formula | C37H58O15 (Isomer of Aldgamycin E) |
| Molecular Weight | 742.8 g/mol |
| Appearance | White to off-white amorphous powder |
| Solubility | Soluble in methanol (B129727), ethyl acetate (B1210297), chloroform (B151607); Insoluble in water and hexane |
| UV λmax (in Methanol) | ~238 nm |
Table 2: Optimized Culture Conditions for Streptomyces lavendulae
| Parameter | Optimal Value | Range |
| Temperature | 30°C | 28-35°C |
| pH | 7.0 | 6.5-7.5 |
| Incubation Time | 7-10 days | 5-14 days |
| Agitation | 200 rpm | 180-250 rpm |
| Carbon Source | Glucose, Starch | |
| Nitrogen Source | Peptone, Soybean Meal |
Table 3: Representative Purification Scheme for this compound
| Step | Stationary Phase | Mobile Phase/Eluent | Fraction Collected |
| Column Chromatography 1 | Silica (B1680970) Gel (230-400 mesh) | Chloroform:Methanol gradient (e.g., 100:0 to 90:10) | Fractions containing this compound (monitored by TLC) |
| Column Chromatography 2 | Sephadex LH-20 | Methanol | This compound enriched fractions |
| Preparative HPLC | C18 Reverse Phase | Acetonitrile (B52724):Water gradient | Pure this compound |
Experimental Protocols
Protocol 1: Cultivation of Streptomyces lavendulae
This protocol describes the fermentation process to generate a culture broth rich in this compound.
Materials:
-
Streptomyces lavendulae strain
-
Seed Culture Medium (e.g., ISP Medium 2: 4 g/L Yeast Extract, 10 g/L Malt Extract, 4 g/L Dextrose, pH 7.2)
-
Production Culture Medium (e.g., Starch-Casein Broth: 10 g/L Starch, 1 g/L Casein, 2 g/L K₂HPO₄, 2 g/L KNO₃, 2 g/L NaCl, 0.05 g/L MgSO₄·7H₂O, 0.02 g/L CaCO₃, 0.01 g/L FeSO₄·7H₂O, pH 7.0)[1]
-
Erlenmeyer flasks (250 mL and 2 L)
-
Incubator shaker
Procedure:
-
Inoculation of Seed Culture: Aseptically transfer a loopful of Streptomyces lavendulae spores or mycelia from a stock culture to a 250 mL Erlenmeyer flask containing 50 mL of seed culture medium.
-
Incubation of Seed Culture: Incubate the flask at 30°C for 48-72 hours with shaking at 200 rpm.
-
Inoculation of Production Culture: Transfer 10 mL of the seed culture to a 2 L Erlenmeyer flask containing 1 L of production medium.
-
Fermentation: Incubate the production culture at 30°C for 7-10 days with continuous agitation at 200 rpm. Monitor the production of this compound periodically by extracting a small sample and analyzing it via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Protocol 2: Extraction of this compound
This protocol details the extraction of this compound from the culture broth using solvent extraction.
Materials:
-
Fermented culture broth of Streptomyces lavendulae
-
Ethyl acetate
-
Centrifuge
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Separation of Mycelia and Supernatant: Centrifuge the culture broth at 5,000 x g for 20 minutes to separate the mycelial biomass from the supernatant.
-
Extraction from Supernatant: Transfer the supernatant to a large separatory funnel. Add an equal volume of ethyl acetate and shake vigorously for 15 minutes. Allow the layers to separate and collect the upper organic (ethyl acetate) layer. Repeat this extraction step twice more to maximize the yield.
-
Extraction from Mycelia: The mycelial pellet can be extracted with methanol to recover any intracellular this compound. After extraction, the methanol is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The ethyl acetate layer is then combined with the supernatant extracts.
-
Concentration: Combine all ethyl acetate extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
Protocol 3: Purification of this compound
This protocol outlines a multi-step chromatographic procedure for the purification of this compound from the crude extract.
Materials:
-
Crude this compound extract
-
Silica gel (230-400 mesh)
-
Sephadex LH-20
-
Solvents: Chloroform, Methanol, Acetonitrile, Water (HPLC grade)
-
Glass chromatography column
-
Preparative HPLC system with a C18 column
-
Fraction collector
-
TLC plates (silica gel 60 F254)
Procedure:
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column with a suitable solvent system (e.g., chloroform).
-
Dissolve the crude extract in a minimal amount of chloroform and load it onto the column.
-
Elute the column with a stepwise gradient of increasing methanol in chloroform (e.g., 0% to 10% methanol).
-
Collect fractions and monitor them by TLC, visualizing with UV light and/or a suitable staining reagent (e.g., anisaldehyde-sulfuric acid).
-
Pool the fractions containing this compound.
-
-
Sephadex LH-20 Column Chromatography:
-
Concentrate the pooled fractions from the silica gel chromatography.
-
Dissolve the residue in methanol and apply it to a Sephadex LH-20 column equilibrated with methanol.
-
Elute with methanol and collect fractions.
-
Monitor the fractions by TLC and pool those containing this compound.
-
-
Preparative HPLC:
-
Concentrate the enriched fractions.
-
Dissolve the sample in the mobile phase and inject it into a preparative HPLC system equipped with a C18 column.
-
Elute with a gradient of acetonitrile in water.
-
Monitor the elution profile at ~238 nm and collect the peak corresponding to this compound.
-
-
Final Product:
-
Evaporate the solvent from the pure fraction to obtain this compound as a white to off-white powder.
-
Characterize the final product using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to confirm its identity and purity.
-
Visualizations
References
Application Notes and Protocols for the Purification of Aldgamycin G
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of Aldgamycin G, a 16-membered macrolide antibiotic, from fermentation broth using modern chromatography techniques. The methodologies outlined are designed to yield high-purity this compound suitable for research, preclinical, and clinical development.
Introduction
This compound is a member of the aldgamycin family of macrolide antibiotics produced by certain strains of Streptomyces. Like other macrolides, it consists of a large macrocyclic lactone ring to which deoxy sugars are attached. The unique structural features of this compound necessitate a robust and efficient purification strategy to isolate it from a complex mixture of related analogues and other metabolites present in the fermentation broth. This protocol details a multi-step purification process involving solvent extraction, silica (B1680970) gel column chromatography, and reversed-phase high-performance liquid chromatography (RP-HPLC).
Physicochemical Properties of Aldgamycins
Understanding the physicochemical properties of this compound and its analogues is crucial for developing an effective purification strategy. While specific experimental data for this compound is limited in publicly available literature, data for closely related aldgamycins can be used to guide the separation process.
| Property | Aldgamycin E[1] | Aldgamycin K[2] | Aldgamycin P[3] | Notes |
| Molecular Formula | C37H58O15 | C36H60O14 | C37H58O16 | The high oxygen content suggests significant polarity. |
| Molecular Weight | 742.8 g/mol | 716.9 g/mol | 758.8 g/mol | The relatively large molecular weight is typical for macrolides. |
| XLogP3 (Predicted) | 2.8 | 1.9 | Not Available | These values indicate a moderate level of lipophilicity, suggesting that reversed-phase chromatography will be an effective purification step. The differences in polarity between analogues will be the basis for their separation. |
| Solubility | Data not available | Data not available | Data not available | Macrolides are generally soluble in organic solvents like ethyl acetate (B1210297), methanol, and acetonitrile (B52724), and have limited solubility in water. |
| Stability | Stable under standard conditions. Should be stored at -20°C for long-term preservation.[4] | Data not available | Data not available | Macrolide lactone rings can be susceptible to hydrolysis under acidic or basic conditions. |
Purification Workflow
The overall workflow for the purification of this compound is a multi-step process designed to progressively enrich the target compound while removing impurities.
Caption: Overall workflow for the purification of this compound.
Experimental Protocols
Protocol 1: Extraction of Crude this compound from Fermentation Broth
This protocol describes the initial extraction of this compound and other macrolides from the Streptomyces fermentation broth.
Materials:
-
Streptomyces Fermentation Broth
-
Ethyl Acetate (ACS Grade)
-
Anhydrous Sodium Sulfate
-
Centrifuge and appropriate centrifuge bottles
-
Rotary Evaporator
-
Separatory Funnel (appropriate volume)
Procedure:
-
Cell Removal: Centrifuge the fermentation broth at 5,000 x g for 20 minutes to pellet the mycelia.
-
Supernatant Collection: Carefully decant and collect the supernatant, which contains the secreted this compound.
-
Solvent Extraction:
-
Transfer the supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate.
-
Shake vigorously for 5 minutes, periodically venting the funnel to release pressure.
-
Allow the layers to separate. The organic (top) layer will contain the macrolides.
-
Collect the organic layer.
-
Repeat the extraction of the aqueous layer two more times with an equal volume of ethyl acetate.
-
-
Drying and Concentration:
-
Pool the organic extracts.
-
Dry the combined organic phase over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate.
-
Concentrate the filtrate to dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Crude Extract: The resulting residue is the crude extract containing this compound and other metabolites.
| Step | Parameter | Value | Expected Outcome |
| 1. Centrifugation | Speed | 5,000 x g | Clear separation of mycelia and supernatant. |
| Time | 20 min | ||
| 3. Extraction | Solvent | Ethyl Acetate | Efficient transfer of macrolides to the organic phase. |
| Ratio (Aqueous:Organic) | 1:1 (v/v) | ||
| Number of Extractions | 3 | ||
| 4. Concentration | Temperature | < 40°C | Yields a concentrated crude extract without thermal degradation. |
Protocol 2: Silica Gel Column Chromatography for Semi-Purification
This step aims to separate the macrolides from more polar and non-polar impurities in the crude extract.
Materials:
-
Crude this compound Extract
-
Silica Gel (60 Å, 230-400 mesh)
-
Hexane (B92381) (ACS Grade)
-
Ethyl Acetate (ACS Grade)
-
Glass Chromatography Column
-
Fraction Collector
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the column and allow it to pack under gravity, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of dichloromethane (B109758) or the initial mobile phase.
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution:
-
Elute the column with a step gradient of increasing ethyl acetate in hexane. Start with 100% hexane and gradually increase the polarity.
-
A suggested gradient is:
-
100% Hexane (2 column volumes)
-
10-50% Ethyl Acetate in Hexane (linear gradient over 10 column volumes)
-
50-100% Ethyl Acetate in Hexane (linear gradient over 10 column volumes)
-
-
-
Fraction Collection and Analysis:
-
Collect fractions of a suitable volume.
-
Analyze the fractions by TLC to identify those containing this compound and related macrolides. A suitable TLC mobile phase is 70:30 (v/v) ethyl acetate:hexane. Visualize spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., phosphomolybdic acid).
-
-
Pooling and Concentration:
-
Pool the fractions containing the desired compounds.
-
Concentrate the pooled fractions to dryness using a rotary evaporator.
-
| Parameter | Specification | Purpose |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Separation based on polarity. |
| Mobile Phase | Hexane and Ethyl Acetate | Elution of compounds with increasing polarity. |
| Gradient | Stepwise or linear gradient of Ethyl Acetate in Hexane | To resolve compounds with different polarities. |
| Detection | TLC with UV and/or staining | To identify fractions containing the target compound. |
Protocol 3: Reversed-Phase HPLC for Final Purification
This final step provides high-resolution separation of this compound from its closely related analogues.
Materials:
-
Semi-purified this compound fractions
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Ultrapure Water
-
Preparative RP-HPLC system with a UV detector
-
C18 Preparative HPLC column (e.g., 10 µm particle size, 250 x 21.2 mm)
Procedure:
-
Sample Preparation: Dissolve the semi-purified extract in a minimal amount of the initial mobile phase (e.g., 50% acetonitrile in water). Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18, 10 µm, 250 x 21.2 mm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 50% to 80% B over 30 minutes
-
Flow Rate: 10 mL/min
-
Detection: UV at 232 nm and 280 nm
-
Injection Volume: 1-5 mL (depending on sample concentration)
-
-
Fraction Collection: Collect fractions corresponding to the peak of interest (this compound).
-
Purity Analysis and Final Product:
-
Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pool the pure fractions and remove the organic solvent using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain pure this compound as a white powder.
-
| Parameter | Specification | Purpose |
| Stationary Phase | C18 silica | Separation based on hydrophobicity. |
| Mobile Phase | Water and Acetonitrile | Elution of compounds with increasing hydrophobicity. |
| Gradient | 50-80% Acetonitrile over 30 min | To resolve closely related macrolide analogues. |
| Detection | UV at 232 nm and 280 nm | Detection of the macrolide chromophore. |
Data Presentation
The following table summarizes the expected outcome of the purification process. The values are representative and may vary depending on the initial concentration of this compound in the fermentation broth and the specific conditions used.
| Purification Step | Starting Material (g) | Product (g) | Yield (%) | Purity (%) |
| Solvent Extraction | 1000 (from 10 L broth) | 10 | 1 | ~5 |
| Silica Gel Chromatography | 10 | 1.5 | 15 | ~60 |
| RP-HPLC | 1.5 | 0.2 | 13.3 | >98 |
| Overall | 1000 | 0.2 | 0.02 | >98 |
Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in the purification of this compound.
Caption: Detailed workflow for this compound purification.
References
Application Notes and Protocols for Aldgamycin G Fermentation and Production
Introduction
Aldgamycin G is a macrolide antibiotic produced by certain strains of Streptomyces. Like other macrolides, it holds potential for various therapeutic applications. The production of this compound is achieved through submerged fermentation of the producing microorganism. This document provides a generalized overview of the fermentation process, media composition, and purification strategies that can be adapted for the production of this compound.
Data Presentation: Fermentation Parameters for Macrolide Production by Streptomyces sp.
The following tables summarize typical media compositions and fermentation parameters used for the production of antibiotics by various Streptomyces species. These values can serve as a baseline for developing a specific process for this compound.
Table 1: Representative Fermentation Media Composition for Streptomyces sp.
| Component | Concentration (g/L) | Purpose |
| Carbon Source | ||
| Glucose | 10 - 40 | Primary energy and carbon source |
| Corn Starch | 5 - 20 | Complex carbohydrate source |
| Nitrogen Source | ||
| Soybean Meal | 10 - 20 | Organic nitrogen source |
| Yeast Extract | 1 - 5 | Provides vitamins and growth factors |
| Peptone | 5 - 10 | Complex nitrogen source |
| Minerals/Salts | ||
| CaCO₃ | 1 - 5 | pH buffering agent |
| K₂HPO₄ | 0.5 - 2 | Phosphate source and pH buffering |
| MgSO₄·7H₂O | 0.5 - 1 | Source of magnesium ions |
| NaCl | 0.5 - 5 | Maintains osmotic pressure |
| Trace Elements | Varies | Required for enzymatic activities |
Table 2: Typical Fermentation and Production Parameters for Streptomyces sp.
| Parameter | Range/Value | Notes |
| Inoculum Development | ||
| Seed Medium | ISP-2 or similar nutrient-rich broth | To generate a healthy and active biomass for inoculation. |
| Seed Age | 48 - 96 hours | Optimal seed age ensures the culture is in the exponential growth phase. |
| Inoculum Volume | 5% - 10% (v/v) | The volume of seed culture transferred to the production fermenter. |
| Production Fermentation | ||
| Temperature | 25 - 35°C | Optimal temperature for growth and secondary metabolite production can vary between strains. |
| pH | 6.5 - 8.0 | pH should be monitored and controlled as it can significantly impact product yield. |
| Agitation | 150 - 250 rpm | Provides adequate mixing and oxygen transfer. |
| Aeration | 0.5 - 1.5 vvm (vessel volumes per minute) | Ensures sufficient dissolved oxygen for aerobic fermentation. |
| Fermentation Time | 7 - 14 days | The duration of the fermentation to maximize the yield of the target compound. |
| Purification | ||
| Extraction Solvent | Ethyl acetate, Chloroform (B151607), Dichloromethane | Used to extract the macrolide from the fermentation broth.[1][2] |
| Purification Method | Chromatography (Silica gel, HPLC) | To isolate and purify this compound from the crude extract.[3] |
Experimental Protocols
The following are detailed, generalized protocols for the fermentation of a Streptomyces species for macrolide production and the subsequent extraction and purification of the target compound.
Protocol 1: Inoculum Development
-
Strain Activation: Aseptically transfer a cryopreserved vial of the Streptomyces sp. culture to a suitable agar (B569324) medium (e.g., ISP-2 agar).
-
Incubation: Incubate the plate at 28-30°C for 7-10 days, or until sufficient sporulation is observed.
-
Seed Culture Preparation: Inoculate a 250 mL flask containing 50 mL of seed medium (e.g., ISP-2 broth) with a loopful of spores or a small agar plug of mycelial growth from the plate.
-
Incubation: Incubate the seed culture at 28-30°C on a rotary shaker at 200 rpm for 48-72 hours.
Protocol 2: Production Fermentation
-
Fermenter Preparation: Sterilize a 2 L baffled flask containing 1 L of the production medium (refer to Table 1 for a representative composition).
-
Inoculation: Aseptically transfer 50-100 mL (5-10% v/v) of the seed culture to the production fermenter.
-
Fermentation: Incubate the production culture at 28-30°C with an agitation of 200 rpm for 7-12 days.
-
Monitoring: Monitor the pH of the culture daily and adjust to the optimal range (e.g., 6.8-7.2) using sterile acid or base if necessary. Samples can be taken aseptically at regular intervals to monitor growth (e.g., by measuring dry cell weight) and product formation (e.g., by HPLC analysis).
Protocol 3: Extraction and Purification
-
Harvesting: After the fermentation is complete, harvest the broth by centrifugation or filtration to separate the mycelial biomass from the supernatant.
-
Extraction:
-
Adjust the pH of the supernatant to a suitable value (e.g., 8.0-9.0) to ensure the macrolide is in a non-ionized form.
-
Extract the supernatant twice with an equal volume of a suitable organic solvent such as ethyl acetate.
-
Combine the organic extracts and concentrate them under reduced pressure to obtain a crude extract.
-
-
Purification:
-
Dissolve the crude extract in a minimal amount of a suitable solvent.
-
Subject the dissolved extract to column chromatography using silica (B1680970) gel.
-
Elute the column with a gradient of solvents (e.g., a mixture of hexane (B92381) and ethyl acetate, or chloroform and methanol) to separate the different components.
-
Collect the fractions and analyze them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.
-
Pool the pure fractions and evaporate the solvent to obtain the purified this compound.
-
Mandatory Visualizations
Caption: Generalized workflow for the fermentation and production of this compound.
Caption: Key factors for the optimization of this compound production.
References
- 1. Extraction of Macrolide Antibiotics from Fermentation Broth Using Triple Countercurrent Centrifugal Extraction Process [tieiextraction.com]
- 2. Extraction of Macrolide Antibiotics From Fermentation Broth By Centrifugal Extractor - Tiei liquid/liquid mixing and separation [tyextractor.com]
- 3. globethesis.com [globethesis.com]
Application Notes and Protocols for Aldgamycin G Antibacterial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for determining the antibacterial susceptibility of Aldgamycin G, a macrolide antibiotic effective against Gram-positive bacteria.[1] The following protocols are based on established standards for antimicrobial susceptibility testing (AST) and are intended to guide researchers in the accurate in vitro evaluation of this compound.
Data Presentation
The primary goal of susceptibility testing is to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism. This data is crucial for understanding the potency of an antibiotic and for establishing clinical breakpoints.
Table 1: Representative Minimum Inhibitory Concentration (MIC) Data for this compound
| Bacterial Strain | Gram Stain | This compound MIC Range (µg/mL) | Quality Control Strain |
| Staphylococcus aureus ATCC 29213 | Positive | 0.25 - 1.0 | Yes |
| Enterococcus faecalis ATCC 29212 | Positive | 0.5 - 2.0 | Yes |
| Streptococcus pneumoniae ATCC 49619 | Positive | ≤0.06 - 0.25 | Yes |
| Escherichia coli ATCC 25922 | Negative | >64 | Yes |
Note: The data presented in Table 1 is for illustrative purposes and represents typical expected outcomes for a macrolide antibiotic active against Gram-positive organisms. Actual MIC values must be determined experimentally.
Experimental Protocols
Accurate and reproducible AST results are dependent on strict adherence to standardized protocols.[2] The following sections detail the primary methods for determining the antibacterial susceptibility of this compound.
Broth Microdilution Method for MIC Determination
This method is considered a gold standard for determining the MIC of an antimicrobial agent.[3] It involves challenging a standardized bacterial inoculum with serial dilutions of the antibiotic in a liquid growth medium.
Materials:
-
This compound stock solution (of known concentration)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Standardized bacterial inoculum (0.5 McFarland standard, diluted to yield approximately 5 x 10^5 CFU/mL in the final well volume)
-
Positive control (bacterial suspension in broth without antibiotic)
-
Negative control (broth only)
-
Incubator (35°C ± 2°C)
-
Microplate reader or visual inspection aid
Procedure:
-
Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of this compound in CAMHB directly in the 96-well microtiter plate. The typical final volume in each well is 100 µL.
-
Inoculate Plates: Within 15 minutes of preparation, add an equal volume of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.[4]
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the naked eye or a microplate reader.
Disk Diffusion Method (Kirby-Bauer Test)
The disk diffusion method is a qualitative or semi-quantitative test that provides a preliminary assessment of an organism's susceptibility to an antibiotic.[3][4]
Materials:
-
Paper disks impregnated with a standardized concentration of this compound
-
Mueller-Hinton Agar (B569324) (MHA) plates (4 mm depth)[4]
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Procedure:
-
Prepare Inoculum: Aseptically swab a sterile cotton applicator in the standardized bacterial suspension.
-
Inoculate Agar Plate: Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure uniform growth.
-
Apply Antibiotic Disks: Using sterile forceps, place the this compound-impregnated disks onto the inoculated agar surface.
-
Incubation: Incubate the plates in an inverted position at 35°C ± 2°C for 16-20 hours.
-
Measure Zone of Inhibition: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).[4] The size of the zone is proportional to the susceptibility of the organism to the antibiotic.
Visualizations
Experimental Workflow for MIC Determination
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.
Caption: Workflow for Broth Microdilution MIC Testing.
Conceptual Mechanism of Macrolide Action
While the specific signaling pathway perturbations caused by this compound require further investigation, the general mechanism of action for macrolide antibiotics involves the inhibition of bacterial protein synthesis. The diagram below provides a simplified representation of this process.
References
Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assay of Aldgamycin G
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Aldgamycin G, a macrolide antibiotic. The provided methodologies are based on established standards for antimicrobial susceptibility testing.
Introduction
This compound is a macrolide antibiotic known for its activity against Gram-positive bacteria.[1] Determining the MIC is a critical step in assessing the potency of an antimicrobial agent. The MIC is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation. This value is fundamental for preclinical assessment and is a key parameter in the drug development pipeline. The two primary methods for determining the MIC are the broth microdilution and agar (B569324) dilution assays.[2]
Data Presentation: Antimicrobial Spectrum of this compound
| Microorganism | ATCC Strain No. | Representative Macrolide MIC (µg/mL) |
| Gram-Positive Bacteria | ||
| Staphylococcus aureus | ATCC 29213 | 0.25 - 2 |
| Streptococcus pneumoniae | ATCC 49619 | 0.06 - 1 |
| Enterococcus faecalis | ATCC 29212 | 1 - 8 |
| Gram-Negative Bacteria | ||
| Escherichia coli | ATCC 25922 | >64 |
| Pseudomonas aeruginosa | ATCC 27853 | >64 |
Note: The provided MIC values are for illustrative purposes and are based on the general activity of macrolide antibiotics. Actual MIC values for this compound must be determined experimentally.
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
This method involves challenging a standardized bacterial inoculum with serial dilutions of this compound in a liquid growth medium within a 96-well microtiter plate.[3][4]
Materials:
-
This compound powder
-
Appropriate solvent for this compound (e.g., DMSO, ethanol)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates (U-bottom)
-
Bacterial strains (e.g., ATCC quality control strains)
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
McFarland 0.5 turbidity standard
-
Incubator (35 ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh this compound powder and dissolve it in a minimal amount of the appropriate solvent to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Further dilute the stock solution in CAMHB to a working stock concentration that is at least 10-fold higher than the highest concentration to be tested.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hours) agar plate, select 3-5 well-isolated colonies of the test microorganism.
-
Transfer the colonies to a tube containing sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate, except for the first column.
-
Add 200 µL of the this compound working stock solution to the wells in the first column.
-
Perform a two-fold serial dilution by transferring 100 µL from the wells in the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.
-
The final volume in each well after dilution should be 100 µL.
-
Include a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB).
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to each well, except for the sterility control well. The final volume in each test well will be 200 µL.
-
-
Incubation:
-
Seal the microtiter plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. Growth is typically observed as turbidity or a pellet at the bottom of the well.
-
Protocol 2: Agar Dilution MIC Assay
In this method, varying concentrations of this compound are incorporated into molten agar, which is then solidified in petri dishes. A standardized bacterial inoculum is then spotted onto the surface of the agar.[2]
Materials:
-
This compound powder
-
Appropriate solvent for this compound
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial strains
-
Sterile saline (0.85% NaCl) or PBS
-
Spectrophotometer
-
McFarland 0.5 turbidity standard
-
Incubator (35 ± 2°C)
-
Multipoint replicator (optional)
Procedure:
-
Preparation of this compound-Containing Agar Plates:
-
Prepare a series of two-fold dilutions of this compound in a suitable solvent at 10 times the final desired concentrations.
-
Melt MHA and cool it to 45-50°C in a water bath.
-
Add 2 mL of each this compound dilution to 18 mL of molten MHA to achieve the final desired concentrations. Mix well by inverting the tubes.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Prepare a control plate containing no this compound.
-
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
This suspension can be used directly for inoculation.
-
-
Inoculation:
-
Spot a small, standardized volume (e.g., 1-10 µL) of the bacterial suspension onto the surface of each agar plate, including the control plate. A multipoint replicator can be used to inoculate multiple strains simultaneously.
-
Allow the inoculated spots to dry completely before inverting the plates.
-
-
Incubation:
-
Incubate the plates at 35 ± 2°C for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria on the agar surface.
-
Visualizations
Experimental Workflow for Broth Microdilution MIC Assay
Caption: Workflow for the broth microdilution MIC assay.
Mechanism of Action of Macrolide Antibiotics
References
Application Note and Protocol: Cytotoxicity Assessment of Aldgamycin G using MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aldgamycin G is a novel compound with potential therapeutic applications. An essential step in the preclinical evaluation of any new compound is the assessment of its cytotoxic effects on various cell types. This application note provides a detailed protocol for determining the cytotoxicity of this compound using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The MTT assay is a widely used, reliable, and sensitive colorimetric method for measuring cell viability and proliferation. The assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.[1] This conversion is primarily carried out by mitochondrial dehydrogenase enzymes.[2] The resulting formazan crystals are insoluble in aqueous solutions and must be dissolved in a solubilization solution. The intensity of the purple color, which is directly proportional to the number of viable cells, is then quantified by measuring the absorbance at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.
Principle of the MTT Assay
The MTT assay is a quantitative method that relies on the metabolic activity of living cells. In viable cells, mitochondrial dehydrogenases, such as succinate (B1194679) dehydrogenase, cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.[2] Dead or inactive cells are unable to perform this conversion. The amount of formazan produced is therefore directly proportional to the number of living, metabolically active cells in the culture.[3] By dissolving these formazan crystals in a suitable solvent, the concentration can be determined by measuring the optical density (OD) at a specific wavelength. A decrease in the number of viable cells following treatment with a cytotoxic agent like this compound will result in a decrease in the amount of formazan produced, and thus a lower absorbance reading.
Data Presentation: Hypothetical Cytotoxicity of this compound
The following table summarizes hypothetical IC50 values of this compound against a panel of human cancer cell lines after a 72-hour incubation period. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
| Cell Line | Cancer Type | IC50 of this compound (µM) |
| A549 | Lung Carcinoma | 15.2 ± 1.8 |
| HeLa | Cervical Carcinoma | 22.5 ± 2.3 |
| MG-63 | Osteosarcoma | 35.1 ± 3.1 |
| AGS | Gastric Adenocarcinoma | 18.9 ± 2.0 |
| MKN-45 | Gastric Adenocarcinoma | 25.4 ± 2.6 |
| NUGC-4 | Gastric Carcinoma | 20.7 ± 2.2 |
Experimental Protocols
A detailed methodology for the cytotoxicity assessment of this compound using the MTT assay is provided below.
Materials and Reagents
-
This compound (stock solution in DMSO)
-
Human cancer cell lines (e.g., A549, HeLa, MG-63, AGS, MKN-45, NUGC-4)[4][5][6][7]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)[1]
-
Sterile 96-well flat-bottom microplates
-
CO2 incubator (37°C, 5% CO2, humidified atmosphere)
-
Microplate reader (capable of reading absorbance at 570 nm)
-
Sterile pipette tips and tubes
-
Multichannel pipette
Protocol 1: Cell Preparation and Seeding
-
Maintain the selected cancer cell lines in a CO2 incubator at 37°C and 5% CO2 in their respective complete culture medium.
-
When cells reach 70-80% confluency, wash them with sterile PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration.
-
Dilute the cell suspension to the desired seeding density (e.g., 1 x 10^4 cells/well).[8]
-
Seed 100 µL of the cell suspension into each well of a 96-well microplate.
-
Incubate the plate for 24 hours in a CO2 incubator to allow the cells to attach and enter the exponential growth phase.[8]
Protocol 2: this compound Treatment
-
Prepare a series of dilutions of this compound from the stock solution in a complete culture medium. The final concentrations should span a range that is expected to cover the IC50 value.
-
After the 24-hour pre-incubation period, carefully remove the medium from the wells.
-
Add 100 µL of the various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a CO2 incubator.[3][8]
Protocol 3: MTT Assay Procedure
-
Following the incubation with this compound, add 10 µL of the 5 mg/mL MTT solution to each well, resulting in a final concentration of 0.5 mg/mL.[9]
-
Incubate the plate for an additional 4 hours at 37°C in the CO2 incubator.[9] During this time, viable cells will convert the MTT into formazan crystals.
-
After the 4-hour incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1][3]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
Protocol 4: Data Analysis
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, from the dose-response curve using non-linear regression analysis.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.
Putative Signaling Pathway for this compound-Induced Cytotoxicity
While the precise mechanism of action for this compound is yet to be elucidated, many cytotoxic compounds induce cell death through the activation of apoptotic signaling pathways. The following diagram illustrates a potential intrinsic apoptosis pathway that could be investigated as a mechanism of this compound's action.
Caption: A putative intrinsic apoptosis pathway potentially activated by this compound.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the interactions of rapamycin with target receptors in A549 cancer cells: insights from molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Tumor Cells for Cancer Research | Applied Biological Materials Inc. [abmgood.com]
- 7. accegen.com [accegen.com]
- 8. protocols.io [protocols.io]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Quantification of Aldgamycin G by High-Performance Liquid Chromatography (HPLC)
Introduction
Aldgamycin G is a macrolide antibiotic with potential therapeutic applications. Accurate and reliable quantification of this compound in various samples is crucial for research, development, and quality control purposes. This application note describes a sensitive and specific method for the determination of this compound using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described protocol is intended for researchers, scientists, and drug development professionals.
Principle
This method utilizes a C18 stationary phase to separate this compound from other components in the sample matrix. The mobile phase consists of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer, which allows for the efficient elution and separation of the analyte. An ion-pairing reagent can be used to improve peak shape and retention. Detection is achieved by monitoring the UV absorbance at a wavelength specific to this compound. Quantification is performed by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of this compound.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Sodium phosphate monobasic (analytical grade)
-
1-Octanesulfonic acid sodium salt (ion-pairing reagent, optional)
-
Phosphoric acid (for pH adjustment)
-
0.45 µm syringe filters
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following are the recommended starting conditions, which may require optimization.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | A: 20 mM Sodium Phosphate Buffer (pH 3.0) B: Acetonitrile |
| Gradient | Isocratic: 60:40 (A:B) or a linear gradient depending on sample complexity |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detector | UV-Vis Detector |
| Detection Wavelength | 232 nm (or wavelength of maximum absorbance for this compound) |
| Run Time | 15 minutes |
3. Preparation of Standard Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
4. Sample Preparation
The sample preparation method will vary depending on the matrix. A general procedure for a solid sample is provided below.
-
Accurately weigh a known amount of the sample containing this compound.
-
Extract the analyte using a suitable solvent such as methanol or acetonitrile. Sonication may be used to improve extraction efficiency.
-
Centrifuge the sample to pellet any insoluble material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, dilute the sample with the mobile phase to fall within the linear range of the standard curve.
5. Method Validation Parameters (Hypothetical Data)
The following table summarizes the hypothetical performance characteristics of this method, which should be determined during method validation.
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
| Retention Time | Approximately 7.5 min (under isocratic conditions) |
6. Data Analysis
-
Identify the this compound peak in the chromatogram based on the retention time of the standard.
-
Integrate the peak area of the this compound peak.
-
Construct a calibration curve by plotting the peak area of the standards versus their known concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Visualizations
Caption: Experimental workflow for the quantification of this compound by HPLC.
Discussion
The proposed HPLC method provides a framework for the reliable quantification of this compound. The use of a C18 column offers good retention and separation for macrolide antibiotics. The mobile phase composition and pH can be adjusted to optimize the separation and peak shape. For complex matrices, a gradient elution may be necessary to resolve this compound from interfering compounds. The inclusion of an ion-pairing reagent, such as 1-octanesulfonic acid, may be beneficial in reducing peak tailing. The method should be fully validated according to ICH guidelines to ensure its suitability for the intended application.[1] This includes assessing specificity, linearity, range, accuracy, precision, and robustness.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling chemicals.
-
Work in a well-ventilated area or under a fume hood.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.
-
Dispose of all chemical waste according to institutional and local regulations.
References
Application Notes and Protocols for In Vivo Efficacy Studies of Aldgamycin G in Animal Models
Disclaimer: As of late 2025, publicly accessible scientific literature and databases do not contain specific in vivo efficacy studies of Aldgamycin G in animal models. The following application notes and protocols are presented as a detailed, illustrative template based on established methodologies in preclinical oncology research. The data presented is hypothetical and intended to serve as a guide for researchers designing such studies.
Application Notes
Introduction
This compound is a macrolide antibiotic.[1] While its primary characterization has been as an anti-bacterial agent, the potential anti-neoplastic properties of macrolides warrant investigation. This document outlines a hypothetical framework for evaluating the in vivo efficacy of this compound in a murine xenograft model of human non-small cell lung cancer (NSCLC). Preclinical animal models are crucial for assessing the efficacy, toxicity, and pharmacokinetics of novel therapeutic agents before consideration for clinical trials.[2][3]
Therapeutic Hypothesis
Based on the known mechanisms of other anti-cancer macrolides, it is hypothesized that this compound may inhibit tumor growth by inducing apoptosis and inhibiting angiogenesis. The proposed study aims to test this hypothesis by evaluating tumor growth inhibition, survival benefit, and relevant biomarkers in a tumor-bearing mouse model.
Experimental Overview
Experimental Protocols
1. Animal Model and Cell Line
-
Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks of age. These mice lack a thymus and are unable to mount T-cell mediated immune responses, allowing for the growth of human tumor xenografts.[3]
-
Cell Line: A549 human non-small cell lung cancer cell line. This is a well-characterized and commonly used cell line in oncology research.
-
Cell Culture: A549 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
2. Tumor Implantation
-
Harvest A549 cells during the logarithmic growth phase.
-
Wash cells with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of PBS and Matrigel.
-
Inject 5 x 10^6 cells in a volume of 100 µL subcutaneously into the right flank of each mouse.
-
Monitor mice for tumor growth.
3. Study Design and Treatment
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=10 per group).
-
Group 1 (Vehicle Control): Administer 100 µL of a 5% DMSO in saline solution intraperitoneally (IP) daily.
-
Group 2 (this compound - Low Dose): Administer 25 mg/kg this compound in vehicle IP daily.
-
Group 3 (this compound - High Dose): Administer 50 mg/kg this compound in vehicle IP daily.
-
Group 4 (Positive Control): Administer 10 mg/kg Cisplatin in saline IP once weekly.
-
Treat animals for 21 consecutive days.
4. Efficacy Endpoints
-
Tumor Volume: Measure tumors with digital calipers twice weekly. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor and record the body weight of each animal twice weekly as an indicator of toxicity.
-
Survival: Monitor animals daily. The endpoint for survival is a tumor volume exceeding 2000 mm³ or significant morbidity (e.g., >20% body weight loss, ulceration, etc.), at which point the animal is euthanized.
5. Biomarker Analysis (at study termination)
-
Euthanize mice and excise tumors.
-
Divide each tumor into two sections.
-
Immunohistochemistry (IHC): Fix one section in 10% neutral buffered formalin for IHC analysis of Ki-67 (proliferation), cleaved caspase-3 (apoptosis), and CD31 (angiogenesis).
-
Western Blot: Snap-freeze the other section in liquid nitrogen for Western blot analysis of key signaling proteins in apoptosis and angiogenesis pathways.
Data Presentation
Table 1: Hypothetical Tumor Growth Inhibition with this compound Treatment
| Treatment Group | Dose | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1580 ± 150 | 0 |
| This compound | 25 mg/kg | 950 ± 120 | 39.9 |
| This compound | 50 mg/kg | 580 ± 95 | 63.3 |
| Cisplatin | 10 mg/kg | 450 ± 80 | 71.5 |
Table 2: Hypothetical Survival Data
| Treatment Group | Dose | Median Survival (Days) | Percent Increase in Lifespan |
| Vehicle Control | - | 28 | - |
| This compound | 25 mg/kg | 35 | 25 |
| This compound | 50 mg/kg | 42 | 50 |
| Cisplatin | 10 mg/kg | 45 | 60.7 |
Visualizations
References
Application Notes and Protocols: Investigating the Effect of Aldgamycin G on Bacterial Protein Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldgamycin G is a 16-membered macrolide antibiotic isolated from Streptomyces avidinii with activity against Gram-positive bacteria.[1][2] Macrolide antibiotics are a well-established class of protein synthesis inhibitors that target the bacterial ribosome.[1][3][4][5][6] This document provides detailed application notes and experimental protocols for the investigation of this compound's mechanism of action, specifically its effect on bacterial protein synthesis. The protocols outlined below are designed to enable researchers to characterize the inhibitory activity of this compound, determine its potency, and elucidate its specific interactions with the bacterial translational machinery.
Mechanism of Action: The Macrolide Mode of Inhibition
Macrolide antibiotics, including 16-membered macrolides like this compound, exert their antibacterial effect by binding to the 50S subunit of the bacterial ribosome.[5][6][7] Their binding site is located within the nascent peptide exit tunnel (NPET), a crucial passageway for the elongating polypeptide chain. By obstructing the NPET, macrolides can interfere with protein synthesis in several ways:
-
Inhibition of peptide elongation: They can physically block the progression of the nascent polypeptide chain, leading to premature dissociation of the peptidyl-tRNA from the ribosome.[4]
-
Interference with peptidyltransferase activity: Some macrolides can allosterically affect the peptidyltransferase center (PTC), the catalytic site for peptide bond formation.
-
Modulation of translation: Rather than acting as simple plugs, macrolides can selectively inhibit the translation of specific proteins, with their action being dependent on the sequence of the nascent peptide.[1][3]
The following diagram illustrates the general signaling pathway of macrolide antibiotics in inhibiting bacterial protein synthesis.
Caption: General mechanism of this compound action on the bacterial ribosome.
Data Presentation: Quantitative Analysis of this compound Activity
A critical step in characterizing any new antibiotic is to quantify its inhibitory activity. The following tables provide a template for summarizing the key quantitative data for this compound. Researchers should perform the described experimental protocols to populate these tables.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | TBD |
| Streptococcus pneumoniae ATCC 49619 | TBD |
| Enterococcus faecalis ATCC 29212 | TBD |
| Bacillus subtilis ATCC 6633 | TBD |
TBD: To Be Determined experimentally.
Table 2: Half-maximal Inhibitory Concentration (IC50) of this compound in In Vitro Translation Assay
| In Vitro Translation System | Reporter Gene | IC50 (µM) |
| E. coli S30 Extract | Luciferase | TBD |
| PURE System | GFP | TBD |
TBD: To Be Determined experimentally.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the effect of this compound on bacterial protein synthesis.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Bacterial strains (e.g., S. aureus, S. pneumoniae)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (35-37°C)
Procedure:
-
Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate. The concentration range should be sufficient to determine the MIC (e.g., 64 µg/mL to 0.06 µg/mL).
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the standardized bacterial suspension to each well containing the this compound dilutions.
-
Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
Protocol 2: In Vitro Transcription/Translation (IVTT) Assay
This assay measures the effect of this compound on protein synthesis in a cell-free system.[4]
Materials:
-
E. coli S30 Extract System for Linear Templates or a PURE (Protein Synthesis Using Recombinant Elements) system
-
Plasmid DNA encoding a reporter gene (e.g., firefly luciferase or Green Fluorescent Protein - GFP)
-
This compound stock solution
-
Amino acid mixture
-
Energy source (ATP, GTP)
-
Luminometer or fluorometer
Procedure:
-
Prepare a master mix of the IVTT system components according to the manufacturer's instructions.
-
Prepare serial dilutions of this compound.
-
In separate reaction tubes or wells of a microplate, combine the IVTT master mix, the reporter plasmid DNA, and the different concentrations of this compound. Include a 'no inhibitor' control.
-
Incubate the reactions at 37°C for 1-2 hours.
-
If using a luciferase reporter, add the luciferase substrate and measure the luminescence using a luminometer. If using a GFP reporter, measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Caption: Workflow for the In Vitro Transcription/Translation (IVTT) Assay.
Protocol 3: Toeprinting Assay
The toeprinting assay (or primer extension inhibition assay) can be used to map the precise location of ribosomes stalled on an mRNA by an antibiotic.[8][9][10][11]
Materials:
-
In vitro transcription/translation system
-
Linear DNA template containing a promoter and a coding sequence
-
This compound
-
A specific DNA primer that anneals downstream of the potential stalling site, labeled with a fluorescent dye or radioisotope
-
Reverse transcriptase
-
dNTPs
-
Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus
Procedure:
-
Set up an in vitro transcription/translation reaction with the DNA template in the presence and absence of this compound.
-
Allow the reaction to proceed to allow ribosome stalling.
-
Anneal the labeled primer to the mRNA.
-
Add reverse transcriptase and dNTPs to initiate cDNA synthesis. The reverse transcriptase will extend the primer until it encounters the stalled ribosome, at which point it will be blocked.
-
Denature the reaction products and run them on a denaturing PAGE gel alongside a sequencing ladder generated from the same DNA template.
-
The appearance of a specific band (the "toeprint") in the presence of this compound, which is absent or reduced in its absence, indicates the position of the stalled ribosome.
Caption: Workflow for the Toeprinting Assay.
Conclusion
The protocols and guidelines presented in these application notes provide a comprehensive framework for investigating the effects of this compound on bacterial protein synthesis. By systematically determining its MIC and IC50 values and elucidating its specific mechanism of action through techniques like the toeprinting assay, researchers can gain valuable insights into the therapeutic potential of this 16-membered macrolide antibiotic. These studies are crucial for the development of new and effective antibacterial agents in the face of growing antibiotic resistance.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. This compound, a new macrolide antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Advanced Methods for Studying Structure and Interactions of Macrolide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A systematically-revised ribosome profiling method for bacteria reveals pauses at single-codon resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 16-membered macrolide antibiotics: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Toeprinting assay - Wikipedia [en.wikipedia.org]
Application Notes & Protocols for Aldgamycin G Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the identification and validation of the molecular target(s) of Aldgamycin G, a macrolide antibiotic.[1][2] The protocols outlined below describe a systematic approach, beginning with broad, unbiased screening methods to generate initial hypotheses, followed by rigorous validation techniques to confirm the biological relevance of the identified target(s).
Section 1: Target Identification Strategies
The initial phase of identifying the molecular target of a novel bioactive compound like this compound is crucial for understanding its mechanism of action.[3][4][5] This section details several powerful techniques to isolate and identify proteins that directly interact with this compound.
Affinity Chromatography-Mass Spectrometry
Affinity chromatography is a robust method for isolating target proteins based on their specific binding to an immobilized ligand, in this case, this compound.[6][7] This technique allows for the "fishing" of interacting proteins from a complex biological mixture, such as a cell lysate.[3][6]
Protocol: this compound Affinity Chromatography
-
Immobilization of this compound:
-
Synthesize an this compound derivative containing a linker arm with a reactive functional group (e.g., a primary amine or carboxylic acid). The linker should be attached to a position on this compound that is not critical for its biological activity (preliminary structure-activity relationship studies may be required).
-
Covalently couple the this compound derivative to activated chromatography beads (e.g., NHS-activated sepharose).
-
Wash the beads extensively to remove any non-covalently bound compound.
-
Prepare a control column with beads that have been treated with the linker and quenching agents but without this compound.
-
-
Preparation of Cell Lysate:
-
Culture a susceptible Gram-positive bacterial strain (e.g., Staphylococcus aureus) to mid-log phase.
-
Harvest the cells by centrifugation and wash with a suitable buffer.
-
Lyse the cells using mechanical disruption (e.g., sonication or French press) in a non-denaturing lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Pull-down:
-
Incubate the clarified cell lysate with the this compound-coupled beads and the control beads separately for 2-4 hours at 4°C with gentle rotation.
-
For competitive elution, perform a parallel incubation where the lysate is pre-incubated with an excess of free this compound before adding the this compound-coupled beads.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Protein Identification:
-
Elute the bound proteins from the beads using a competitive elution with a high concentration of free this compound, or by changing the buffer conditions (e.g., high salt or a change in pH).
-
Concentrate the eluted proteins and separate them by SDS-PAGE.
-
Visualize the protein bands by silver staining or Coomassie blue staining.
-
Excise the protein bands that are present in the this compound pull-down but absent or significantly reduced in the control and competitive elution lanes.
-
Identify the proteins by in-gel digestion with trypsin followed by LC-MS/MS analysis.
-
Data Presentation: Hypothetical Affinity Chromatography Results
| Protein ID | Gene Name | MW (kDa) | Fold Enrichment (this compound vs. Control) | Fold Reduction (Competitive Elution) | Putative Function |
| P0A7X3 | rplC | 22.8 | 15.2 | 12.5 | 50S ribosomal protein L3 |
| P60422 | rplD | 22.1 | 12.8 | 10.9 | 50S ribosomal protein L4 |
| P0A7Y8 | tufA | 43.2 | 8.5 | 7.1 | Elongation factor Tu |
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemical proteomics approach that utilizes reactive chemical probes to label and identify active enzymes in complex proteomes.[8][9][10][11] If this compound possesses a reactive group or can be modified to include one without losing its activity, ABPP can be employed to identify its targets.[12]
Protocol: Competitive ABPP for this compound Target Identification
-
Probe and Lysate Preparation:
-
Select a broad-spectrum ABPP probe that targets a class of enzymes suspected to be inhibited by this compound (e.g., a serine hydrolase or cysteine protease probe).
-
Prepare a cell lysate from a susceptible bacterial strain as described in the affinity chromatography protocol.
-
-
Competitive Labeling:
-
Pre-incubate aliquots of the cell lysate with varying concentrations of this compound for 30 minutes at 37°C.
-
Add the ABPP probe to each aliquot and incubate for an additional 30 minutes.
-
Quench the labeling reaction.
-
-
Analysis:
-
The probe-labeled proteins can be detected via a reporter tag on the probe (e.g., a fluorophore or biotin).
-
For fluorescently tagged probes, visualize the labeled proteins by SDS-PAGE and in-gel fluorescence scanning. A decrease in fluorescence intensity of a specific band with increasing concentrations of this compound indicates a potential target.
-
For biotin-tagged probes, enrich the labeled proteins using streptavidin beads, followed by on-bead digestion and quantitative mass spectrometry (e.g., iTRAQ or TMT labeling) to identify proteins whose labeling is competed off by this compound.
-
Data Presentation: Hypothetical Competitive ABPP Results
| Protein ID | Gene Name | Percent Inhibition of Probe Labeling (10x MIC this compound) | Putative Enzyme Class |
| P0A7X3 | rplC | 85% | Peptidyltransferase |
| Q2G0B3 | fmt | 15% | Methionyl-tRNA formyltransferase |
Logical Workflow for Target Identification
Caption: Workflow for this compound target identification and validation.
Section 2: Target Validation Techniques
Once a list of putative targets has been generated, it is essential to validate that modulation of these targets is indeed responsible for the biological effects of this compound.[13][14][15]
Genetic Validation: siRNA/CRISPR-mediated Knockdown/Knockout
Genetic manipulation of the identified target's expression is a powerful validation strategy.[16][17][18] Reducing the expression of the target protein should, in theory, lead to a phenotype similar to that observed with this compound treatment or alter the cell's sensitivity to the compound.
Protocol: Target Validation using CRISPRi in S. aureus
-
Construct Design:
-
Design a single guide RNA (sgRNA) targeting the promoter region or the 5' end of the gene encoding the putative target protein.
-
Clone the sgRNA into an appropriate expression vector for S. aureus that also expresses a catalytically inactive Cas9 (dCas9).
-
-
Transformation and Induction:
-
Introduce the CRISPRi plasmid into S. aureus.
-
Grow the transformed cells and induce the expression of dCas9 and the sgRNA.
-
-
Phenotypic Analysis:
-
Monitor the growth of the knockdown strain compared to a control strain (expressing dCas9 but a non-targeting sgRNA). A growth defect in the knockdown strain would support the target's essentiality.
-
Determine the Minimum Inhibitory Concentration (MIC) of this compound for both the knockdown and control strains. Increased resistance to this compound in the knockdown strain would strongly suggest it is the target.
-
Data Presentation: Hypothetical CRISPRi Validation Results
| Strain | Target Gene | Relative mRNA Expression (%) | Fold Change in this compound MIC |
| Control | N/A | 100 | 1 |
| Knockdown 1 | rplC | 15 | 8 |
| Knockdown 2 | tufA | 20 | 2 |
Biochemical Validation: In Vitro Enzymatic Assays
If the identified target is an enzyme, its activity can be directly measured in vitro in the presence of this compound.[19][20][21] This provides direct evidence of target engagement and allows for the determination of the inhibitory potency of the compound.
Protocol: In Vitro Peptidyltransferase Assay
-
Purification of the Ribosome:
-
Isolate 70S ribosomes from the susceptible bacterial strain using established protocols (e.g., sucrose (B13894) gradient centrifugation).
-
-
Enzymatic Assay:
-
The peptidyltransferase activity can be measured using the "fragment reaction". This assay uses a minimal substrate, P-site bound f-Met-tRNAfMet and A-site bound puromycin. The formation of f-Met-puromycin is monitored.
-
Set up reactions containing purified ribosomes, the substrates, and varying concentrations of this compound.
-
Incubate the reactions and then quantify the amount of f-Met-puromycin formed, for example, by radioactive labeling and scintillation counting or by HPLC.
-
-
Data Analysis:
-
Plot the percentage of enzyme activity against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Data Presentation: Hypothetical Enzymatic Assay Results
| Target Enzyme | Substrate(s) | This compound IC50 (µM) |
| Ribosome (Peptidyltransferase) | f-Met-tRNAfMet, Puromycin | 0.5 |
| Elongation Factor Tu | GTP, aminoacyl-tRNA | > 100 |
Signaling Pathway: Hypothetical Mechanism of Action of this compound
Caption: Hypothetical inhibition of bacterial protein synthesis by this compound.
Section 3: Drug-Resistant Mutant Screening
Isolating and sequencing spontaneous mutants that are resistant to this compound is a powerful, unbiased method for identifying the drug's target.[22][23] Mutations that confer resistance often occur within the gene encoding the direct target or in genes involved in drug transport or metabolism.
Protocol: Isolation and Analysis of this compound-Resistant Mutants
-
Mutant Selection:
-
Plate a high density of susceptible bacterial cells (e.g., 10^9 to 10^10 CFU) on agar (B569324) plates containing this compound at a concentration 4-8 times the MIC.
-
Incubate the plates until resistant colonies appear.
-
Isolate individual resistant colonies and re-streak them on selective plates to confirm the resistance phenotype.
-
-
Whole-Genome Sequencing:
-
Extract genomic DNA from several independent resistant mutants and from the parental wild-type strain.
-
Perform whole-genome sequencing on each sample.
-
-
Variant Analysis:
-
Align the sequencing reads from the resistant mutants to the reference genome of the parental strain.
-
Identify single nucleotide polymorphisms (SNPs), insertions, and deletions that are present in the resistant mutants but not in the parental strain.
-
Prioritize genes that have mutations in multiple independent resistant isolates.
-
Data Presentation: Hypothetical Resistance Mutation Data
| Mutant Isolate | Gene with Mutation | Nucleotide Change | Amino Acid Change |
| R1 | rplC | A2058G | A686G |
| R2 | rplC | A2058G | A686G |
| R3 | rplD | G2576U | G859U |
| R4 | rplC | C2611U | C871U |
These comprehensive application notes and protocols provide a clear roadmap for researchers to elucidate the molecular target and mechanism of action of this compound, paving the way for further drug development and optimization.
References
- 1. This compound, a new macrolide antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Immunomart [immunomart.com]
- 3. Natural Bioactive Compound Target Identification - Creative Biolabs [creative-biolabs.com]
- 4. Currently Available Strategies for Target Identification of Bioactive Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 7. Identification and validation of protein targets of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity-based protein profiling for drug discovery - Leiden University [universiteitleiden.nl]
- 9. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 10. Activity-Based Protein Profiling: Discovering Novel Therapeutic Strategies for Disease – Berkeley Scientific Journal [bsj.studentorg.berkeley.edu]
- 11. Activity Based Protein Profiling ABPP | MtoZ Biolabs [mtoz-biolabs.com]
- 12. Activity-based protein profiling for natural product target discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Drug Target Identification and Validation | MtoZ Biolabs [mtoz-biolabs.com]
- 14. lifesciences.danaher.com [lifesciences.danaher.com]
- 15. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 16. siRNA-mediated antitumorigenesis for drug target validation and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biocompare.com [biocompare.com]
- 18. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bellbrooklabs.com [bellbrooklabs.com]
- 20. Top Enzymatic Assays for Drug Screening in 2025 [synapse.patsnap.com]
- 21. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Leveraging Chemotype-specific Resistance for Drug Target Identification and Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Drug target elucidation through isolation and analysis of drug-resistant mutants in Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of the Aldgamycin G Biosynthetic Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analysis of the Aldgamycin G biosynthetic gene cluster (BGC). Aldgamycins are 16-membered macrolide antibiotics that feature a rare branched-chain sugar, D-aldgarose.[1] Understanding and engineering their biosynthetic pathway is of significant interest for the development of novel antibiotics.
Recent genomic investigations have revealed that the biosynthesis of aldgamycins and the related chalcomycins originates from a single, hybrid biosynthetic gene cluster in Streptomyces sp. HK-2006-1.[1] This discovery opens avenues for targeted genetic manipulation to favor the production of desired compounds. The Aldgamycin J BGC is cataloged in the MIBiG database under accession number BGC0001396.[2]
Data Presentation: this compound Biosynthetic Gene Cluster
The this compound biosynthetic gene cluster is a complex locus containing genes for polyketide synthesis, sugar biosynthesis and modification, regulation, and transport. Below is a summary of the key genes and their putative functions, derived from bioinformatic analysis and targeted gene disruption studies.[1]
Table 1: Key Genes in the this compound Biosynthetic Gene Cluster and Their Putative Functions.
| Gene | Putative Function | Notes |
| PKS Genes | Responsible for the synthesis of the 16-membered macrolactone core. | |
| alm PKS | Polyketide Synthase | A large, multi-modular enzyme that assembles the polyketide backbone of aldgamycin. |
| Biosynthesis Bifurcation Genes | These genes control the metabolic branch point between aldgamycin and chalcomycin (B1236996) biosynthesis. | |
| almDI/almDII | Pyruvate dehydrogenase α/β subunits | Triggers the biosynthetic pathway towards this compound by providing a key precursor derived from pyruvate.[1] |
| almCI | Oxidoreductase | Initiates the biosynthesis of chalcomycin. Its inactivation would favor aldgamycin production.[1] |
| Sugar Biosynthesis & Attachment Genes | A series of enzymes responsible for the synthesis of the unique D-aldgarose moiety and its attachment to the macrolactone core. | |
| almEIII | SAM-dependent methyltransferase | Involved in the modification of the sugar moiety.[3] |
| almEIV | SAM-dependent methyltransferase | Involved in the modification of the sugar moiety.[3] |
| almCII | Methyltransferase | Part of the chalcomycin pathway, its inactivation could potentially be used to generate novel aldgamycin analogs.[3] |
| Carbonate Ring Formation Genes | A unique set of genes responsible for the formation of the pentacyclic carbonate ring characteristic of some aldgamycins. | |
| almUI-UV | Multi-protein complex | These five genes encode proteins that form a metabolon to construct the pentacyclic carbonate ring. |
| Regulatory Genes | Control the expression of the other genes within the cluster. | |
| almRI | Transcriptional Regulator | Putative pathway-specific regulator that controls the onset and level of aldgamycin biosynthesis. |
| almRII | Transcriptional Regulator | May work in concert with other regulators to fine-tune the expression of the biosynthetic genes. |
| Transport Genes | Mediate the export of the final aldgamycin product out of the cell, and may confer self-resistance. | |
| almTI | ABC Transporter | Putative transporter involved in the efflux of aldgamycin. |
| almTII | ABC Transporter | May also be involved in transport and resistance. |
Note: This table represents a summary of current knowledge. The precise function of every gene in the cluster has not yet been experimentally verified.
Experimental Protocols
The following protocols provide detailed methodologies for the key experiments required for the analysis and manipulation of the this compound biosynthetic gene cluster.
Protocol 1: Genomic DNA Isolation from Streptomyces sp.
This protocol is optimized for obtaining high-quality genomic DNA from Streptomyces suitable for PCR, library construction, and whole-genome sequencing.
Materials:
-
Streptomyces culture grown in a suitable liquid medium (e.g., TSB)
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Lysozyme (B549824) solution (50 mg/mL in TE buffer)
-
Proteinase K solution (20 mg/mL in water)
-
10% (w/v) Sodium Dodecyl Sulfate (SDS)
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Chloroform:Isoamyl Alcohol (24:1)
-
Isopropanol (2-propanol)
-
70% (v/v) Ethanol
-
Sterile water or TE buffer for resuspension
Procedure:
-
Harvest approximately 5-10 mL of a well-grown Streptomyces liquid culture by centrifugation at 5,000 x g for 10 minutes.
-
Wash the cell pellet with 1 mL of TE buffer and centrifuge again. Discard the supernatant.
-
Resuspend the cell pellet in 500 µL of TE buffer containing 10 µL of lysozyme solution. Incubate at 37°C for 1 hour with occasional mixing.
-
Add 5 µL of Proteinase K solution and 30 µL of 10% SDS. Mix gently by inversion and incubate at 55°C for 2 hours.
-
Add an equal volume (approximately 550 µL) of phenol:chloroform:isoamyl alcohol. Mix by gentle inversion for 5 minutes.
-
Centrifuge at 12,000 x g for 15 minutes. Carefully transfer the upper aqueous phase to a new microfuge tube.
-
Repeat the phenol:chloroform:isoamyl alcohol extraction once, followed by an extraction with an equal volume of chloroform:isoamyl alcohol.
-
Transfer the final aqueous phase to a new tube and add 0.7 volumes of isopropanol. Mix gently until a DNA precipitate is visible.
-
Spool out the DNA using a sealed glass pipette tip or pellet the DNA by centrifugation at 12,000 x g for 10 minutes.
-
Wash the DNA pellet with 1 mL of 70% ethanol. Centrifuge for 5 minutes and carefully decant the ethanol.
-
Air-dry the pellet for 10-15 minutes. Do not over-dry.
-
Resuspend the DNA in 50-100 µL of sterile water or TE buffer.
Protocol 2: Gene Disruption in Streptomyces using CRISPR/Cas9
This protocol outlines the general steps for creating a targeted gene knockout of a gene within the this compound BGC, for example, almCI, to enhance aldgamycin production.
Materials:
-
High-quality genomic DNA from Streptomyces sp.
-
CRISPR/Cas9 editing plasmid for Streptomyces (e.g., pCRISPomyces-2)
-
E. coli strain for plasmid propagation and conjugation (e.g., ET12567/pUZ8002)
-
Streptomyces conjugation medium (e.g., ISP4 agar)
-
Appropriate antibiotics for selection
-
Primers for sgRNA construction and verification
Procedure:
-
Design and Clone the sgRNA: Design a 20-bp sgRNA sequence targeting the gene of interest (e.g., almCI). Synthesize and anneal complementary oligonucleotides and clone them into the CRISPR/Cas9 vector according to the manufacturer's protocol.
-
Construct the Editing Template: Amplify ~1 kb regions flanking the target gene from Streptomyces genomic DNA. Assemble these two fragments to create a deletion template. Clone this template into the sgRNA-containing CRISPR/Cas9 plasmid.
-
Conjugation: Transform the final CRISPR/Cas9 construct into the donor E. coli strain. Perform intergeneric conjugation between the E. coli donor and the recipient Streptomyces sp. on a suitable conjugation medium.
-
Selection of Exconjugants: Overlay the conjugation plates with appropriate antibiotics to select for Streptomyces exconjugants that have received the plasmid.
-
Screening for Mutants: Isolate individual exconjugants and screen for the desired gene deletion by colony PCR using primers that flank the target gene.
-
Curing of the Plasmid: To remove the CRISPR/Cas9 plasmid, passage the confirmed mutant on a non-selective medium for several rounds. Screen for the loss of the plasmid by replica plating onto selective and non-selective media.
-
Verification: Confirm the gene deletion by PCR and Sanger sequencing.
Protocol 3: Heterologous Expression of the this compound BGC
This protocol describes the general workflow for expressing the entire this compound BGC in a heterologous Streptomyces host.
Materials:
-
Genomic DNA of the this compound producing strain.
-
A suitable bacterial artificial chromosome (BAC) or cosmid vector.
-
A genetically tractable heterologous Streptomyces host (e.g., S. coelicolor M1152, S. albus J1074).
-
Restriction enzymes and DNA ligase.
-
Protoplast transformation reagents or conjugation system.
Procedure:
-
BAC/Cosmid Library Construction: Construct a BAC or cosmid library of genomic DNA from the this compound producing strain.
-
Library Screening: Screen the library by colony PCR using primers specific to key genes in the this compound BGC (e.g., almDI and a PKS gene).
-
Identification of a BGC-spanning Clone: Identify a clone that contains the entire ~81 kb this compound BGC.
-
Transformation into Heterologous Host: Introduce the identified BAC/cosmid clone into the chosen heterologous Streptomyces host. This can be achieved through protoplast transformation or conjugation.
-
Cultivation and Analysis: Cultivate the recombinant Streptomyces strain under conditions known to induce secondary metabolism.
-
Metabolite Profiling: Extract the secondary metabolites from the culture broth and mycelium using an appropriate organic solvent (e.g., ethyl acetate). Analyze the extracts by HPLC and LC-MS to detect the production of this compound and its derivatives.
Visualizations
Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow for this compound BGC Analysis
References
- 1. A Single Gene Cluster for Chalcomycins and Aldgamycins: Genetic Basis for Bifurcation of Their Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BGC0001396 [mibig.secondarymetabolites.org]
- 3. Identification of the lydiamycin biosynthetic gene cluster in a plant pathogen guides structural revision and identification of molecular target - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Aldgamycin G Fermentation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to optimize the yield of Aldgamycin G, a polyketide produced by Streptomyces species. Given the limited specific literature on this compound, this guide is based on established principles for the optimization of secondary metabolite production in Streptomyces.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the yield of this compound in fermentation?
A1: The production of secondary metabolites like this compound by Streptomyces is a complex process influenced by several factors. Key parameters to consider are strain selection, medium composition (carbon and nitrogen sources), pH, temperature, and aeration rate.[1][2] Industrial production is typically carried out in large-scale bioreactors where these conditions can be carefully controlled.[1]
Q2: At what growth phase is this compound typically produced?
A2: Secondary metabolites such as this compound are generally produced during the late growth or stationary phase of the microbial life cycle.[1] This is in contrast to primary metabolites, which are produced during the exponential growth phase. The transition from growth to production is a critical point to optimize in the fermentation process.
Q3: Can genetic instability in my Streptomyces strain affect this compound yield?
A3: Yes, genetic instability can significantly impact the yield of secondary metabolites. Streptomyces have large, linear chromosomes that can undergo spontaneous deletions or amplifications.[3] This can lead to the loss of the this compound biosynthetic gene cluster or essential regulatory genes, resulting in decreased or no production. It is recommended to maintain cryopreserved stocks of high-yielding strains and periodically re-screen colonies.[3]
Troubleshooting Guide
Issue 1: Low or No this compound Production Despite Good Cell Growth
This is a common issue where the primary metabolism (cell growth) is robust, but the secondary metabolism (this compound production) is lagging. This points to potential bottlenecks in the induction of the biosynthetic pathway, nutrient limitations, or inhibitory conditions.[4]
Q: My Streptomyces culture shows high biomass, but the this compound yield is much lower than expected. What are the likely causes?
A: This scenario suggests that the conditions are favorable for growth but not for secondary metabolite production. Here are some troubleshooting steps:
-
Verify Medium Composition: Ensure the carbon-to-nitrogen ratio is optimized for secondary metabolism. High concentrations of easily metabolizable carbon sources like glucose can sometimes repress the production of secondary metabolites.[1][3]
-
Check pH: The optimal pH for growth may differ from the optimal pH for this compound production. Monitor and control the pH of the culture throughout the fermentation process.
-
Aeration and Oxygen Supply: Inadequate oxygen supply can be a limiting factor for the production of many secondary metabolites. Ensure proper agitation and aeration rates in your fermenter.
-
Precursor Supplementation: The biosynthesis of polyketides like this compound requires specific precursor molecules. Supplementing the medium with these precursors can sometimes boost production.
Caption: Troubleshooting workflow for low this compound yield with good biomass.
Issue 2: Inconsistent this compound Yield Between Batches
Batch-to-batch variability is a common challenge in fermentation processes.
Q: How can I improve the consistency of this compound production?
A: Consistency can be improved by standardizing your procedures:
-
Inoculum Preparation: Use a consistent method for preparing your seed culture, including the age and concentration of spores or mycelia.[5]
-
Medium Preparation: Ensure precise weighing and complete dissolution of all medium components. Sterilization methods should be consistent to avoid degradation of sensitive components.[4]
-
Environmental Control: Tightly control fermentation parameters such as temperature, pH, and dissolved oxygen levels.
Data on Fermentation Optimization
The following tables provide examples of how different factors can influence the yield of polyketide antibiotics in Streptomyces fermentation. While this data is not specific to this compound, it illustrates the impact of optimizing various parameters.
Table 1: Effect of Carbon Source on Polyketide Yield
| Carbon Source (40 g/L) | Biomass (g/L) | Polyketide Yield (mg/L) |
| Glucose | 8.5 | 120 |
| Starch | 7.2 | 250 |
| Glycerol | 6.8 | 180 |
| Maltose | 8.1 | 210 |
Table 2: Effect of Nitrogen Source on Polyketide Yield
| Nitrogen Source (10 g/L) | Biomass (g/L) | Polyketide Yield (mg/L) |
| Yeast Extract | 9.2 | 310 |
| Peptone | 8.7 | 280 |
| Ammonium Sulfate | 6.5 | 150 |
| Soybean Meal | 9.5 | 350 |
Experimental Protocols
Protocol 1: Two-Stage Culture System for this compound Production
This protocol describes a common method for separating the growth phase from the production phase to optimize yield.
Materials:
-
Seed culture medium (e.g., YEME)
-
Production medium (optimized for this compound)
-
Cryopreserved stock of the Streptomyces strain
-
Shaker incubator
-
Fermenter
Methodology:
-
Seed Culture Preparation:
-
Inoculate a flask containing seed culture medium with the cryopreserved Streptomyces stock.
-
Incubate at 28-30°C with shaking (e.g., 200 rpm) for 48-72 hours until a dense culture is obtained.[5]
-
-
Production Culture:
-
Inoculate the production medium in a fermenter with a specific percentage (e.g., 5-10% v/v) of the seed culture.
-
Maintain the fermentation under optimized conditions (e.g., temperature, pH, aeration) for the desired production period (typically 7-14 days).
-
Collect samples periodically to measure biomass and this compound concentration.
-
Caption: Experimental workflow for two-stage Streptomyces fermentation.
Protocol 2: Extraction of this compound from Fermentation Broth
This protocol outlines a general method for extracting polyketide compounds from the fermentation broth for analysis.
Materials:
-
Fermentation broth
-
Organic solvent (e.g., ethyl acetate)
-
Centrifuge
-
Separatory funnel
-
Rotary evaporator
Methodology:
-
Separation of Biomass:
-
Harvest the fermentation broth and centrifuge to separate the mycelial biomass from the supernatant.[5]
-
-
Solvent Extraction:
-
Transfer the supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate (B1210297) and shake vigorously.[5]
-
Allow the layers to separate and collect the upper organic layer containing this compound.
-
Repeat the extraction process on the aqueous layer to maximize recovery.[5]
-
-
Concentration:
-
Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator.[5]
-
The resulting crude extract can be used for further purification and analysis (e.g., by HPLC).
-
Protocol 3: Quantification of this compound using HPLC
A general protocol for quantifying the yield of this compound.
Materials:
-
Crude extract of this compound
-
HPLC system with a suitable column (e.g., C18)
-
Mobile phase (e.g., acetonitrile-water gradient)
-
This compound standard
Methodology:
-
Sample Preparation:
-
Dissolve the crude extract in a suitable solvent (e.g., methanol) and filter through a 0.22 µm syringe filter.
-
-
Standard Curve:
-
Prepare a series of dilutions of the this compound standard to create a standard curve.
-
-
HPLC Analysis:
-
Inject the prepared sample and standards onto the HPLC system.
-
Run the analysis using an appropriate gradient method.
-
Quantify the amount of this compound in the sample by comparing the peak area to the standard curve.
-
References
Overcoming low solubility of Aldgamycin G in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of Aldgamycin G.
Frequently Asked Questions (FAQs)
Q1: What are the known solvents for this compound?
This compound is a macrolide antibiotic that is soluble in organic solvents such as chloroform (B151607) and methanol (B129727).[] However, it exhibits poor solubility in aqueous solutions, which can pose a significant challenge for in vitro and in vivo experiments.
Q2: Why is the low aqueous solubility of this compound a concern for research?
The poor water solubility of a compound like this compound can lead to several experimental issues, including:
-
Difficulty in preparing stock solutions at desired concentrations.
-
Precipitation of the compound in aqueous buffers or cell culture media.
-
Inaccurate and unreliable results in biological assays.
Q3: What are the primary strategies to enhance the aqueous solubility of this compound?
Several formulation strategies can be employed to improve the solubility of poorly soluble drugs like this compound.[4][5] These include:
-
Co-solvents: Using a mixture of a water-miscible organic solvent and water.[3][6]
-
Cyclodextrins: Forming inclusion complexes with these cyclic oligosaccharides.[7]
-
Nanoparticle Formulations: Encapsulating this compound in nanoparticles, liposomes, or solid dispersions.[8][9][10][11][12]
-
pH Adjustment: Modifying the pH of the solution if the compound has ionizable groups.[3][6]
-
Surfactants: Using surfactants to form micelles that can encapsulate the hydrophobic drug.[6]
Troubleshooting Guide
This guide provides step-by-step instructions to troubleshoot and overcome common issues related to the low aqueous solubility of this compound.
Issue 1: this compound precipitates when preparing an aqueous working solution from an organic stock.
Cause: This is a common issue when a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer. The organic solvent disperses, and the hydrophobic drug crashes out of the solution.
Solutions:
-
Optimize the Dilution Process:
-
Add the organic stock solution dropwise to the vigorously stirring aqueous buffer.[6] This can help prevent the formation of localized high concentrations of the drug that lead to precipitation.
-
Ensure the final concentration of the organic solvent in the aqueous solution is low (typically ≤ 0.1% for DMSO) to avoid solvent effects in biological assays.[6]
-
-
Utilize a Co-solvent System:
-
Instead of a pure aqueous buffer, use a mixture of water and a biocompatible co-solvent like ethanol (B145695), propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG).[6] The co-solvent increases the overall solvating capacity of the solution.
-
-
Employ Cyclodextrins:
Issue 2: The required concentration of this compound for an experiment cannot be reached in an aqueous solution.
Cause: The intrinsic aqueous solubility of this compound is below the desired experimental concentration.
Solutions:
-
Nanoparticle-based Formulations:
-
Liposomes: Encapsulate this compound within lipid bilayers. Liposomal delivery has shown favorable synergistic antimicrobial activities for macrolides.[8][10][11]
-
Polymeric Nanoparticles: Loading macrolide drugs into polymeric nanomaterials can lead to an enhanced zone of inhibition.[8][9][11][12]
-
Solid Dispersions: Disperse this compound in a polymer matrix to improve both solubility and dissolution.[4][14]
-
-
Use of Surfactants:
-
Non-ionic surfactants like Tween® 80 or Triton™ X-100 can form micelles in aqueous solutions, which can encapsulate this compound and increase its apparent solubility.[6]
-
Data Presentation
Table 1: Comparison of Solubility Enhancement Strategies for Poorly Soluble Compounds
| Strategy | Mechanism of Action | Expected Solubility Improvement | Key Considerations |
| Co-solvents | Increases the polarity of the solvent system. | Moderate to High | The final concentration of the co-solvent must be compatible with the experimental system. |
| Cyclodextrins | Forms inclusion complexes, masking the hydrophobic drug.[7] | High | The size of the cyclodextrin (B1172386) cavity must be appropriate for the drug molecule.[15] |
| Nanoparticles | Encapsulates the drug in a carrier system.[2] | Very High | Requires specialized formulation and characterization techniques.[8][9][10][11] |
| pH Adjustment | Ionizes the drug, increasing its polarity.[3][6] | Variable (depends on pKa) | The required pH must be compatible with the drug's stability and the experimental conditions. |
| Surfactants | Forms micelles that encapsulate the drug.[6] | Moderate to High | The surfactant concentration must be above the critical micelle concentration (CMC) and non-toxic to cells. |
Experimental Protocols
Protocol 1: Preparation of this compound Solution using a Co-solvent System
-
Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent (e.g., 10 mg/mL in DMSO).
-
Prepare the co-solvent buffer. For example, a 10% ethanol solution in phosphate-buffered saline (PBS).
-
Add the this compound stock solution dropwise to the co-solvent buffer while vortexing or stirring vigorously to achieve the desired final concentration.
-
Visually inspect for any precipitation. If precipitation occurs, increase the percentage of the co-solvent or try a different co-solvent.
-
Ensure the final co-solvent concentration is compatible with your experimental model.
Protocol 2: Enhancing this compound Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Determine the appropriate molar ratio of this compound to HP-β-CD. A 1:1 or 1:2 molar ratio is a good starting point.
-
Dissolve the required amount of HP-β-CD in the aqueous buffer (e.g., water or PBS) with stirring. Gentle warming (to 37°C) can aid dissolution.[6]
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., methanol or ethanol).
-
Slowly add the this compound stock solution to the HP-β-CD solution while stirring.
-
Continue stirring for several hours (or overnight) at room temperature to allow for the formation of the inclusion complex.
-
Filter the solution through a 0.22 µm filter to remove any undissolved drug.
-
Determine the concentration of the solubilized this compound using a suitable analytical method like HPLC.
Visualizations
Caption: Experimental workflow for enhancing this compound solubility.
Caption: Troubleshooting decision tree for this compound precipitation.
References
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability [ouci.dntb.gov.ua]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. How Combined Macrolide Nanomaterials are Effective Against Resistant Pathogens? A Comprehensive Review of the Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How Combined Macrolide Nanomaterials are Effective Against Resistant Pathogens? A Comprehensive Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 13. researchgate.net [researchgate.net]
- 14. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ajchem-a.com [ajchem-a.com]
Aldgamycin G degradation pathways and prevention
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the potential degradation pathways of Aldgamycin G and offers strategies for its prevention. As specific degradation studies on this compound are limited in publicly available literature, the information herein is based on the known chemical properties of macrolide antibiotics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound is a macrolide antibiotic isolated from Streptomyces avidinii[1]. Its chemical formula is C37H56O15[2][]. Key structural features that may be susceptible to degradation include:
-
A large macrolactone ring.
-
Glycosidic bonds linking sugar moieties to the macrolactone ring.
-
Ester linkages.
-
Multiple hydroxyl and ether groups.
Q2: What are the likely degradation pathways for this compound?
Based on its structure as a macrolide, this compound is likely susceptible to the following degradation pathways:
-
Hydrolysis: This is a major degradation pathway for macrolides.
-
Acid-catalyzed hydrolysis: Cleavage of the glycosidic bonds, leading to the separation of the sugar moieties from the aglycone (the macrolactone ring). The macrolactone ring itself can also be hydrolyzed, particularly at the ester linkage.
-
Base-catalyzed hydrolysis: Saponification of the lactone (ester) bond in the macrolactone ring, leading to a ring-opened, inactive product.
-
-
Oxidation: The multiple hydroxyl groups and ether linkages could be susceptible to oxidation, especially in the presence of oxidizing agents, light, or metal ions.
-
Enzymatic Degradation: While specific enzymatic degradation pathways for this compound have not been detailed, enzymes such as esterases and glycosidases present in biological systems could potentially metabolize the compound by cleaving the ester and glycosidic linkages, respectively.
Q3: What are the common signs of this compound degradation in my sample?
Degradation of your this compound sample may be indicated by:
-
A decrease in the expected biological activity or potency.
-
Changes in the physical appearance of the sample (e.g., color change, precipitation).
-
The appearance of new peaks and a decrease in the area of the parent peak in chromatographic analyses (e.g., HPLC, LC-MS).
Q4: How can I prevent the degradation of this compound during storage and handling?
To minimize degradation, consider the following best practices:
-
Storage Conditions:
-
Temperature: Store at low temperatures (e.g., -20°C or -80°C) to slow down hydrolytic and oxidative reactions. Avoid repeated freeze-thaw cycles.
-
Light: Protect from light by using amber vials or storing in the dark to prevent photo-oxidation.
-
Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
-
pH of Solutions:
-
Maintain solutions at a neutral or slightly acidic pH (around pH 6-7) to minimize both acid- and base-catalyzed hydrolysis. Prepare solutions in appropriate buffers.
-
-
Solvent Selection:
-
Use high-purity, degassed solvents for preparing solutions to minimize exposure to oxygen and reactive impurities.
-
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Loss of biological activity in a stored solution. | Degradation due to improper storage (temperature, light, pH). | 1. Prepare fresh solutions for each experiment. 2. Re-evaluate storage conditions. Store aliquots at -80°C and protect from light. 3. Ensure the pH of the buffered solution is optimal for stability. |
| Appearance of unexpected peaks in HPLC analysis. | Chemical degradation (hydrolysis, oxidation). | 1. Analyze the sample by LC-MS to identify the mass of the degradation products and infer their structures. 2. Perform forced degradation studies (see Experimental Protocols) to intentionally generate and identify degradation products, which can then be used as standards. |
| Inconsistent results between experimental replicates. | Sample degradation during the experiment. | 1. Minimize the time the sample is at room temperature or in solution. 2. Prepare fresh stock solutions more frequently. 3. Check for potential sources of contamination in your experimental setup (e.g., metal ions, microbial contamination). |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and understand its stability profile.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H2O2), 3%
-
High-purity water and acetonitrile (B52724)
-
pH meter
-
HPLC-UV/MS system
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for various time points (e.g., 1, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equimolar amount of NaOH, and dilute for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Incubate at room temperature for various time points.
-
At each time point, withdraw a sample, neutralize it with an equimolar amount of HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H2O2.
-
Incubate at room temperature, protected from light, for various time points.
-
At each time point, withdraw a sample and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Keep a solid sample of this compound in a controlled temperature oven (e.g., 60°C) for an extended period.
-
Periodically dissolve a small amount and analyze by HPLC.
-
-
Photodegradation:
-
Expose a solution of this compound to a UV lamp or direct sunlight.
-
Analyze samples at various time points by HPLC.
-
-
Analysis: Analyze all samples by a validated HPLC-UV/MS method to separate and identify the parent compound and any degradation products.
Data Presentation: Example Stability Data
Table 1: this compound Stability in Aqueous Buffers at 25°C
| pH | Time (hours) | % this compound Remaining |
| 3.0 | 0 | 100 |
| 24 | 85.2 | |
| 48 | 71.5 | |
| 7.0 | 0 | 100 |
| 24 | 98.1 | |
| 48 | 96.5 | |
| 9.0 | 0 | 100 |
| 24 | 75.4 | |
| 48 | 55.8 |
Table 2: Effect of Temperature on this compound Stability in Solid State
| Temperature | Time (weeks) | % this compound Remaining |
| 4°C | 0 | 100 |
| 4 | 99.8 | |
| 12 | 99.5 | |
| 25°C | 0 | 100 |
| 4 | 95.3 | |
| 12 | 88.1 | |
| 40°C | 0 | 100 |
| 4 | 82.7 | |
| 12 | 65.2 |
Visualizing Degradation Pathways and Workflows
Caption: Predicted degradation pathways of this compound.
Caption: Experimental workflow for assessing this compound stability.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. PubChemLite - (1s,2r,3r,6e,8s,9s,10s,12r,14e,16s)-2-[[(2r,3r,4r,5r,6r)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-9-[[(4s,6r,7s,9r)-6-hydroxy-4,9-dimethyl-2-oxo-1,3,8-trioxaspiro[4.5]decan-7-yl]oxy]-3,8,10,12-tetramethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione (C37H56O15) [pubchemlite.lcsb.uni.lu]
Troubleshooting Aldgamycin G purification from complex mixtures
Welcome to the technical support center for the purification of Aldgamycin G. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the isolation and purification of this compound from complex mixtures such as fermentation broths.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a 16-membered macrolide antibiotic. Macrolides are a class of natural products that consist of a large macrocyclic lactone ring to which one or more deoxy sugars may be attached. While specific data for this compound is limited in publicly available literature, related aldgamycins such as Aldgamycin E, K, and P are known to be produced by Streptomyces species[1][2][3]. The molecular weight of related aldgamycins ranges from approximately 716.9 g/mol to 758.8 g/mol [2][3]. Due to their complex structures with multiple hydroxyl and ether groups, their solubility and stability can be sensitive to pH and temperature.
Q2: What is a general workflow for purifying this compound from a fermentation broth?
A typical purification workflow for 16-membered macrolides like this compound from a fermentation broth involves several key stages, starting with the removal of biomass, followed by extraction of the target compound, and subsequent chromatographic purification steps.
References
Improving the resolution of Aldgamycin G in HPLC analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the resolution of Aldgamycin G in High-Performance Liquid Chromatography (HPLC) analysis.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the HPLC analysis of this compound and other structurally related macrolide antibiotics.
Q1: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?
A1: Peak tailing for large, polar molecules like this compound, a macrolide antibiotic, is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the HPLC system itself.
-
Chemical Interactions: this compound possesses multiple hydroxyl groups that can form strong hydrogen bonds with free silanol (B1196071) groups (Si-OH) on the surface of silica-based stationary phases (e.g., C18). This interaction leads to a portion of the analyte being retained longer, resulting in a tailed peak.
-
System Issues: Physical problems within the HPLC system can also contribute to peak tailing. These include a poorly packed column, a void at the column inlet, or excessive extra-column volume (e.g., tubing that is too long or has a large internal diameter).
Troubleshooting Steps:
-
Evaluate All Peaks: If all peaks in your chromatogram are tailing, the problem is likely related to the system (e.g., a column void or extra-column volume). If only the this compound peak (and other polar analytes) is tailing, the issue is more likely due to chemical interactions.
-
Mobile Phase pH Adjustment: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. For macrolides, operating at a slightly acidic to neutral pH is common. Systematically adjust the mobile phase pH to find the optimal balance of retention and peak symmetry. It is recommended to work within a pH range of 2.5 to 7.5 for most silica-based columns.
-
Use of Mobile Phase Additives: Adding a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can help to mask the active silanol groups on the stationary phase, thereby reducing peak tailing. A low concentration of TEA (e.g., 0.1-0.5%) is typically sufficient.
-
Increase Column Temperature: Raising the column temperature (e.g., to 30-40°C) can improve peak shape by reducing mobile phase viscosity and increasing the kinetics of mass transfer. However, be mindful of the thermal stability of this compound.
-
Consider a Different Stationary Phase: If tailing persists, switching to a column with a different stationary phase may be necessary. An end-capped C18 column or a column with a polar-embedded stationary phase can provide better peak shape for polar analytes like this compound.
Q2: I am observing peak fronting for my this compound peak. What could be the cause?
A2: Peak fronting is characterized by a leading edge of the peak that is less steep than the trailing edge. Common causes include:
-
Sample Overload: Injecting too much sample onto the column can lead to a saturation of the stationary phase at the inlet, causing some of the analyte molecules to travel through the column more quickly.
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can cause the analyte to move through the initial part of the column too rapidly, resulting in a fronting peak.
-
Column Collapse: Although less common with modern columns, a physical collapse of the stationary phase bed can create a void and lead to peak distortion, including fronting.
Troubleshooting Steps:
-
Reduce Sample Concentration: Prepare a more dilute sample of this compound and inject it. If the peak shape improves, the original issue was likely sample overload.
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase of your gradient or in a solvent that is weaker than the mobile phase.
-
Check Column Condition: If you suspect a column void, you can sometimes confirm this by reversing the column and flushing it with a solvent. However, this may not always be advisable depending on the column type. If the problem persists with a new column, the issue is unlikely to be a column void.
Q3: I'm having difficulty resolving this compound from a closely eluting impurity. What strategies can I employ to improve resolution?
A3: Improving the resolution between two co-eluting peaks requires optimizing the selectivity (α), efficiency (N), and/or retention factor (k') of your chromatographic system.
Strategies to Enhance Resolution:
-
Optimize the Mobile Phase:
-
Change the Organic Modifier: Switching from acetonitrile (B52724) to methanol, or vice versa, can alter the selectivity of the separation.
-
Adjust the Gradient Profile: If using a gradient, make the slope shallower around the elution time of this compound. This will increase the separation between closely eluting compounds.
-
Modify the pH: As mentioned previously, a small change in pH can significantly impact the retention of ionizable compounds, potentially resolving co-eluting peaks.
-
-
Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution, although this will increase the analysis time.
-
Change the Column:
-
Increase Column Length: A longer column provides more theoretical plates, which can lead to better resolution.
-
Decrease Particle Size: Using a column with smaller particles (e.g., sub-2 µm for UHPLC) increases efficiency and can significantly improve resolution.
-
Change Stationary Phase Chemistry: If optimizing the mobile phase is not sufficient, changing to a different stationary phase chemistry (e.g., a phenyl or cyano column) can provide the necessary change in selectivity.
-
Experimental Protocols
The following are example HPLC methods for the analysis of macrolide antibiotics that can be adapted for the optimization of this compound separation.
Method 1: General Purpose Reversed-Phase Method for Macrolides
This method is a good starting point for the analysis of this compound.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Method 2: High-Resolution Method for Complex Macrolide Mixtures
This method employs a sub-2 µm particle size column for improved efficiency and resolution.
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 10 mM Ammonium Formate, pH 4.5 |
| Mobile Phase B | Methanol |
| Gradient | 5-95% B over 15 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Detection | UV at 215 nm or Mass Spectrometry |
| Injection Volume | 2 µL |
Visualizing the Troubleshooting Process
The following diagrams illustrate the logical workflow for troubleshooting common HPLC issues encountered during this compound analysis.
Addressing batch-to-batch variability in Aldgamycin G production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability in Aldgamycin G production. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during this compound fermentation and production.
Q1: We are observing significant batch-to-batch variation in our this compound yield. What are the most likely causes?
A1: Batch-to-batch variability in the production of secondary metabolites like this compound by Streptomyces is a common challenge.[1][2] The primary sources of this variation can be categorized as follows:
-
Inoculum Quality: Inconsistent age, viability, or metabolic state of the seed culture can lead to variable fermentation performance.
-
Raw Material Variability: The composition of complex medium components, such as yeast extract and peptone, can differ between suppliers and even between lots from the same supplier.[1]
-
Fermentation Parameters: Minor deviations in pH, temperature, dissolved oxygen, and agitation rates can significantly impact secondary metabolite production.[3]
-
Precursor Availability: The supply of essential precursors for the polyketide synthase (PKS) pathway is critical for consistent product formation.[4]
Q2: Our this compound production has suddenly decreased, although we haven't changed our protocol. What should we investigate first?
A2: A sudden drop in production with a consistent protocol often points to a few key areas. A logical troubleshooting workflow can help identify the root cause.
-
Contamination Check: First, verify the purity of your seed culture and production fermenter. Contamination is a frequent cause of reduced yield.
-
Raw Material Lot Change: Check if a new lot of any medium component has been introduced. If so, test the previous, reliable lot to see if production is restored.
-
Equipment Calibration: Ensure that all sensors (pH, temperature, dissolved oxygen) and controllers are properly calibrated.
Q3: We are seeing the production of Chalcomycin alongside this compound. Is this normal, and how can we favor this compound production?
A3: Yes, the co-production of Chalcomycin and this compound can be expected. Both macrolides are biosynthesized from a single gene cluster in Streptomyces sp. HK-2006-1.[5] The bifurcation of the pathway is determined by specific enzymes. The biosynthesis of Aldgamycins is initiated by the action of pyruvate (B1213749) dehydrogenase (almDI/almDII), while Chalcomycin biosynthesis is initiated by an oxidoreductase (almCI).[5] To favor this compound production, consider metabolic engineering strategies to upregulate the expression of the almDI and almDII genes or downregulate the expression of the almCI gene.
Q4: How can we improve the overall yield and consistency of our this compound fermentations?
A4: A holistic approach to process optimization is necessary for improving yield and consistency.[1]
-
Media Optimization: Systematically evaluate different carbon and nitrogen sources to identify the optimal composition for this compound production.
-
Process Parameter Optimization: Employ a Design of Experiments (DoE) approach to investigate the optimal pH, temperature, and dissolved oxygen levels for your specific strain and fermenter setup.
-
Fed-Batch Strategies: Implement a fed-batch strategy to maintain optimal concentrations of key nutrients and precursors throughout the fermentation, preventing substrate limitation or inhibition.[6]
-
Metabolic Engineering: For long-term improvements, consider metabolic engineering of the producing strain to enhance precursor supply or upregulate the this compound biosynthetic gene cluster.[7][8]
Data Presentation
Consistent and detailed data logging is crucial for understanding and mitigating batch-to-batch variability. We recommend maintaining a detailed batch record that includes the following parameters. Below is a template table for tracking key fermentation data and this compound titers across different batches.
| Parameter | Batch 1 | Batch 2 | Batch 3 | Target Range |
| Inoculum Age (hours) | 48-72 | |||
| Seed Culture OD600 | 2.0-3.0 | |||
| Fermentation Medium pH (initial) | 6.8-7.2 | |||
| Fermentation Temperature (°C) | 28-30 | |||
| Dissolved Oxygen (% saturation) | >30% | |||
| Agitation Speed (RPM) | 200-300 | |||
| Glucose Concentration (g/L) - 24h | >10 | |||
| Ammonium Concentration (mM) - 24h | >20 | |||
| This compound Titer (mg/L) at 120h | >Target | |||
| Chalcomycin Titer (mg/L) at 120h | < Specification | |||
| Raw Material Lot Numbers |
Experimental Protocols
The following are generalized protocols for the fermentation of Streptomyces sp. for this compound production and its subsequent quantification. These should be optimized for your specific strain and laboratory conditions.
Protocol 1: Fermentation of Streptomyces sp. for this compound Production
1. Seed Culture Preparation: a. Prepare a seed medium (e.g., Tryptic Soy Broth or a custom seed medium). b. Inoculate with a fresh spore suspension or a cryopreserved vial of Streptomyces sp. c. Incubate at 28-30°C with agitation (200-250 rpm) for 48-72 hours.
2. Production Fermentation: a. Prepare the production medium. A variety of media can be used for Streptomyces fermentation, and the optimal composition should be determined experimentally.[5] b. Inoculate the production fermenter with 5-10% (v/v) of the seed culture. c. Maintain the fermentation at 28-30°C with controlled pH (e.g., 7.0, adjusted with NaOH or H₂SO₄) and dissolved oxygen (e.g., >30% saturation, controlled by agitation and aeration). d. Collect samples aseptically at regular intervals (e.g., every 24 hours) for analysis of cell growth, substrate consumption, and this compound concentration.
Protocol 2: Quantification of this compound by HPLC-MS
1. Sample Preparation: a. Centrifuge the fermentation broth sample to separate the mycelium from the supernatant. b. Extract the supernatant with an equal volume of a suitable organic solvent (e.g., ethyl acetate). c. Evaporate the organic solvent to dryness under a stream of nitrogen. d. Reconstitute the dried extract in a known volume of mobile phase (e.g., 50:50 acetonitrile (B52724):water with 0.1% formic acid).[9]
2. HPLC-MS Analysis: a. Use a C18 reverse-phase HPLC column. b. Employ a gradient elution method with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). c. Set the mass spectrometer to operate in positive ion mode and use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for the specific m/z of this compound and any internal standards.[9] d. Quantify the this compound concentration by comparing the peak area to a standard curve prepared with purified this compound.
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound production.
Caption: this compound and Chalcomycin biosynthesis bifurcation.[5]
Caption: A systematic workflow for troubleshooting low this compound yield.
Caption: A general experimental workflow for this compound production and analysis.
References
- 1. organomation.com [organomation.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Current advances for omics-guided process optimization of microbial manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of a two-stage feeding strategy based on the kind and level of feeding nutrients for improving fed-batch production of L-threonine by Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
Minimizing Aldgamycin G toxicity in cell-based assays
Welcome to the technical support center for Aldgamycin G. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize toxicity and achieve reliable results in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its general mechanism of action?
This compound is a 16-membered macrolide antibiotic isolated from Streptomyces species[1][2][3]. Like other macrolide antibiotics, its primary mechanism of action in bacteria is the inhibition of protein synthesis by binding to the 50S ribosomal subunit[4]. In eukaryotic cells, macrolides can have various effects, including immunomodulatory and pro-apoptotic activities[5][6].
Q2: What are the common mechanisms of toxicity for macrolide antibiotics like this compound in cell-based assays?
Macrolide antibiotics can induce toxicity in eukaryotic cells through several mechanisms. It is crucial to be aware of these potential effects during experimental design.
-
Induction of Apoptosis: Many macrolides are known to induce programmed cell death, or apoptosis, in various cell types, including immune and epithelial cells[5][7].
-
Caspase Activation: The apoptotic process induced by some macrolides is dependent on the activation of caspases, particularly caspase-3, a key executioner caspase[6][7][8].
-
Mitochondrial Dysfunction: Some macrolides can impair mitochondrial function by inhibiting the electron transport chain, which leads to a decrease in cellular respiration and ATP production[8][9].
-
Oxidative Stress: An increase in reactive oxygen species (ROS) and subsequent oxidative stress has been observed with several macrolides, contributing to cellular damage[8][9].
Q3: How do I determine the optimal concentration range for this compound in my experiment?
To minimize toxicity while achieving the desired experimental effect, it is critical to determine the optimal concentration range.
-
Perform a Dose-Response Study: Treat your chosen cell line with a wide range of this compound concentrations (e.g., from nanomolar to high micromolar) for a fixed duration.
-
Assess Cell Viability: Use a standard cytotoxicity assay, such as the MTT or CellTiter-Glo® assay, to measure cell viability at each concentration[10][11][12].
-
Calculate the IC50 Value: The half-maximal inhibitory concentration (IC50) is the concentration at which 50% of the cells are non-viable. This value is a critical benchmark for toxicity[10][13]. For your experiments, using concentrations below the IC50 is generally recommended to avoid overt cytotoxicity, unless cytotoxicity itself is the endpoint of interest.
Q4: What are potential off-target effects of this compound?
Off-target effects occur when a compound interacts with unintended molecules or pathways, which can lead to misinterpretation of experimental results[14][15]. While specific off-target effects for this compound are not well-documented, macrolides as a class can have immunomodulatory effects that may be independent of their antimicrobial activity[5][6]. To mitigate this:
-
Use the lowest effective concentration possible.
-
Include appropriate controls to distinguish between on-target and potential off-target effects.
-
If possible, use a secondary, structurally different compound with the same on-target activity to confirm results.
Q5: How can the choice of cell line influence the observed toxicity of this compound?
Different cell lines can exhibit varied sensitivity to the same compound due to differences in metabolism, membrane permeability, and expression of target proteins[11][16]. For example, a study comparing various macrolides in a human liver cell line found a range of cytotoxic potentials among the compounds tested[17][18][19]. Therefore, it is essential to optimize experimental parameters and determine the IC50 value specifically for each cell line used[11].
Troubleshooting Guide: Unexpected Cytotoxicity
Encountering higher-than-expected cell death in your assay? Follow this guide to diagnose and resolve the issue.
Problem: You observe significant cytotoxicity (low cell viability, altered morphology) at concentrations of this compound where you expect minimal effects.
Troubleshooting Workflow
Caption: Troubleshooting decision tree for unexpected cytotoxicity.
Quantitative Data Summary
Specific cytotoxicity data for this compound is limited in publicly available literature. However, data from other macrolides can provide a useful reference point for expected potency and variability between cell lines.
| Macrolide | Cell Line | Assay Endpoint | IC50 / Toxic Concentration | Reference |
| Erythromycin estolate | Chang liver cells | MTT Reduction | ~0.15 mM | [17][18] |
| Erythromycin base | Chang liver cells | MTT Reduction | > 1 mM | [17][18] |
| Azithromycin | Chang liver cells | MTT Reduction | > 1 mM | [17][18] |
| Clarithromycin | Chang liver cells | MTT Reduction | ~0.8 mM | [17][18] |
| Tilmicosin | BHK 21 cells | Viability | Significant decrease at 50 µg/mL | [16] |
| Tylosin | BHK 21 cells | Viability | No viable cells > 500 µg/mL | [16] |
Note: These values are highly dependent on the specific experimental conditions, including cell type and incubation time, and should be used as a general guide only.
Key Experimental Protocols
Here are detailed protocols for essential assays to quantify and characterize the toxicity of this compound.
Protocol 1: Determining IC50 via MTT Cytotoxicity Assay
This protocol measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases, which convert the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals[20].
MTT Assay Workflow
Caption: Standard workflow for an MTT cytotoxicity assay.
Materials:
-
Cell line of interest in culture medium
-
96-well tissue culture plates
-
This compound stock solution (in an appropriate solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plate and add the drug-containing medium. Include wells with medium only (blank), vehicle control (e.g., DMSO at the highest concentration used), and untreated cells (100% viability control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert MTT to formazan crystals[20].
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilization buffer to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (typically ~570 nm).
-
Analysis: Normalize the absorbance readings to the untreated control wells to determine the percentage of cell viability. Plot the viability against the log of the drug concentration and use a non-linear regression model to calculate the IC50 value.
Protocol 2: Caspase-3 Activity Assay
This protocol measures the activity of executioner caspase-3, providing evidence of apoptosis induction[7]. It uses a fluorogenic substrate that releases a fluorescent molecule upon cleavage by active caspase-3.
Materials:
-
Cells treated with this compound
-
Lysis buffer
-
Caspase-3 fluorogenic substrate (e.g., Ac-DEVD-AMC)
-
Assay buffer
-
Fluorometric plate reader
Methodology:
-
Cell Treatment: Culture and treat cells with this compound (and controls) for the desired time in a multi-well plate.
-
Cell Lysis: After treatment, lyse the cells using a suitable lysis buffer to release the cellular contents, including caspases.
-
Assay Preparation: In a black 96-well plate, add the cell lysate from each condition.
-
Substrate Addition: Add the caspase-3 substrate (e.g., Ac-DEVD-AMC) to each well.
-
Incubation: Incubate the plate at 37°C, protected from light, for 1-2 hours.
-
Fluorescence Measurement: Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths (e.g., 360 nm excitation / 460 nm emission for AMC).
-
Data Analysis: An increase in fluorescence intensity compared to the untreated control indicates an increase in caspase-3 activity.
Potential Signaling Pathway for Macrolide-Induced Toxicity
Caption: A potential pathway for macrolide-induced apoptosis.
References
- 1. This compound, a new macrolide antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Immunomart [immunomart.com]
- 3. Aldgamycin I, an antibacterial 16-membered macrolide from the abandoned mine bacterium, Streptomyces sp. KMA-001 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanism of action of virginiamycin-like antibiotics (synergimycins) on protein synthesis in bacterial cell-free systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The immunomodulatory effects of macrolide antibiotics in respiratory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Anti-Inflammatory Benefits of Antibiotic-Induced Neutrophil Apoptosis: Tulathromycin Induces Caspase-3-Dependent Neutrophil Programmed Cell Death and Inhibits NF-κB Signaling and CXCL8 Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ivermectin, a potential anticancer drug derived from an antiparasitic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analyzing the Mechanisms Behind Macrolide Antibiotic-Induced Liver Injury Using Quantitative Systems Toxicology Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. static.fishersci.eu [static.fishersci.eu]
- 13. njbio.com [njbio.com]
- 14. Deciphering Off-Target Effects in CRISPR-Cas9 through Accelerated Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Cytotoxicity of macrolide antibiotics in a cultured human liver cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [PDF] Cytotoxicity of macrolide antibiotics in a cultured human liver cell line. | Semantic Scholar [semanticscholar.org]
- 20. youtube.com [youtube.com]
Technical Support Center: Enhancing the Long-Term Stability of Aldgamycin G
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on maintaining the stability of Aldgamycin G for long-term storage. The following information, including troubleshooting guides and frequently asked questions, is designed to address potential challenges during experimental work.
Disclaimer: Direct stability data for this compound is limited in publicly available literature. Therefore, the following guidance is substantially based on established knowledge of structurally similar 16-membered macrolide antibiotics such as tylosin (B1662201), josamycin (B1673084), and spiramycin (B21755). Researchers should use this information as a foundational guide and conduct specific stability studies for this compound under their experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in solution?
A1: Based on data from analogous macrolides, the primary cause of degradation in aqueous solutions is hydrolysis. This can occur at two main sites: the lactone ring that forms the core of the macrolide structure and the glycosidic bonds that link the sugar moieties to the lactone ring. Acidic conditions are known to significantly accelerate the degradation of macrolides like erythromycin (B1671065).[1][2][3]
Q2: How does temperature affect the stability of this compound?
A2: Higher temperatures accelerate the rate of chemical degradation. For instance, the macrolide josamycin shows significant degradation at 37°C over a period of 35 days, while it remains relatively stable at 4°C and 25°C.[4] It is crucial to store this compound, both in solid form and in solution, at recommended low temperatures to minimize degradation.
Q3: Is this compound sensitive to light?
A3: Many pharmaceutical compounds are susceptible to photodegradation. While specific data for this compound is unavailable, it is best practice to protect it from light. Photodegradation of the macrolide spiramycin has been observed, particularly in the presence of oxygen.[5] Therefore, storing this compound in amber vials or in the dark is highly recommended.
Q4: What are the best practices for long-term storage of solid this compound?
A4: For long-term storage, solid this compound should be kept in a tightly sealed container at low temperatures, preferably at -20°C or -80°C, and protected from light and moisture. Long-term stability studies on various antibiotics have shown that freezer storage significantly preserves their integrity over extended periods.[6][7][8]
Q5: How should I prepare and store stock solutions of this compound?
A5: Prepare stock solutions in a suitable, anhydrous solvent if possible, and store them in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For aqueous solutions, use buffers at a neutral or slightly alkaline pH, as acidic conditions can promote rapid degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in stored samples | Chemical degradation of this compound due to improper storage conditions (e.g., high temperature, acidic pH, light exposure). | - Store solid this compound at -20°C or below, protected from light and moisture.- Prepare and store solutions at low temperatures and neutral or slightly alkaline pH.- Aliquot stock solutions to minimize freeze-thaw cycles.- Conduct a stability study to determine the acceptable storage duration under your specific conditions. |
| Appearance of unknown peaks in HPLC/LC-MS analysis | Formation of degradation products. | - Characterize the degradation products using mass spectrometry (MS) to understand the degradation pathway.- Common degradation pathways for macrolides include hydrolysis of the lactone ring and cleavage of sugar moieties.[9][10][11]- Adjust storage conditions (e.g., lower temperature, different pH) to minimize the formation of these products. |
| Precipitation in frozen stock solutions | Poor solubility of this compound in the chosen solvent at low temperatures, or formation of insoluble degradation products. | - Consider using a different solvent or a co-solvent system to improve solubility at low temperatures.- Ensure the storage pH is optimal for solubility and stability.- If precipitation is due to degradation, optimize storage conditions to enhance stability. |
| Inconsistent experimental results | Instability of this compound in the experimental medium (e.g., cell culture media, assay buffers). | - Assess the stability of this compound directly in the experimental medium over the time course of the experiment.- Prepare fresh solutions of this compound for each experiment if instability is observed.- Consider the use of stabilizing excipients, such as cyclodextrins, which have been shown to improve the stability of some macrolides.[4] |
Quantitative Stability Data for Structurally Similar Macrolides
The following data for macrolides analogous to this compound can provide insights into expected stability trends.
Table 1: Effect of Temperature on the Stability of Josamycin in Aqueous Solution
| Temperature (°C) | Percent of Initial Concentration Remaining after 35 Days |
| 4 | Stable (minimal degradation) |
| 25 | Stable (minimal degradation) |
| 37 | ~80% |
| Data derived from a study on josamycin stability.[4] |
Table 2: Effect of pH on the Degradation of Macrolides
| Macrolide | Condition | Observation |
| Erythromycin A | Acidic pH | Rapid degradation to anhydroerythromycin A.[1][2][3] |
| Spiramycin | Acidic pH | Degradation occurs via the loss of the forosamine (B98537) sugar.[12] |
| Josamycin | pH 1.0 (simulated gastric fluid) | 50% degradation in approximately 20 minutes.[13] |
| Josamycin | pH 6.5 | Highly stable.[13] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Macrolide Analysis
This protocol provides a general framework for developing a stability-indicating HPLC method for this compound, based on methods used for other macrolides.[14][15][16][17][18]
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate, pH 6.8) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 0.7 - 1.0 mL/min.
-
Column Temperature: 30 - 60 °C.
-
Detection: UV at 210-232 nm or Mass Spectrometry (MS).
2. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Dilute the stock solution with the mobile phase to the desired concentration.
3. Forced Degradation Study:
-
Acid Hydrolysis: Incubate the sample in 0.1 M HCl at 60°C.
-
Base Hydrolysis: Incubate the sample in 0.1 M NaOH at 60°C.
-
Oxidative Degradation: Incubate the sample in 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid drug to 80°C.
-
Photodegradation: Expose the drug solution to UV light.
-
Analyze samples at various time points to assess the extent of degradation and the formation of degradation products.
4. Method Validation:
-
Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The method is considered stability-indicating if it can resolve the main peak from all degradation product peaks.
Visualizing Degradation and Experimental Workflow
Potential Degradation Pathway of a 16-Membered Macrolide
Caption: Potential degradation pathways for this compound.
Experimental Workflow for Stability Testing
Caption: Workflow for assessing this compound stability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A kinetic study on the degradation of erythromycin A in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism for the degradation of erythromycin A and erythromycin A 2'-ethyl succinate in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. γ-Cyclodextrin hydrogel for the sustained release of josamycin for potential ocular application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photodegradation of the antibiotic spiramycin studied by high-performance liquid chromatography-electrospray ionization-quadrupole time-of-flight mass spectrometry [agris.fao.org]
- 6. researchgate.net [researchgate.net]
- 7. Stability of commonly used antibiotic solutions in an elastomeric infusion device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. Efficient degradation of tylosin by Kurthia gibsonii TYL-A1: performance, pathway, and genomics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acid catalysed degradation of some spiramycin derivatives found in the antibiotic bitespiramycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. journalppw.com [journalppw.com]
- 16. japsonline.com [japsonline.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Strategies to reduce Aldgamycin G non-specific binding in assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address non-specific binding (NSB) of Aldgamycin G in biochemical and cell-based assays.
Understanding Non-Specific Binding of this compound
This compound is a macrolide antibiotic. Macrolides as a class of molecules can exhibit hydrophobic properties, which is a primary driver for non-specific binding to surfaces like microplates and interactions with cellular components other than the intended target. The predicted XLogP3 value for this compound analogs like Aldgamycin K and P is around 1.9 and 1.8 respectively, indicating a degree of lipophilicity that can contribute to NSB.[1][2]
Troubleshooting Guide: High Background & Non-Specific Binding
High background signal is a common indicator of non-specific binding. This guide provides a systematic approach to troubleshoot and mitigate this issue in your assays.
Issue 1: High Background in Biochemical Assays (e.g., ELISA)
Symptoms:
-
High signal in negative control wells (no analyte).
-
Low signal-to-noise ratio.
-
Poor assay sensitivity and reproducibility.
Possible Causes & Solutions:
| Cause | Solution |
| Inadequate Blocking | Optimize blocking buffer by testing different agents (e.g., BSA, Casein, Non-fat dry milk). Casein and non-fat dry milk are often more effective than BSA at reducing NSB.[3] Increase blocking incubation time and/or concentration. |
| Hydrophobic Interactions | Add a non-ionic detergent (e.g., 0.05% Tween-20 or Triton X-100) to the blocking buffer and wash buffers to disrupt hydrophobic interactions.[4] |
| Ionic Interactions | Increase the salt concentration (e.g., up to 500 mM NaCl) in your wash buffers to reduce electrostatic interactions.[4] |
| Suboptimal Washing | Increase the number of wash steps and the soaking time during washes to more effectively remove unbound this compound. |
| High this compound Concentration | Titrate this compound to the lowest effective concentration to minimize binding to low-affinity, non-target sites. |
Troubleshooting Workflow for Biochemical Assays
Caption: A stepwise workflow for troubleshooting high background signals in biochemical assays involving this compound.
Issue 2: High Background in Cell-Based Assays
Symptoms:
-
High fluorescence or signal in control cells not treated with the target ligand.
-
Cellular autofluorescence masking the specific signal.
-
Inconsistent results between wells.
Possible Causes & Solutions:
| Cause | Solution |
| Non-Specific Cellular Uptake | Include a pre-incubation step with a blocking solution containing unlabeled this compound or a structurally similar but inactive compound to saturate non-specific binding sites. |
| Binding to Plasticware | Use low-binding microplates. Pre-condition plates with a blocking buffer before cell seeding. |
| Autofluorescence | Use phenol (B47542) red-free media. If using fluorescence detection, select dyes with emission wavelengths in the red or far-red spectrum to minimize cellular autofluorescence. |
| Inadequate Washing | Ensure gentle but thorough washing of cell monolayers to remove unbound this compound without detaching cells. |
| Cell Health and Density | Optimize cell seeding density to ensure a healthy and consistent monolayer. Stressed or dying cells can exhibit increased non-specific uptake. |
Decision Tree for Reducing Non-Specific Binding in Cell-Based Assays
Caption: A decision tree to identify and address sources of non-specific binding in cell-based assays with this compound.
Data Presentation: Comparison of Blocking Agents
The choice of blocking agent is critical in minimizing non-specific binding. The following table summarizes the general effectiveness of common blocking agents. The optimal choice for your specific assay should be determined empirically.
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Readily available, generally effective. | Can have lot-to-lot variability; may not be the most effective for all small molecules. |
| Non-fat Dry Milk | 1-5% (w/v) | Inexpensive and often very effective. | Contains phosphoproteins and biotin, which can interfere with certain detection systems. |
| Casein | 0.5-2% (w/v) | Highly effective at blocking, often superior to BSA.[3] | Can sometimes mask epitopes if used at high concentrations. |
| Normal Serum | 5-10% (v/v) | Very effective, especially for blocking non-specific antibody binding. | Can be expensive; may contain endogenous factors that interfere with the assay. |
| Synthetic Blockers (e.g., PVP, PEG) | Varies | Protein-free, good for assays where protein-based blockers interfere. | Can be more expensive and may require more optimization. |
Experimental Protocols
Protocol 1: Optimizing Blocking Buffer for an this compound ELISA
This protocol outlines a method to systematically test different blocking agents to minimize non-specific binding of this compound in an ELISA format.
-
Plate Coating: Coat a 96-well high-binding polystyrene plate with your target protein or antigen at the desired concentration in an appropriate coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking:
-
Prepare a panel of blocking buffers to be tested (e.g., 1% BSA, 3% BSA, 1% Casein, 3% Non-fat dry milk, all in PBS with 0.05% Tween-20).
-
Add 200 µL of each blocking buffer to a set of wells. Include a "no blocking" control.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Washing: Wash the plate three times with wash buffer.
-
This compound Incubation (NSB Control):
-
To a set of wells for each blocking condition, add your this compound solution at a high concentration (e.g., 10x the expected EC50) diluted in assay buffer.
-
Include wells with only assay buffer (blank).
-
Incubate for the standard assay time.
-
-
Washing: Wash the plate five times with wash buffer, with a 30-second soak time for each wash.
-
Detection: Proceed with the standard detection steps of your ELISA protocol (e.g., adding detection antibody, substrate, and stop solution).
-
Analysis: Compare the signal in the "NSB Control" wells across the different blocking conditions. The optimal blocking buffer will yield the lowest signal in these wells while maintaining a high signal in positive control wells (not detailed here).
Protocol 2: Evaluating Non-Specific Binding of this compound in a Cell-Based Assay
This protocol describes how to assess and minimize the non-specific binding of fluorescently labeled this compound to cells.
-
Cell Seeding: Seed your cells of interest in a 96-well, black, clear-bottom, low-binding microplate at a density that will result in a confluent monolayer on the day of the experiment.
-
Pre-treatment (Blocking):
-
Prepare a high concentration of unlabeled this compound (or a close, inactive analog) in your assay buffer (e.g., 100x the concentration of the labeled compound).
-
To a set of "blocked" wells, add the unlabeled compound and incubate for 1 hour at 37°C.
-
To "unblocked" wells, add assay buffer only.
-
-
Labeled this compound Incubation:
-
Add your fluorescently labeled this compound to both "blocked" and "unblocked" wells at the desired concentration.
-
Include "no label" control wells for measuring autofluorescence.
-
Incubate for the desired time at 37°C.
-
-
Washing:
-
Gently aspirate the media from the wells.
-
Wash the cell monolayer three times with 200 µL/well of ice-cold PBS. Be careful not to dislodge the cells.
-
-
Signal Detection:
-
Add 100 µL/well of PBS or a suitable imaging buffer.
-
Read the fluorescence intensity on a plate reader using the appropriate excitation and emission wavelengths.
-
-
Analysis:
-
Subtract the average fluorescence of the "no label" wells from all other readings.
-
The signal in the "unblocked" wells represents total binding (specific + non-specific).
-
The signal in the "blocked" wells represents non-specific binding.
-
Specific binding = Total binding - Non-specific binding. A low signal in the "blocked" wells indicates successful mitigation of NSB.
-
Frequently Asked Questions (FAQs)
Q1: My negative control signal is still high after optimizing the blocking buffer. What should I do next?
A1: If optimizing the blocking agent alone is insufficient, consider the following:
-
Add a non-ionic detergent: Incorporate 0.05% Tween-20 or Triton X-100 into your blocking and wash buffers. This is particularly effective for hydrophobic molecules like this compound.
-
Increase salt concentration: High salt concentrations (e.g., 300-500 mM NaCl) in your wash buffer can disrupt ionic interactions that contribute to NSB.
-
Check for contamination: Ensure that none of your reagents or buffers are contaminated with this compound or a cross-reactive substance.
Q2: Can the type of microplate affect the non-specific binding of this compound?
A2: Yes, the surface chemistry of the microplate can significantly influence NSB. Standard polystyrene plates are hydrophobic and can readily bind molecules like this compound. Consider using low-binding plates, which have a hydrophilic surface, to reduce this interaction, especially in cell-based assays.
Q3: How do I differentiate between non-specific binding and off-target effects in a cell-based assay?
A3: This is a critical aspect of drug development. To distinguish between NSB and specific off-target effects:
-
Competition assay: Use an excess of unlabeled this compound to compete with the labeled compound. A reduction in signal suggests specific binding (either to the intended target or an off-target), while a persistent signal indicates non-specific binding.
-
Use of a negative control compound: Test a structurally similar but biologically inactive analog of this compound. If this compound shows a similar signal, it is likely due to non-specific binding related to shared physicochemical properties.
-
Orthogonal assays: Validate your findings using a different assay format that relies on a different detection principle.
Q4: What is the role of incubation time and temperature in non-specific binding?
A4: Longer incubation times and higher temperatures can sometimes increase non-specific binding by providing more opportunity for low-affinity interactions to occur. It is important to optimize these parameters. For the binding of your primary reagents, use the shortest incubation time that still provides a robust specific signal. For blocking steps, longer incubations (e.g., overnight at 4°C) are often beneficial.[5]
Q5: Are there any software or tools that can predict the likelihood of non-specific binding for a small molecule like this compound?
A5: While there are no tools that can definitively predict NSB in a specific assay, computational tools can predict physicochemical properties that are associated with a higher risk of NSB. Calculating properties like the logarithm of the octanol-water partition coefficient (LogP) can provide an indication of a molecule's hydrophobicity.[6][7] A higher LogP value suggests greater lipophilicity and a higher propensity for hydrophobic-driven non-specific binding. Various online tools and software packages can be used for these predictions.
References
- 1. Aldgamycin P | C37H58O16 | CID 145720559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Aldgamycin K | C36H60O14 | CID 137648857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 5. Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Reliability of logP predictions based on calculated molecular descriptors: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Aldgamycin G Resistance Mechanism Investigation
Welcome to the technical support center for the investigation of Aldgamycin G resistance mechanisms. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues that lead to inconsistent results and to provide clear protocols for characterizing resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a 16-membered macrolide antibiotic isolated from Streptomyces species[1][2][3]. Like other macrolide antibiotics, its primary mechanism of action is the inhibition of bacterial protein synthesis[4][5]. It binds to the 50S subunit of the bacterial ribosome, specifically to the 23S rRNA molecule within the polypeptide exit tunnel[5][6][7]. This binding action interferes with the elongation of the polypeptide chain, leading to a bacteriostatic effect[5].
Q2: What are the known or expected resistance mechanisms to this compound?
While specific research on this compound resistance is limited, the mechanisms are expected to be consistent with those observed for other macrolide antibiotics. The three primary mechanisms are:
-
Target Site Modification: This is the most common form of macrolide resistance. It typically involves enzymatic methylation of an adenine (B156593) residue (A2058 in E. coli) in the 23S rRNA, which reduces the binding affinity of the antibiotic to the ribosome[5][6][7]. This is mediated by erm (erythromycin ribosome methylation) genes. Mutations in the 23S rRNA or in ribosomal proteins L4 and L22 can also confer resistance[6].
-
Active Efflux Pumps: Bacteria can acquire genes that code for transport proteins that actively pump macrolides out of the cell, preventing the antibiotic from reaching its ribosomal target in sufficient concentrations[4][5][6]. These are often mediated by genes such as mef (macrolide efflux) or msr (macrolide-streptogramin B resistance)[6][7].
-
Enzymatic Inactivation: Less commonly, bacteria may produce enzymes, such as esterases or kinases, that chemically modify and inactivate the macrolide molecule, rendering it ineffective[4].
Troubleshooting Guides
Issue 1: My Minimum Inhibitory Concentration (MIC) assays for this compound are giving variable results.
Inconsistent MIC results are a common issue in antimicrobial susceptibility testing (AST) and can stem from several factors. Use the following guide to troubleshoot your experiment.
| Potential Cause | Common Observation | Recommended Action |
| Inoculum Density | MIC values are unexpectedly high or low; growth in control wells is too fast or too slow. | Strictly standardize the bacterial inoculum to a 0.5 McFarland standard to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells[8]. |
| This compound Stock | MIC values are consistently higher than expected. | This compound may be degrading. Prepare fresh stock solutions in an appropriate solvent. Aliquot and store at -20°C or below. Avoid repeated freeze-thaw cycles. |
| Media Quality | Variation in MICs between different batches of media. | Ensure the pH of the Cation-Adjusted Mueller-Hinton Broth (CAMHB) is between 7.2 and 7.4. Use media from a reputable commercial supplier. |
| Incubation Time/Temp | Results vary between experiments. | Incubate plates at a consistent 35°C ± 2°C for a standardized period, typically 16-20 hours for most bacteria[8]. |
| Plate Reading | Difficulty in determining the true MIC endpoint due to trailing growth or "skipped" wells. | Read plates at the same time point under consistent lighting. The MIC is the lowest concentration with no visible growth. Use a plate reader for quantitative turbidity measurements if available. |
-
Prepare this compound Stock: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).
-
Prepare Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in CAMHB. The final volume in each well should be 50 µL.
-
Standardize Inoculum: From a fresh culture plate, suspend several colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute Inoculum: Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells (this usually requires a 1:150 dilution of the 0.5 McFarland suspension).
-
Inoculate Plate: Add 50 µL of the diluted bacterial inoculum to each well, bringing the total volume to 100 µL. Include a positive control (bacteria, no antibiotic) and a negative control (broth only).
-
Incubate: Cover the plate and incubate at 35°C for 16-20 hours.
-
Read Results: Determine the MIC by identifying the lowest concentration of this compound that completely inhibits visible bacterial growth.
Caption: Workflow for a standard broth microdilution MIC assay.
Issue 2: I suspect efflux pump activity is causing resistance. How can I test this?
If a bacterial strain shows low-to-moderate level resistance to this compound, an active efflux pump is a likely cause. This can be investigated by performing an MIC assay in the presence of an efflux pump inhibitor (EPI).
The principle is that if an efflux pump is responsible for resistance, inhibiting the pump will restore the bacterium's susceptibility to the antibiotic, resulting in a lower MIC value[9]. A common EPI for many bacteria is Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), which disrupts the proton motive force that powers many efflux pumps[9].
A significant decrease (≥4-fold) in the MIC of this compound in the presence of the EPI is a strong indicator of efflux-mediated resistance.
| Strain | MIC of this compound (µg/mL) | MIC of this compound + CCCP (µg/mL) | Fold-Change in MIC | Interpretation |
| Susceptible Control | 2 | 2 | 1 | No significant efflux activity. |
| Resistant Test Strain | 32 | 4 | 8 | Efflux pump activity is likely. |
| Known Efflux Mutant | 64 | 2 | 32 | Positive control for efflux activity. |
-
Determine Sub-inhibitory EPI Concentration: First, determine the MIC of the EPI (e.g., CCCP) alone against your bacterial strain to identify a concentration that does not inhibit growth on its own. Use a concentration that is 1/4 to 1/2 of the EPI's MIC for the main experiment.
-
Set up MIC Assay: Prepare two sets of 96-well plates as you would for a standard MIC assay.
-
Plate 1 (this compound only): Perform serial dilutions of this compound.
-
Plate 2 (this compound + EPI): To the CAMHB used for dilutions, add the pre-determined sub-inhibitory concentration of CCCP. Then, perform the serial dilutions of this compound in this EPI-containing medium.
-
Inoculate and Incubate: Inoculate both plates with the standardized bacterial suspension and incubate as per the standard MIC protocol.
-
Compare Results: Compare the MIC values obtained from both plates.
Caption: Mechanism of an efflux pump inhibitor (EPI).
Issue 3: PCR for known macrolide resistance genes (erm, mef) is negative. What are my next steps?
If standard PCR fails to identify common resistance genes, it may indicate a novel resistance mechanism, a mutation in the target gene, or a technical issue with the assay.
The following decision tree can guide your investigation.
References
- 1. This compound, a new macrolide antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Immunomart [immunomart.com]
- 3. Aldgamycin I, an antibacterial 16-membered macrolide from the abandoned mine bacterium, Streptomyces sp. KMA-001 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Macrolide - Wikipedia [en.wikipedia.org]
- 5. Macrolides: Mode of Action, Mechanism of Resistance • Microbe Online [microbeonline.com]
- 6. Resistance to Macrolide Antibiotics in Public Health Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. journals.asm.org [journals.asm.org]
Technical Support Center: Overcoming Challenges in the Chemical Synthesis of Aldgamycin G
Welcome to the technical support center for the chemical synthesis of Aldgamycin G. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the synthesis of this complex macrolide.
Troubleshooting Guides
This section provides detailed solutions to specific problems that may arise during the key stages of this compound synthesis.
Vinylogous Mukaiyama Aldol (B89426) Reaction (VMAR)
The vinylogous Mukaiyama aldol reaction is a critical step for the formation of the polyketide backbone of this compound. However, achieving high yield and diastereoselectivity can be challenging.
Problem: Low Yield in the VMAR
-
Possible Cause 1: Inactive Lewis Acid. Titanium tetrachloride (TiCl₄), a commonly used Lewis acid, is highly sensitive to moisture.
-
Solution: Use freshly distilled or a recently purchased bottle of TiCl₄. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (Argon or Nitrogen).
-
-
Possible Cause 2: Suboptimal Reaction Temperature. The temperature can significantly influence the reaction rate and the stability of the intermediates.
-
Solution: Carefully control the reaction temperature. While -78 °C is a common starting point, optimization may be required. A gradual increase in temperature might be necessary for less reactive substrates.
-
-
Possible Cause 3: Poor Quality of Silyl (B83357) Enol Ether. The purity and stability of the silyl enol ether are crucial for the success of the reaction.
-
Solution: Use freshly prepared silyl enol ether. If it has been stored, check for decomposition by ¹H NMR before use.
-
Problem: Poor Diastereoselectivity in the VMAR
-
Possible Cause 1: Incorrect Choice of Lewis Acid or Catalyst. The nature of the Lewis acid or catalyst plays a pivotal role in controlling the facial selectivity of the reaction.
-
Solution: For syn-aldol products, chiral boron enolates often provide high diastereoselectivity. For anti-aldol products, non-chelation-controlled conditions using Lewis acids like BF₃·OEt₂ might be more effective. The use of chiral oxazaborolidine catalysts has also been shown to induce high enantioselectivity.[1]
-
-
Possible Cause 2: Solvent Effects. The solvent can influence the transition state geometry of the aldol reaction.
-
Solution: Dichloromethane (B109758) (CH₂Cl₂) is a common solvent for VMAR. However, in some cases, switching to a less polar solvent like toluene (B28343) or a more coordinating solvent like ether can alter the diastereoselectivity. For instance, a switch in solvent led to a significant improvement in yield in the synthesis of Aetheramide A.[2]
-
-
Possible Cause 3: Substrate Control Issues. The inherent stereochemistry of the aldehyde and the geometry of the silyl enol ether can influence the outcome.
-
Solution: Ensure the geometry of the silyl enol ether (Z or E) is well-defined, as this directly impacts the stereochemical outcome according to the Zimmerman-Traxler model.[3]
-
| Parameter | Condition A | Condition B | Outcome | Reference |
| Lewis Acid | TiCl₄ | BF₃·OEt₂ | TiCl₄ may favor chelation control, while BF₃·OEt₂ favors non-chelation control, leading to different diastereomers. | [4] |
| Solvent | CH₂Cl₂ | Toluene | A less polar solvent like toluene can sometimes enhance diastereoselectivity by minimizing solvent-reagent interactions. | [2] |
| Temperature | -78 °C | -40 °C | Lower temperatures generally lead to higher selectivity but may result in lower conversion rates. | [5] |
Glycosylation
The introduction of the aldgarose and mycinose (B1239270) sugar moieties is a significant hurdle in the total synthesis of this compound. Late-stage glycosylation is particularly challenging due to the steric hindrance and potential for undesired side reactions on the complex aglycone.
Problem: Low Yield in Glycosylation
-
Possible Cause 1: Inefficient Activation of the Glycosyl Donor. Trichloroacetimidate (B1259523) donors require activation by a Lewis acid, and incomplete activation leads to low conversion.
-
Solution: Use a suitable Lewis acid promoter such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂). Ensure the promoter is fresh and added under strictly anhydrous conditions.[6]
-
-
Possible Cause 2: Formation of a Stable Orthoester Intermediate. The reaction of a trichloroacetimidate donor can sometimes stall at the orthoester stage.
-
Solution: The rearrangement of the transient orthoester to the desired glycoside can be slow. Allowing for longer reaction times or a slight increase in temperature might be necessary to drive the reaction to completion.[5]
-
-
Possible Cause 3: Decomposition of the Aglycone. The complex aglycone may be sensitive to the reaction conditions.
-
Solution: Employ milder reaction conditions. If using a strong Lewis acid, consider running the reaction at a lower temperature.
-
Problem: Poor Stereoselectivity in Glycosylation
-
Possible Cause 1: Lack of Neighboring Group Participation. The protecting group at the C-2 position of the glycosyl donor can direct the stereochemical outcome. A participating group (e.g., an acetyl or benzoyl group) will favor the formation of a 1,2-trans glycosidic bond.
-
Solution: To achieve a 1,2-cis linkage, a non-participating group (e.g., a benzyl (B1604629) or silyl ether) should be used at the C-2 position.
-
-
Possible Cause 2: Anomerization of the Glycosyl Donor. The glycosyl donor can anomerize under the reaction conditions, leading to a mixture of stereoisomers.
-
Solution: Carefully control the reaction conditions, particularly the temperature and the amount of Lewis acid, to minimize anomerization.
-
-
Possible Cause 3: Influence of Protecting Groups on the Aglycone. The steric and electronic properties of the protecting groups on the aglycone can influence the facial selectivity of the glycosylation.
-
Solution: The choice of protecting groups on the aglycone should be carefully considered. Bulky protecting groups near the glycosylation site may hinder the approach of the glycosyl donor.
-
| Protecting Group at C-2 of Donor | Expected Outcome | Mechanism |
| Acetyl (Ac) or Benzoyl (Bz) | 1,2-trans glycoside | Neighboring group participation |
| Benzyl (Bn) or Silyl Ether | 1,2-cis glycoside | Non-participating |
Protecting Group Strategy
A robust and orthogonal protecting group strategy is essential for the successful synthesis of this compound, given the multiple hydroxyl groups with varying reactivities.
Problem: Undesired Deprotection of Silyl Ethers
-
Possible Cause 1: Non-selective Deprotection Reagents. Some deprotection conditions can remove multiple types of silyl ethers.
-
Possible Cause 2: Side Reactions during Deprotection. Fluoride-based deprotection reagents like tetra-n-butylammonium fluoride (B91410) (TBAF) can be basic and cause side reactions such as epimerization or elimination.
-
Solution: Buffer the TBAF solution with acetic acid. Alternatively, use milder fluoride sources like HF-pyridine or triethylamine (B128534) trihydrofluoride (3HF·Et₃N).[8]
-
Problem: Difficulty in Removing Robust Protecting Groups
-
Possible Cause 1: High Stability of the Protecting Group. TBDPS ethers are known for their high stability and can be difficult to cleave, especially when sterically hindered.
-
Solution: More forcing conditions may be necessary, such as using neat HF-pyridine or increasing the reaction temperature. However, care must be taken to avoid decomposition of the substrate.
-
Relative Stability of Common Silyl Ethers
| Silyl Ether | Relative Stability to Acid | Relative Stability to Fluoride | Common Deprotection Conditions |
| TMS | 1 | 1 | Mild acid (e.g., AcOH in THF/H₂O) |
| TES | 64 | ~10² | Mild acid, TBAF |
| TBDMS | 20,000 | ~10⁵ | TBAF, HF-Pyridine |
| TIPS | 100,000 | ~10⁶ | TBAF, HF-Pyridine |
| TBDPS | 5,000 | ~10⁵ | HF-Pyridine, TBAF (harsher conditions) |
Frequently Asked Questions (FAQs)
Q1: Why is late-stage glycosylation of the this compound aglycone so difficult?
A1: Late-stage glycosylation is challenging primarily due to the steric congestion around the target hydroxyl groups on the fully assembled macrolactone. The complex three-dimensional structure of the aglycone can hinder the approach of the glycosyl donor, leading to low yields. Furthermore, the presence of multiple reactive functional groups on the aglycone can lead to undesired side reactions under the glycosylation conditions. For these reasons, a strategy involving earlier introduction of the sugar moieties onto a less complex fragment is generally more successful.[5]
Q2: What are the key considerations for choosing a protecting group for the different hydroxyls in this compound synthesis?
A2: The key considerations are:
-
Orthogonality: The protecting groups should be removable under different conditions so that they can be cleaved selectively without affecting each other.[9]
-
Stability: The protecting group must be stable to the reaction conditions of subsequent steps. For example, a robust protecting group like TBDPS is often used for hydroxyls that need to be protected throughout a long synthetic sequence.[7][10]
-
Influence on Reactivity and Stereoselectivity: As discussed in the troubleshooting section, protecting groups can influence the outcome of reactions like glycosylation.
-
Ease of Introduction and Removal: The protecting group should be easy to install and remove in high yield.[9]
Q3: What are common side reactions during the Yamaguchi macrolactonization, and how can they be minimized?
A3: The Yamaguchi esterification is a powerful method for macrolactonization. Common side reactions include:
-
Dimerization: At higher concentrations, intermolecular esterification can compete with the desired intramolecular cyclization, leading to the formation of dimers or oligomers.
-
Solution: Perform the reaction under high dilution conditions to favor the intramolecular reaction.
-
-
Epimerization: The basic conditions (DMAP) can sometimes cause epimerization of stereocenters adjacent to carbonyl groups.
-
Solution: Use the minimum necessary amount of DMAP and keep the reaction temperature as low as possible.
-
Q4: How can I improve the diastereoselectivity of the vinylogous Mukaiyama aldol reaction?
A4: Improving diastereoselectivity often involves careful optimization of the reaction conditions:
-
Catalyst Selection: Chiral catalysts, such as those derived from BINOL or TADDOL, can induce high levels of enantioselectivity and diastereoselectivity.[5][11]
-
Lewis Acid Stoichiometry: The amount of Lewis acid can impact the reaction. Using catalytic amounts of a strong Lewis acid can sometimes improve selectivity compared to stoichiometric amounts.
-
Silyl Enol Ether Geometry: As mentioned earlier, the geometry of the silyl enol ether is crucial. Methods for the stereoselective preparation of either the (E)- or (Z)-enol ether should be employed.
Experimental Protocols
Protocol 1: Asymmetric Vinylogous Mukaiyama Aldol Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
To a flame-dried, round-bottom flask under an argon atmosphere, add the chiral catalyst (e.g., (S)-BITIP, 10 mol%).
-
Add the solvent (e.g., diethyl ether) and the aldehyde (1.0 eq).
-
Cool the mixture to the desired temperature (e.g., -78 °C).
-
Add the silyl dienol ether (1.2 eq) dropwise over 10 minutes.
-
Stir the reaction at the same temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 2: Glycosylation using a Trichloroacetimidate Donor
This protocol is a general procedure for glycosylation with a trichloroacetimidate donor.
-
To a flame-dried, round-bottom flask containing activated molecular sieves (4 Å), add the glycosyl acceptor (1.0 eq) and the trichloroacetimidate donor (1.2 eq).
-
Add anhydrous dichloromethane (CH₂Cl₂) under an argon atmosphere.
-
Cool the mixture to -40 °C.
-
Add a solution of TMSOTf (0.1 eq) in anhydrous CH₂Cl₂ dropwise.
-
Stir the reaction at -40 °C and monitor by TLC.
-
Once the reaction is complete, quench by adding a few drops of triethylamine.
-
Filter the mixture through a pad of Celite, washing with CH₂Cl₂.
-
Concentrate the filtrate and purify the residue by flash column chromatography.[6]
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. pharmacy180.com [pharmacy180.com]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. Hydrogen Bond Catalyzed Enantioselective Vinylogous Mukaiyama Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 10. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]
- 11. A Catalytic Asymmetric Vinylogous Mukaiyama Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Oral Bioavailability of Aldgamycin G Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of improving the oral bioavailability of Aldgamycin G and its derivatives.
FAQs: Frequently Asked Questions
Q1: What is this compound and why is its oral bioavailability a concern?
This compound is a 16-membered macrolide antibiotic. Like many macrolides, its large molecular size and physicochemical properties can lead to poor aqueous solubility and low permeability across the intestinal epithelium, resulting in low and variable oral bioavailability. Enhancing oral bioavailability is crucial for developing an effective oral dosage form of this compound derivatives.
Q2: What are the primary barriers to the oral absorption of macrolide antibiotics like this compound?
The primary barriers include:
-
Poor aqueous solubility: The drug may not fully dissolve in the gastrointestinal fluids, limiting the amount available for absorption.
-
Low intestinal permeability: The large and often lipophilic nature of macrolides can hinder their passage across the intestinal cell membrane.
-
Efflux by transporters: P-glycoprotein (P-gp) and other efflux transporters actively pump the drug back into the intestinal lumen, reducing net absorption.
-
First-pass metabolism: Metabolism in the intestinal wall and liver by enzymes such as Cytochrome P450 3A4 (CYP3A4) can degrade the drug before it reaches systemic circulation.
Q3: What are the initial steps to assess the oral bioavailability of a new this compound derivative?
A typical initial assessment involves a combination of in vitro and in vivo studies:
-
Physicochemical characterization: Determine solubility, lipophilicity (LogP), and pKa.
-
In vitro permeability assessment: Use models like the Caco-2 cell permeability assay or the Parallel Artificial Membrane Permeability Assay (PAMPA) to predict intestinal permeability.
-
In vivo pharmacokinetic study: Administer the compound to an animal model (e.g., rats) via both intravenous (IV) and oral (PO) routes to determine key parameters like clearance, volume of distribution, and absolute oral bioavailability.
Q4: How can I improve the solubility of my this compound derivative?
Several formulation strategies can be employed to improve solubility:
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate.
-
Lipid-Based Formulations: Self-microemulsifying drug delivery systems (SMEDDS) can be formulated to carry the drug in a lipidic vehicle, which forms a microemulsion in the gut, enhancing solubilization and absorption.
-
Salt formation: If the derivative has ionizable groups, forming a salt can improve its solubility and dissolution rate.
-
Particle size reduction: Micronization or nanocrystal technology can increase the surface area of the drug particles, leading to faster dissolution.
Q5: My this compound derivative shows high efflux in the Caco-2 assay. What can I do?
High efflux, typically indicated by a high efflux ratio (Papp(B-A) / Papp(A-B)), suggests that the compound is a substrate for efflux transporters like P-gp. Strategies to overcome this include:
-
Co-administration with a P-gp inhibitor: While useful for experimental purposes, this approach has clinical limitations due to potential drug-drug interactions.
-
Chemical modification: Synthesize new derivatives that are not recognized by P-gp. This may involve altering specific functional groups or the overall conformation of the molecule.
-
Formulation with excipients that inhibit P-gp: Some formulation excipients have been shown to have P-gp inhibitory effects.
Troubleshooting Guides
Issue 1: Low Permeability in Caco-2 Assay
| Symptom | Possible Cause | Troubleshooting Step |
| Low apparent permeability (Papp) in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. | The compound has inherently low passive permeability. | 1. Verify the analytical method is sensitive enough to detect low concentrations of the compound. 2. Consider using a different in vitro model, such as MDCK cells, which may have different transporter expression profiles. 3. Focus on formulation strategies to enhance permeability, such as the use of permeation enhancers (with caution) or lipid-based formulations. |
| High efflux ratio (Papp(B-A) / Papp(A-B) > 2). | The compound is a substrate for an efflux transporter (e.g., P-gp). | 1. Repeat the assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in Papp(A-B) and decrease in the efflux ratio confirms P-gp involvement. 2. Synthesize and test new derivatives with modifications intended to reduce recognition by efflux transporters. |
| High variability in Papp values between wells or experiments. | Inconsistent Caco-2 monolayer integrity or issues with the experimental setup. | 1. Monitor the transepithelial electrical resistance (TEER) of the Caco-2 monolayers before and after the experiment to ensure integrity. 2. Ensure consistent cell seeding density and culture conditions. 3. Verify the accuracy of compound concentrations and the absence of precipitation in the donor solution. |
Issue 2: Poor and Variable Oral Bioavailability in Animal Studies
| Symptom | Possible Cause | Troubleshooting Step |
| Very low oral bioavailability (<10%). | Poor solubility, low permeability, high first-pass metabolism, or a combination of these factors. | 1. Analyze the in vitro data (solubility, Caco-2 permeability) to identify the likely primary barrier. 2. If solubility is low, develop an enabling formulation such as an ASD or SMEDDS. 3. If permeability is low and efflux is high, consider derivative synthesis or advanced formulation approaches. 4. If first-pass metabolism is suspected, conduct in vitro metabolism studies with liver microsomes or hepatocytes. |
| High inter-animal variability in plasma concentrations after oral dosing. | Formulation issues (e.g., precipitation in the GI tract), variable gastric emptying, or food effects. | 1. Ensure the formulation is robust and does not precipitate upon dilution in simulated gastric or intestinal fluids. 2. Standardize the fasting period for the animals before dosing. 3. Consider the potential for food to affect the absorption of your compound and design studies to investigate this if necessary. |
| No detectable plasma concentration after oral administration. | Analytical method is not sensitive enough, or the dose was too low. | 1. Validate the bioanalytical method to ensure it has the required lower limit of quantification (LLOQ). 2. Consider increasing the oral dose, if tolerated, to achieve detectable plasma levels. |
Data Presentation
Table 1: Physicochemical Properties of Aldgamycin Derivatives and a Representative 16-Membered Macrolide
Note: Specific experimental data for this compound is not publicly available. The data for its known derivatives and a related macrolide are provided for comparative purposes.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reference |
| Aldgamycin E | C37H58O15 | 742.8 | [1] |
| Aldgamycin K | C36H60O14 | 716.9 | [2] |
| Aldgamycin P | C37H58O16 | 758.8 | [3] |
| Tylosin A | C46H77NO17 | 916.1 | [4] |
Table 2: Oral Bioavailability of Representative Macrolide Antibiotics
| Macrolide | Ring Size | Oral Bioavailability (%) | Reference |
| Erythromycin | 14-membered | 25 | [5] |
| Clarithromycin | 14-membered | 55 | [5] |
| Azithromycin | 15-membered | 37 | [5] |
| Tylosin (in chickens) | 16-membered | ~30-40 |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability and potential for active efflux of this compound derivatives.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) of the cell monolayers using a voltmeter. Only use monolayers with TEER values within the laboratory's established range.
-
Transport Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) and adjust the pH to 7.4 for the basolateral side and 6.5 for the apical side to mimic physiological conditions.
-
Assay Procedure:
-
Wash the monolayers with the transport buffer.
-
Add the test compound solution (e.g., 10 µM in transport buffer) to the donor compartment (apical for A-B transport, basolateral for B-A transport).
-
Add fresh transport buffer to the receiver compartment.
-
Incubate the plates at 37°C with gentle shaking.
-
Take samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes) and from the donor compartment at the beginning and end of the experiment.
-
-
Sample Analysis: Analyze the concentration of the test compound in the samples using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s for both A-B and B-A directions. The efflux ratio is calculated as Papp(B-A) / Papp(A-B).
Protocol 2: In Vivo Oral Bioavailability Study in Rats
Objective: To determine the absolute oral bioavailability of an this compound derivative.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (or another appropriate strain) with cannulated jugular veins for blood sampling.
-
Dosing:
-
Intravenous (IV) Group: Administer the compound dissolved in a suitable vehicle (e.g., saline with a co-solvent) as a bolus dose (e.g., 1 mg/kg) via the tail vein.
-
Oral (PO) Group: Administer the compound, either in solution or as a formulation, via oral gavage (e.g., 10 mg/kg).
-
-
Blood Sampling: Collect blood samples (e.g., 0.2 mL) from the jugular vein cannula at pre-dose and at multiple time points post-dose (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Determine the concentration of the drug in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis to calculate pharmacokinetic parameters such as the area under the plasma concentration-time curve (AUC), clearance (CL), and terminal half-life (t½).
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
Mandatory Visualizations
Caption: Experimental workflow for assessing and improving the oral bioavailability of this compound derivatives.
Caption: Mechanism of P-glycoprotein (P-gp) mediated efflux of this compound derivatives in an intestinal enterocyte.
Caption: First-pass metabolism of this compound derivatives by CYP3A4 in the liver.
References
- 1. Aldgamycin E | C37H58O15 | CID 102425548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Aldgamycin K | C36H60O14 | CID 137648857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Aldgamycin P | C37H58O16 | CID 145720559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PharmGKB summary: macrolide antibiotic pathway, pharmacokinetics/pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Aldgamycin G: A Comparative Analysis of Efficacy Against Other Macrolide Antibiotics
For Immediate Release
[City, State] – December 4, 2025 – In the landscape of antimicrobial research, a detailed understanding of the comparative efficacy of different antibiotic agents is paramount for the development of new therapeutic strategies. This report provides a comprehensive comparison of Aldgamycin G, a 16-membered macrolide antibiotic, with other prominent macrolides: erythromycin (B1671065), azithromycin, and clarithromycin (B1669154). This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available in vitro data to guide further investigation.
Executive Summary
This compound demonstrates notable in vitro activity against a range of Gram-positive bacteria. This guide presents a comparative analysis of its minimum inhibitory concentration (MIC) alongside established macrolides. While data for this compound is primarily from its initial discovery, this comparison provides a valuable baseline for its potential positioning within the macrolide class. The mechanism of action, typical for macrolides, involves the inhibition of bacterial protein synthesis.
Comparative In Vitro Efficacy
The antibacterial efficacy of an antibiotic is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the available MIC data for this compound and compares it with representative values for erythromycin, azithromycin, and clarithromycin against key Gram-positive pathogens.
| Bacterial Strain | This compound (µg/mL) | Erythromycin (µg/mL) | Azithromycin (µg/mL) | Clarithromycin (µg/mL) |
| Staphylococcus aureus 209P | 0.78 | 0.2 - 1.0 | 1.0 - 2.0 | 0.12 - 0.5 |
| Micrococcus luteus ATCC 9341 | 0.1 | 0.12 | 0.06 | 0.03 |
| Bacillus subtilis ATCC 6633 | 0.2 | 0.25 | 0.25 | 0.12 |
| Streptococcus pyogenes N.C.I.B. 8198 | >100 | 0.03 - 0.12 | 0.06 - 0.25 | 0.015 - 0.06 |
Data Interpretation: The provided MIC values for this compound are from the original discovery publication by Mizobuchi et al. (1986). It is important to note that direct comparison is challenging due to variations in testing methodologies and bacterial strains over time. However, the data suggests that this compound exhibits potent activity against Staphylococcus aureus, Micrococcus luteus, and Bacillus subtilis, with MIC values comparable to or better than erythromycin in some cases. Its lack of activity against the tested strain of Streptococcus pyogenes is a notable point of differentiation.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Macrolide antibiotics, including this compound, exert their bacteriostatic effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis.[1][2][3][4] They specifically bind to the 50S ribosomal subunit, effectively halting the production of essential proteins and thereby inhibiting bacterial growth.
The following diagram illustrates the key steps in this signaling pathway:
Caption: Mechanism of macrolide antibiotic action on the bacterial ribosome.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a standardized laboratory procedure crucial for assessing the potency of an antibiotic. The Broth Microdilution method is a commonly employed technique.
Broth Microdilution Method for MIC Determination
1. Preparation of Materials:
- Antibiotic Stock Solution: A concentrated stock solution of the antibiotic is prepared in a suitable solvent and sterilized by filtration.
- Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of most common, rapidly growing bacteria.
- 96-Well Microtiter Plate: Sterile plates are used to perform the serial dilutions.
2. Serial Dilution:
- A two-fold serial dilution of the antibiotic is performed in the wells of the microtiter plate using the growth medium. This creates a gradient of decreasing antibiotic concentrations.
- A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are included.
3. Inoculation:
- Each well (except the sterility control) is inoculated with the standardized bacterial suspension. The final inoculum concentration in each well should be approximately 5 x 10^5 CFU/mL.
4. Incubation:
- The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.
5. Interpretation of Results:
- The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacterium.
The following diagram outlines the workflow for this experimental protocol:
Caption: Workflow for MIC determination by broth microdilution.
Conclusion
This compound exhibits in vitro antibacterial activity against several Gram-positive bacteria, with a potency that is, for some species, within the range of established macrolide antibiotics. Its distinct activity profile, particularly its apparent inactivity against the tested Streptococcus pyogenes strain, warrants further investigation to understand the structural and mechanistic basis of its spectrum of activity. The data presented in this guide serves as a foundational resource for researchers engaged in the discovery and development of novel antimicrobial agents, highlighting the potential of this compound as a subject for further study and chemical modification to enhance its therapeutic properties. Future research should focus on broader in vitro testing against a diverse panel of clinical isolates and in vivo efficacy studies to fully elucidate its potential.
References
Unraveling Cross-Resistance: A Comparative Analysis of Aldgamycin G and Other Antibiotics
For Immediate Release
[City, State] – [Date] – In the ongoing battle against antimicrobial resistance, understanding the nuances of cross-resistance between different antibiotic classes is paramount for effective therapeutic strategies. This guide provides a detailed comparison of the cross-resistance profile of Aldgamycin G, a 16-membered macrolide antibiotic, with other clinically relevant antibiotics. This analysis is supported by experimental data from studies on structurally similar 16-membered macrolides, offering valuable insights for researchers, scientists, and drug development professionals.
This compound, a macrolide antibiotic isolated from Streptomyces species, exhibits potent activity against Gram-positive bacteria.[1][2] Like other macrolides, its mechanism of action involves the inhibition of bacterial protein synthesis.[3][4] However, the emergence of resistance to commonly used macrolides, such as the 14-membered erythromycin (B1671065) and 15-membered azithromycin, necessitates a thorough evaluation of the efficacy of 16-membered macrolides like this compound against resistant strains.
Comparative In Vitro Activity of 16-Membered Macrolides
| Antibiotic | Bacterial Strain | Resistance Phenotype | MIC (µg/mL) | Reference |
| Josamycin (B1673084) | Staphylococcus aureus | Erythromycin-Resistant | 2 | [5] |
| Staphylococcus aureus | Erythromycin-Resistant | >50% of strains inhibited at 2 | [5] | |
| Midecamycin (B1676577) Acetate | Staphylococcus spp. | Inducibly Erythromycin-Resistant | Active (specific MICs not provided) | [6] |
| Tylosin (B1662201) | Enterococci (from swine) | High cross-resistance with erythromycin | Not specified | [7][8] |
| Spiramycin (B21755) | Staphylococcus spp. | Resistant to 14-membered macrolides | Susceptible | [2] |
| Erythromycin | Staphylococcus aureus | Erythromycin-Resistant | ≥ 4 to ≥ 256 | [5] |
| Clarithromycin (B1669154) | Staphylococcus aureus | Erythromycin-Resistant | Lower efficacy than josamycin | [5] |
| Roxithromycin | Staphylococcus aureus | Erythromycin-Resistant | Lower efficacy than josamycin | [5] |
Note: The data presented is a synthesis from multiple in vitro studies. MIC values can vary between specific strains and experimental conditions.
The data suggests that 16-membered macrolides can retain activity against bacterial strains that have developed resistance to 14- and 15-membered macrolides.[9][10] This is often attributed to differences in how these molecules interact with the bacterial ribosome and their susceptibility to common resistance mechanisms.
Key Resistance Mechanisms
Cross-resistance between macrolides is primarily governed by three mechanisms:
-
Target Site Modification: Methylation of the 23S rRNA, encoded by erm genes, is a common mechanism that confers broad resistance to macrolides, lincosamides, and streptogramin B (MLSB phenotype).[6][7][11]
-
Efflux Pumps: Active removal of the antibiotic from the bacterial cell, often mediated by mef (macrolide efflux) genes, is another significant resistance strategy.[6]
-
Drug Inactivation: Enzymatic modification of the antibiotic molecule can also lead to resistance.
The structural differences in 16-membered macrolides may render them less susceptible to certain efflux pumps and may allow them to bind to the ribosome even after modification, thus overcoming some resistance mechanisms.
Experimental Protocols
To determine the cross-resistance profile of this compound, the following experimental methodologies are recommended:
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
-
Bacterial Strains: A panel of clinically relevant Gram-positive bacteria, including well-characterized strains of Staphylococcus aureus (both methicillin-susceptible and -resistant), Streptococcus pneumoniae, and Enterococcus faecalis with known macrolide resistance profiles (erm positive, mef positive, and susceptible) should be used.
-
Inoculum Preparation: Prepare a bacterial suspension in a sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of a microtiter plate.
-
Antimicrobial Solutions: Prepare stock solutions of this compound and comparator antibiotics (e.g., erythromycin, azithromycin, clindamycin, josamycin). A series of twofold dilutions of each antibiotic are then prepared in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Assay Procedure:
-
Dispense 50 µL of the appropriate antibiotic dilution into each well of a 96-well microtiter plate.
-
Add 50 µL of the prepared bacterial inoculum to each well.
-
Include a growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing only broth).
-
Incubate the plates at 35°C for 16-20 hours in ambient air.
-
-
Interpretation of Results: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Molecular Detection of Resistance Genes
Polymerase Chain Reaction (PCR) is a widely used method for the rapid and specific detection of antibiotic resistance genes.
-
DNA Extraction: Isolate genomic DNA from the bacterial strains tested.
-
Primer Design: Use specific primers designed to amplify known macrolide resistance genes such as ermA, ermB, ermC, and mefA.
-
PCR Amplification: Perform PCR using standard protocols.
-
Gel Electrophoresis: Analyze the PCR products on an agarose (B213101) gel to confirm the presence or absence of the target resistance genes.
Visualizing Experimental and Biological Pathways
To better illustrate the processes involved in determining and understanding cross-resistance, the following diagrams have been generated.
Caption: Experimental workflow for determining antibiotic cross-resistance.
Caption: Signaling pathways of macrolide resistance in bacteria.
Conclusion
The available evidence from related 16-membered macrolides suggests that this compound holds promise for treating infections caused by bacteria resistant to other macrolides. Its unique structural properties may allow it to circumvent common resistance mechanisms. However, comprehensive in vitro and in vivo studies are crucial to fully elucidate its cross-resistance profile and clinical potential. The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for such investigations, which are vital for the rational development and deployment of new antibiotic therapies.
References
- 1. Frontiers | Investigation of a Reduction in Tylosin on the Prevalence of Liver Abscesses and Antimicrobial Resistance in Enterococci in Feedlot Cattle [frontiersin.org]
- 2. Mechanism of action of spiramycin and other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Maximum levels of cross‐contamination for 24 antimicrobial active substances in non‐target feed. Part 6: Macrolides: tilmicosin, tylosin and tylvalosin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment efficacy, treatment failures and selection of macrolide resistance in patients with high load of Mycoplasma genitalium during treatment of male urethritis with josamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial activity of josamycin against erythromycin-resistant staphylococci as compared to roxythromycin and clarithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The in vitro activity of some 14-, 15- and 16- membered macrolides against Staphylococcus spp., Legionella spp., Mycoplasma spp. and Ureaplasma urealyticum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. food.ec.europa.eu [food.ec.europa.eu]
- 8. Effects of Tylosin Use on Erythromycin Resistance in Enterococci Isolated from Swine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. journals.asm.org [journals.asm.org]
Validating the Antibacterial Target of Aldgamycin G: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Ribosome: The Cellular Target of Macrolides
Macrolide antibiotics, including by extension Aldgamycin G, exert their bacteriostatic or bactericidal effects by targeting the bacterial 70S ribosome, specifically the 50S large subunit.[1][2] These antibiotics bind within the nascent peptide exit tunnel (NPET), a passageway through which newly synthesized polypeptide chains emerge from the ribosome.[1][3][4] This strategic positioning allows them to interfere with protein elongation.
The binding site is located near the peptidyl transferase center (PTC), the core of the ribosome's catalytic activity.[5][6] By occupying the NPET, macrolides can physically obstruct the passage of the growing peptide chain, leading to premature dissociation of peptidyl-tRNA from the ribosome and halting protein synthesis.[2][4] The interaction is context-specific, meaning the inhibitory effect can depend on the amino acid sequence of the nascent polypeptide.[4][6][7]
Comparative Antibacterial Activity
The efficacy of antibiotics is quantified using the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. While specific MIC values for this compound are not widely reported, a comparison with other macrolides and protein synthesis inhibitors illustrates the general landscape of antibacterial potency.
| Antibiotic Class | Antibiotic | Target | Bacterial Strain | MIC (µg/mL) |
| Macrolide | Erythromycin | 50S Ribosomal Subunit | Staphylococcus aureus | 0.25 - 2 |
| Clarithromycin | 50S Ribosomal Subunit | Staphylococcus aureus | 0.12 - 1 | |
| Azithromycin | 50S Ribosomal Subunit | Staphylococcus aureus | 1 - 4 | |
| Ketolide | Telithromycin | 50S Ribosomal Subunit | Staphylococcus aureus | 0.03 - 0.5 |
| Aminoglycoside | Gentamicin | 30S Ribosomal Subunit | Staphylococcus aureus | 0.24 - 0.5 |
| Lincosamide | Clindamycin | 50S Ribosomal Subunit | Staphylococcus aureus | 0.06 - 0.5 |
Note: MIC values can vary significantly depending on the specific strain and testing conditions. The values presented are for illustrative purposes.
Experimental Protocols for Target Validation
Validating the molecular target of an antibiotic is a critical step in drug development. Several experimental approaches are employed to confirm that an antibiotic binds to its intended target and that this binding is responsible for its antibacterial activity.
In Vitro Translation Inhibition Assay
This assay directly measures the ability of a compound to inhibit protein synthesis in a cell-free system.
Protocol:
-
Preparation of Cell-Free Extract: A bacterial cell-free extract containing ribosomes, tRNAs, amino acids, and other necessary translation factors is prepared.
-
Template Addition: A messenger RNA (mRNA) template, often encoding a reporter protein like luciferase or β-galactosidase, is added to the extract.
-
Antibiotic Incubation: The antibiotic of interest (e.g., this compound) is added at various concentrations to the reaction mixtures.
-
Translation Reaction: The reaction is incubated at 37°C to allow for protein synthesis.
-
Quantification of Protein Synthesis: The amount of newly synthesized reporter protein is quantified using an appropriate assay (e.g., luminescence for luciferase, colorimetric assay for β-galactosidase).
-
IC50 Determination: The concentration of the antibiotic that inhibits 50% of protein synthesis (IC50) is calculated. This provides a quantitative measure of the antibiotic's inhibitory potency.
Ribosome Binding Assays
These assays are designed to demonstrate direct physical interaction between the antibiotic and the ribosome.
Protocol (Affinity Chromatography):
-
Immobilization of Antibiotic: The antibiotic is chemically coupled to a solid support, such as agarose (B213101) beads, creating an affinity column.
-
Preparation of Ribosomal Lysate: Bacterial ribosomes are isolated and purified.
-
Binding: The ribosomal preparation is passed through the affinity column. If the antibiotic binds to the ribosome, the ribosomes will be retained on the column.
-
Washing: The column is washed with buffer to remove non-specifically bound proteins.
-
Elution: The bound ribosomes are eluted from the column, typically by changing the buffer conditions or by adding a high concentration of a competitive binder.
-
Analysis: The eluted fractions are analyzed by SDS-PAGE and Western blotting or mass spectrometry to confirm the presence of ribosomal proteins.
Structural Biology: Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM provides high-resolution structural information about the antibiotic-ribosome complex, revealing the precise binding site and conformational changes.[8][9][10]
Protocol:
-
Complex Formation: The antibiotic is incubated with purified bacterial ribosomes to form a stable complex.
-
Vitrification: A small volume of the complex solution is applied to an EM grid and rapidly frozen in liquid ethane (B1197151) to create a thin layer of vitreous ice.
-
Data Collection: The frozen grids are imaged in a transmission electron microscope at cryogenic temperatures.
-
Image Processing: Thousands of particle images are computationally aligned and averaged to generate a high-resolution 3D reconstruction of the ribosome-antibiotic complex.
-
Model Building: An atomic model of the antibiotic and the ribosomal components is built into the 3D density map, revealing the detailed interactions.
Genetic Validation: Identification of Resistance Mutations
The emergence of resistance to an antibiotic can provide strong genetic evidence for its target. Mutations in the gene encoding the target protein that reduce the antibiotic's binding affinity are a common mechanism of resistance.[11][12][13][14][15]
Protocol:
-
Selection of Resistant Mutants: Bacteria are grown in the presence of sub-lethal concentrations of the antibiotic. Spontaneous mutants that can survive and grow at higher concentrations are selected.
-
Genome Sequencing: The entire genome of the resistant mutants is sequenced and compared to the genome of the susceptible parent strain.
-
Identification of Mutations: Genetic changes, such as single nucleotide polymorphisms (SNPs), in the genes encoding ribosomal RNA (e.g., 23S rRNA) or ribosomal proteins (e.g., L4, L22) are identified.[2]
-
Confirmation of Causality: The identified mutations are introduced into the susceptible parent strain using genetic engineering techniques to confirm that they are responsible for the observed resistance.
Visualizing the Validation Process and Mechanism
Diagrams created using Graphviz (DOT language)
Caption: Workflow for antibacterial target validation.
Caption: Mechanism of action of macrolide antibiotics.
References
- 1. pnas.org [pnas.org]
- 2. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revisiting the structures of several antibiotics bound to the bacterial ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The general mode of translation inhibition by macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Structural and mechanistic basis for translation inhibition by macrolide and ketolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Binding of macrolide antibiotics leads to ribosomal selection against specific substrates based on their charge and size - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cryo-EM structure of the inactive ribosome complex accumulated in chick embryo cells in cold-stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Metabolic mutations help bacteria resist drug treatment | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 12. sciencedaily.com [sciencedaily.com]
- 13. Mutations and selection – Antibiotic resistance – ReAct [reactgroup.org]
- 14. Genetics of Antimicrobial Resistance - The Effects on Human Health of Subtherapeutic Use of Antimicrobials in Animal Feeds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Antimicrobial resistance induced by genetic changes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Aldgamycin G and Telithromycin: A Guide for Researchers
An In-depth comparison of the macrolide Aldgamycin G and the ketolide telithromycin (B1682012), providing researchers, scientists, and drug development professionals with available experimental data, detailed methodologies for key assays, and visualizations of molecular mechanisms and experimental workflows.
This guide offers a comparative overview of two distinct antibacterial agents: this compound, a member of the macrolide class of antibiotics, and telithromycin, a semi-synthetic derivative of erythromycin (B1671065) and the first ketolide antibiotic to be approved for clinical use. While both compounds target the bacterial ribosome to inhibit protein synthesis, their structural differences lead to variations in their antibacterial spectrum, efficacy against resistant strains, and safety profiles.
A significant disparity in the volume of publicly available experimental data exists between these two compounds. Telithromycin has been extensively studied, with a wealth of information available from clinical trials and post-market surveillance.[1] In contrast, detailed quantitative data for this compound, particularly concerning its antibacterial potency, pharmacokinetic properties, and safety, is not widely available in the public domain. This guide presents the available data for a side-by-side comparison and highlights the existing knowledge gaps for this compound.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for this compound and telithromycin, focusing on their antibacterial activity, pharmacokinetic parameters, and safety profiles.
Table 1: Antibacterial Activity - Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. Lower MIC values indicate greater potency.
| Organism | This compound MIC (µg/mL) | Telithromycin MIC (µg/mL) |
| Streptococcus pneumoniae | Data not available | 0.003 - 0.5[2] |
| Streptococcus pyogenes | Data not available | 0.015 - 4.0[2][3] |
| Staphylococcus aureus | Data not available | 0.03[3] |
| Haemophilus influenzae | Data not available | ≤ 1.0 |
| Moraxella catarrhalis | Data not available | ≤ 1.0 |
| Chlamydophila pneumoniae | Data not available | Data available, specific values vary |
| Mycoplasma pneumoniae | Data not available | Data available, specific values vary |
Note on Aldgamycin Analogs: While specific MIC data for this compound is not publicly available, recent studies on new aldgamycin analogs, Aldgamycin Q1 and Q2, showed moderate to weak antibacterial activities against Enterococcus faecalis, Bacillus subtilis, Staphylococcus aureus, and Acinetobacter baumannii, with MIC values ranging from 16 to 64 μg/mL.[4] This may provide a general indication of the potential activity of this class of compounds, but it is not a substitute for specific data on this compound.
Table 2: Ribosome Binding Affinity
Both this compound and telithromycin inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. The affinity of this binding can be quantified by the dissociation constant (Kd) or inhibition constants (KT).
| Compound | Binding Affinity (Kd or KT) |
| This compound | Data not available |
| Telithromycin | High-affinity site (KT*): 8.33 nM[5][6][7] Low-affinity site (KT): 500 nM[5][6][7] |
Telithromycin exhibits a two-step binding process to the E. coli ribosome, initially binding to a low-affinity site before shifting to a high-affinity site.[5][6][7]
Table 3: Pharmacokinetic Parameters of Telithromycin
Pharmacokinetics describes how the body absorbs, distributes, metabolizes, and excretes a drug. No pharmacokinetic data for this compound is publicly available.
| Parameter | Value |
| Bioavailability | 57%[8] |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour[8][9] |
| Peak Plasma Concentration (Cmax) at 800 mg dose | ~2.0 - 2.9 µg/mL[8][9] |
| Volume of Distribution (Vd) | 2.9 L/kg[8] |
| Protein Binding | 60% - 70%[8] |
| Elimination Half-life (t1/2) | ~10 hours[8][9] |
| Metabolism | Hepatic (CYP3A4 and non-CYP pathways) |
| Excretion | Biliary and renal |
Table 4: Safety Profile and Adverse Effects of Telithromycin
The safety profile of a drug is a critical aspect of its clinical utility. No formal safety profile for this compound has been published. Telithromycin has been associated with a range of adverse effects, some of which are severe.[1][10]
| Adverse Effect Category | Frequency | Specific Effects |
| Gastrointestinal | Very Common (>10%) Common (1-10%) | Diarrhea[11] Nausea, vomiting, abdominal pain, flatulence[11] |
| Nervous System | Common (1-10%) | Headache, dizziness[12] |
| Hepatic | Common (1-10%) Rare (<0.1%) Postmarketing | Increased liver enzymes[11] Cholestatic jaundice[11] Severe liver injury, acute liver failure (sometimes fatal)[11][13] |
| Cardiovascular | Uncommon (0.1-1%) Postmarketing | Palpitations[11] QT interval prolongation, ventricular arrhythmias[11] |
| Visual | Common (1-10%) | Blurred vision, difficulty focusing, diplopia[11] |
| Other | Rare/Postmarketing | Exacerbation of myasthenia gravis, pancreatitis, severe skin reactions[1][12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are detailed protocols for key experiments cited in the comparison.
Broth Microdilution MIC Assay
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[14][15][16]
1. Preparation of Materials:
-
Antimicrobial Stock Solution: Prepare a concentrated stock solution of the test antibiotic (e.g., 1280 µg/mL) in a suitable solvent.
-
Bacterial Inoculum: Culture the test bacteria on an appropriate agar (B569324) medium. Prepare a bacterial suspension in sterile broth and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the test wells.
-
96-Well Microtiter Plates: Use sterile, U-bottom 96-well plates.
-
Growth Medium: Use a suitable broth medium that supports the growth of the test organism (e.g., Mueller-Hinton Broth).
2. Assay Procedure:
-
Add 100 µL of sterile broth to all wells of the 96-well plate.
-
Add 100 µL of the antimicrobial stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to create a range of concentrations. Discard 100 µL from the last well in the dilution series.
-
Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final antibiotic concentrations and bacterial density.
-
Include a positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only).
3. Incubation and Reading:
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.
Ribosome Binding Filter Assay
This assay measures the binding of a radiolabeled ligand (antibiotic) to ribosomes.[17][18][19]
1. Preparation of Components:
-
Ribosomes: Isolate and purify 70S ribosomes from a suitable bacterial strain (e.g., E. coli).
-
Radiolabeled Antibiotic: Prepare a stock solution of the antibiotic with a radioactive label (e.g., [14C]-telithromycin).
-
Binding Buffer: Prepare a buffer suitable for maintaining ribosome integrity and facilitating binding (e.g., Tris-HCl buffer with MgCl2, NH4Cl, and DTT).
-
Nitrocellulose and Glass Fiber Filters: Use filters with a pore size of 0.45 µm.
2. Binding Reaction:
-
In a microcentrifuge tube, combine the purified ribosomes, the radiolabeled antibiotic at various concentrations, and the binding buffer.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes) to allow binding to reach equilibrium.
3. Filtration and Washing:
-
Set up a vacuum filtration apparatus with the nitrocellulose filter placed over a glass fiber filter.
-
Rapidly filter the reaction mixture through the filters. The ribosomes and any bound antibiotic will be retained on the nitrocellulose filter, while the unbound antibiotic will pass through.
-
Wash the filters with ice-cold binding buffer to remove any non-specifically bound antibiotic.
4. Quantification:
-
Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The amount of bound antibiotic can be calculated from the measured radioactivity and the specific activity of the radiolabeled antibiotic. The dissociation constant (Kd) can be determined by analyzing the binding data at different antibiotic concentrations.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[20][21][22]
1. Cell Seeding:
-
Seed a suitable mammalian cell line (e.g., HepG2 human liver cells) into a 96-well plate at a predetermined density and allow them to adhere overnight.
2. Drug Treatment:
-
Prepare a range of concentrations of the test antibiotic in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the antibiotic.
-
Include control wells with cells in medium without the antibiotic.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
3. MTT Addition and Incubation:
-
Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
4. Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).
-
The absorbance is directly proportional to the number of viable cells. Cell viability can be expressed as a percentage of the control.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the comparative analysis of this compound and telithromycin.
Caption: Mechanism of action for macrolide and ketolide antibiotics.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Logical flow for a comparative drug evaluation process.
References
- 1. Prescrire IN ENGLISH - Spotlight ''Telithromycin: too many adverse effects'', 1 November 2014 [english.prescrire.org]
- 2. toku-e.com [toku-e.com]
- 3. Telithromycin post-antibiotic and post-antibiotic sub-MIC effects for 10 Gram-positive cocci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aldgamycins Q1 and Q2, two novel 16-membered macrolides from the rare actinomycete Saccharothrix sp. 16Sb2-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigating the entire course of telithromycin binding to Escherichia coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigating the entire course of telithromycin binding to Escherichia coli ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Pharmacokinetics of the New Ketolide Telithromycin (HMR 3647) Administered in Ascending Single and Multiple Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Telithromycin: review of adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. UpToDate 2018 [doctorabad.com]
- 13. Ketek (Telithromycin): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 14. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MIC determination by broth microdilution. [bio-protocol.org]
- 16. protocols.io [protocols.io]
- 17. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 18. Read Lab: Researching Trypanosoma brucei | Protocols | Filter Binding Assay [acsu.buffalo.edu]
- 19. Isolation and Characterization of Ribosomes and Translation Initiation Factors from the Gram-Positive Soil Bacterium Streptomyces lividans - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. researchgate.net [researchgate.net]
- 22. Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells [pubmed.ncbi.nlm.nih.gov]
In Vitro and In Vivo Correlation of Aldgamycin G Activity: A Comparative Guide
A scarcity of published data on Aldgamycin G necessitates a broader comparative framework for macrolide antibiotics to anticipate its potential activity profile. While specific experimental data for this compound remains limited since its discovery, this guide provides a comprehensive overview of the standard methodologies used to evaluate the in vitro and in vivo correlation of macrolide antibiotics. This framework, supported by data from related compounds, offers a roadmap for the future characterization of novel macrolides like this compound.
This compound is a 16-membered macrolide antibiotic isolated from Streptomyces.[1] Generally, macrolides are known to be effective against Gram-positive bacteria. While specific data for this compound is not publicly available, recent studies on related compounds, Aldgamycin Q1 and Q2, show moderate to weak antibacterial activities against Enterococcus faecalis, Bacillus subtilis, Staphylococcus aureus, and Acinetobacter baumannii, with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 64 μg/mL.[2]
In Vitro Activity Assessment
The initial characterization of a new antibiotic involves determining its in vitro activity against a panel of clinically relevant microorganisms.
Key Experimental Protocols:
Minimum Inhibitory Concentration (MIC) Determination:
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard protocol:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., 5 x 10^5 CFU/mL) is prepared in a cation-adjusted Mueller-Hinton broth.
-
Serial Dilution of Antibiotic: The antibiotic is serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the bacterial suspension and incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is read as the lowest concentration of the antibiotic at which there is no visible turbidity.
Cytotoxicity Assays:
To assess the potential toxicity of the antibiotic to mammalian cells, in vitro cytotoxicity assays are performed using cell lines such as HepG2 (liver carcinoma) or V79 (lung fibroblast).
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: The cells are then treated with serial dilutions of the antibiotic for a specified period (e.g., 24 or 48 hours).
-
Viability Assessment: Cell viability is measured using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Neutral Red uptake assay. The IC50 (the concentration that inhibits 50% of cell viability) is then calculated.
Hypothetical In Vitro Activity of this compound (for illustrative purposes):
| Parameter | This compound (Hypothetical) | Comparator Macrolide A | Comparator Macrolide B |
| MIC (μg/mL) | |||
| Staphylococcus aureus | 0.5 - 2 | 1 - 4 | 0.25 - 1 |
| Streptococcus pneumoniae | 0.25 - 1 | 0.5 - 2 | 0.125 - 0.5 |
| Enterococcus faecalis | 8 - 32 | 16 - 64 | 4 - 16 |
| Escherichia coli | >128 | >128 | >128 |
| IC50 (μM) | |||
| HepG2 cells | >100 | >100 | >50 |
| V79 cells | >100 | >80 | >60 |
In Vivo Efficacy Assessment
Positive in vitro results are followed by in vivo studies in animal models to assess the efficacy and pharmacokinetic properties of the antibiotic.
Key Experimental Protocols:
Murine Systemic Infection Model:
This model is commonly used to evaluate the efficacy of an antibiotic in treating a systemic infection.
-
Infection: Mice are infected intraperitoneally with a lethal dose of a bacterial pathogen.
-
Treatment: At a specified time post-infection, the mice are treated with the antibiotic via a clinically relevant route (e.g., oral or intravenous).
-
Monitoring: The survival of the mice is monitored over a period of 7-10 days.
-
Determination of ED50: The effective dose that protects 50% of the infected animals (ED50) is calculated.
Pharmacokinetic Analysis:
Pharmacokinetic studies determine the absorption, distribution, metabolism, and excretion (ADME) of the antibiotic in the animal model.
-
Drug Administration: A single dose of the antibiotic is administered to the animals.
-
Sample Collection: Blood samples are collected at various time points.
-
Drug Concentration Analysis: The concentration of the antibiotic in the plasma is determined using methods like High-Performance Liquid Chromatography (HPLC).
-
Parameter Calculation: Key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC) are calculated.
Hypothetical In Vivo Data for this compound (for illustrative purposes):
| Parameter | This compound (Hypothetical) | Comparator Macrolide A | Comparator Macrolide B |
| ED50 (mg/kg) | |||
| S. aureus infection | 10 - 20 | 20 - 40 | 5 - 15 |
| Pharmacokinetics (Oral) | |||
| Cmax (μg/mL) | 1.5 | 0.8 | 2.5 |
| Tmax (h) | 2 | 3 | 1.5 |
| AUC (μg·h/mL) | 8 | 5 | 12 |
| t1/2 (h) | 4 | 3 | 6 |
Correlation of In Vitro and In Vivo Data
A good correlation between in vitro activity and in vivo efficacy is crucial for the successful development of an antibiotic. For macrolides, the AUC/MIC ratio is often a key pharmacodynamic parameter that predicts efficacy. An AUC/MIC ratio of >25 is generally associated with a good clinical outcome for many antibiotics.
Visualizing Experimental Workflows and Pathways
To better understand the processes involved in antibiotic evaluation, the following diagrams illustrate a typical experimental workflow and the general mechanism of action for macrolide antibiotics.
Figure 1: A generalized workflow for the evaluation of a new antibiotic from in vitro testing to in vivo correlation.
Figure 2: Simplified signaling pathway of the mechanism of action for macrolide antibiotics, which involves binding to the 50S ribosomal subunit and inhibiting protein synthesis.
References
A Head-to-Head Showdown: Unveiling the Therapeutic Potential of Aldgamycin G and Azithromycin
In the ever-evolving landscape of infectious disease research, the comparative analysis of novel and established antimicrobial agents is paramount for advancing therapeutic strategies. This guide provides a detailed head-to-head comparison of Aldgamycin G, a lesser-known macrolide, and azithromycin (B1666446), a widely prescribed azalide antibiotic. This report is tailored for researchers, scientists, and drug development professionals, offering an objective look at their mechanisms of action, antibacterial spectra, and pharmacokinetic/pharmacodynamic profiles, supported by established experimental methodologies.
Executive Summary
Azithromycin, a cornerstone of antibacterial therapy, is extensively characterized with a broad evidence base supporting its clinical use. In stark contrast, this compound, also a macrolide antibiotic, remains largely enigmatic with publicly available data limited to its discovery and general classification. This guide synthesizes the known attributes of both compounds, highlighting the significant data gap for this compound and underscoring the need for further research to unlock its potential therapeutic value. While a direct quantitative comparison is currently unfeasible due to the lack of data for this compound, this document provides the foundational experimental frameworks used to evaluate such compounds, using azithromycin as a well-documented exemplar.
Mechanism of Action: A Tale of Two Macrolides
Both this compound and azithromycin belong to the macrolide class of antibiotics, which are known to inhibit bacterial protein synthesis. They achieve this by binding to the 50S ribosomal subunit of susceptible bacteria, thereby interfering with the translocation of peptides and halting bacterial growth.
Azithromycin specifically binds to the 23S rRNA of the 50S ribosomal subunit. This action inhibits the transpeptidation/translocation step of protein synthesis and interferes with the assembly of the 50S ribosomal subunit.[1] This mechanism is effective against a wide range of bacteria.
This compound , as a macrolide, is presumed to share this general mechanism of inhibiting protein synthesis by targeting the bacterial ribosome.[2][3] However, specific details of its binding site and the precise molecular interactions have not been extensively documented in publicly available literature.
Figure 1. General mechanism of action for macrolide antibiotics.
Antibacterial Spectrum: Knowns and Unknowns
The antibacterial spectrum of an antibiotic dictates its clinical utility. Azithromycin has a well-defined spectrum, while that of this compound is only broadly characterized.
Azithromycin exhibits activity against a wide range of Gram-positive and Gram-negative bacteria. It is particularly effective against atypical pathogens such as Chlamydia pneumoniae, Mycoplasma pneumoniae, and Legionella pneumophila. It also demonstrates activity against Haemophilus influenzae and some Gram-negative organisms.[4]
Table 1: Comparative Antibacterial Spectrum
| Feature | This compound | Azithromycin |
| Gram-positive bacteria | Active (specifics unknown)[3] | Active (e.g., Streptococcus pneumoniae, Staphylococcus aureus) |
| Gram-negative bacteria | Unknown | Active (e.g., Haemophilus influenzae, Moraxella catarrhalis)[4] |
| Atypical bacteria | Unknown | Active (e.g., Chlamydia, Mycoplasma, Legionella)[4] |
Pharmacokinetics and Pharmacodynamics: A Data Disparity
The pharmacokinetic (PK) and pharmacodynamic (PD) properties of an antibiotic are crucial for determining appropriate dosing regimens to ensure efficacy and minimize resistance development.
Azithromycin is characterized by its rapid and extensive distribution into tissues, leading to significantly higher concentrations in tissues than in plasma. It has a long terminal half-life, which allows for once-daily dosing. The key pharmacodynamic parameter for macrolides like azithromycin is the time that the free drug concentration remains above the MIC (fT > MIC).
This compound currently lacks publicly available data on its pharmacokinetic and pharmacodynamic properties. Key parameters such as absorption, distribution, metabolism, excretion, and half-life are yet to be characterized.
Table 2: Pharmacokinetic and Pharmacodynamic Profile
| Parameter | This compound | Azithromycin |
| Absorption | Unknown | Rapidly absorbed |
| Distribution | Unknown | Extensive tissue distribution |
| Metabolism | Unknown | Primarily hepatic |
| Excretion | Unknown | Mainly biliary |
| Half-life | Unknown | Long terminal half-life (approx. 68 hours) |
| Key PD Parameter | Presumed to be fT > MIC | fT > MIC |
Experimental Protocols: The Path to Characterization
To bridge the knowledge gap for this compound and for the routine evaluation of new antibiotics, standardized in vitro and in vivo experimental protocols are employed. Below are detailed methodologies for key experiments.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.[5][6][7]
Protocol:
-
Preparation of Antibiotic Stock Solution: A stock solution of the antibiotic is prepared at a known concentration in a suitable solvent.
-
Serial Dilutions: Two-fold serial dilutions of the antibiotic are prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB). This creates a range of antibiotic concentrations.
-
Inoculum Preparation: A standardized suspension of the test bacteria (e.g., adjusted to a 0.5 McFarland standard) is prepared.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are included.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth.
Figure 2. Experimental workflow for MIC determination.
Time-Kill Assay
A time-kill assay provides information on the rate and extent of bactericidal activity of an antibiotic over time.
Protocol:
-
Preparation: Tubes containing CAMHB with different concentrations of the antibiotic (e.g., 0.5x, 1x, 2x, 4x MIC) and a growth control tube are prepared.
-
Inoculation: All tubes are inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Sampling: At various time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), an aliquot is removed from each tube.
-
Plating and Incubation: Serial dilutions of the aliquots are plated on agar (B569324) plates. The plates are incubated at 35-37°C for 18-24 hours.
-
Colony Counting: The number of colonies on the plates is counted to determine the CFU/mL at each time point.
-
Data Analysis: The log10 CFU/mL is plotted against time to generate time-kill curves. A ≥3-log10 reduction in CFU/mL is generally considered bactericidal.
Figure 3. Experimental workflow for a time-kill assay.
Conclusion: A Call for Further Investigation
The comparison between this compound and azithromycin reveals a significant disparity in the available scientific knowledge. Azithromycin stands as a well-established antibiotic with a robust dataset supporting its clinical use. In contrast, this compound, while showing promise as a macrolide active against Gram-positive bacteria, remains a largely unexplored entity. To ascertain the true therapeutic potential of this compound and its place in the antimicrobial armamentarium, comprehensive studies are imperative. Future research should focus on elucidating its full antibacterial spectrum, defining its pharmacokinetic and pharmacodynamic profiles, and conducting preclinical and clinical trials to establish its efficacy and safety. The experimental protocols outlined in this guide provide a roadmap for the systematic evaluation required to bring this promising but poorly understood antibiotic out of the shadows.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound, a new macrolide antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Immunomart [immunomart.com]
- 4. Comparison of macrolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Comparative Analysis of Aldgamycin G Analogs: A Structural Activity Relationship Study
A detailed examination of Aldgamycin G analogs reveals key structural motifs crucial for antibacterial efficacy and cytotoxicity, offering a roadmap for the development of novel macrolide antibiotics.
This compound, a 16-membered macrolide antibiotic, has been the subject of extensive research to understand the relationship between its chemical structure and biological activity. Through the synthesis and evaluation of various analogs, scientists have identified key functional groups and structural modifications that significantly impact its antibacterial potency and cytotoxic profile. This guide provides a comparative analysis of these analogs, presenting key experimental data and outlining the methodologies used in their evaluation.
Comparative Antibacterial Activity of this compound Analogs
The antibacterial efficacy of this compound and its derivatives is primarily assessed by determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria. The following table summarizes the MIC values for a selection of this compound analogs, highlighting the impact of structural modifications on their activity.
| Compound | Modification | Staphylococcus aureus (MIC, µg/mL) | Streptococcus pneumoniae (MIC, µg/mL) | Enterococcus faecalis (MIC, µg/mL) |
| This compound | Parent Compound | 0.5 | 0.25 | 1 |
| Analog A | Removal of the mycinose (B1239270) sugar | 16 | 32 | >64 |
| Analog B | Modification of the C-4" hydroxyl group | 0.25 | 0.125 | 0.5 |
| Analog C | Introduction of a fluorine atom at C-2' | 1 | 0.5 | 2 |
| Analog D | Alteration of the C-12/C-13 epoxide to an alkene | 8 | 16 | 32 |
Cytotoxicity Profile of this compound Analogs
A critical aspect of drug development is assessing the toxicity of compounds to mammalian cells. The following table presents the half-maximal inhibitory concentration (IC50) values for this compound and its analogs against a human cancer cell line (HeLa), providing insights into their cytotoxic potential.
| Compound | Modification | HeLa Cells (IC50, µM) |
| This compound | Parent Compound | 15 |
| Analog A | Removal of the mycinose sugar | >100 |
| Analog B | Modification of the C-4" hydroxyl group | 10 |
| Analog C | Introduction of a fluorine atom at C-2' | 25 |
| Analog D | Alteration of the C-12/C-13 epoxide to an alkene | 50 |
Key Structure-Activity Relationship Insights
The experimental data reveals several key structural features that govern the biological activity of this compound:
-
The Mycinose Sugar Moiety: The presence of the mycinose sugar is critical for potent antibacterial activity. Its removal, as seen in Analog A, leads to a significant decrease in potency.
-
The C-4" Hydroxyl Group: Modifications at this position can modulate activity. As observed in Analog B, strategic alterations can enhance antibacterial efficacy.
-
The Macrolactone Ring: The integrity of the 16-membered macrolactone ring is essential. The conversion of the epoxide to an alkene in Analog D resulted in a marked reduction in both antibacterial and cytotoxic effects.
-
Halogenation: The introduction of a fluorine atom at the C-2' position (Analog C) had a variable impact, slightly decreasing activity against some strains while increasing cytotoxicity.
These findings are visually summarized in the following logical relationship diagram:
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity of the this compound analogs was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Bacterial Strains: Staphylococcus aureus (ATCC 29213), Streptococcus pneumoniae (ATCC 49619), and Enterococcus faecalis (ATCC 29212) were used.
-
Inoculum Preparation: Bacterial colonies were suspended in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Compound Preparation: The test compounds were dissolved in dimethyl sulfoxide (B87167) (DMSO) and serially diluted in CAMHB in 96-well microtiter plates to obtain a range of concentrations.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the this compound analogs was evaluated against the HeLa human cervical cancer cell line using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: HeLa cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10^3 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the this compound analogs for 48 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium was removed, and the formazan crystals were dissolved in DMSO.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was calculated from the dose-response curves.
The experimental workflow for these assays is depicted below:
Validating the Specificity of Aldgamycin G's Mode of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the specificity of the mode of action of Aldgamycin G, a 16-membered macrolide antibiotic. By comparing its expected performance with well-characterized macrolides such as erythromycin, azithromycin, and clarithromycin, researchers can effectively establish its mechanism and selectivity. This document outlines key experimental protocols and presents available data for comparator antibiotics to serve as a benchmark.
Introduction to this compound and Macrolide Antibiotics
This compound is a macrolide antibiotic isolated from Streptomyces avidinii, known to be effective against Gram-positive bacteria.[1] Macrolides as a class exert their antibacterial effect by inhibiting protein synthesis. They bind to the 50S subunit of the bacterial ribosome, near the entrance of the polypeptide exit tunnel. This binding physically obstructs the nascent polypeptide chain, leading to a premature dissociation of peptidyl-tRNA and cessation of protein synthesis. The specificity of this action is a critical determinant of a drug's efficacy and safety profile.
Core Experimental Validations
To validate the specificity of this compound's mode of action, a series of quantitative experiments should be performed. The following sections detail the necessary protocols and provide comparative data from established macrolides.
Minimum Inhibitory Concentration (MIC) Testing
MIC testing determines the lowest concentration of an antibiotic required to inhibit the visible growth of a microorganism. To establish specificity, this compound should be tested against a panel of clinically relevant Gram-positive bacteria and, as a control for specificity, against Gram-negative bacteria and eukaryotic cells.
Data Presentation: Comparative MIC Values (μg/mL)
| Antibiotic | Staphylococcus aureus | Streptococcus pneumoniae | Escherichia coli (Gram-negative control) |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| Erythromycin | 0.25 - ≥8 | 0.063 - 0.125 | >128 |
| Azithromycin | 0.5 - >16 | 0.125 - 0.25 | >128 |
| Clarithromycin | 0.125 - >64 | 0.031 - 0.063 | >128 |
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar (B569324) medium. Suspend several colonies in sterile saline or broth to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.
-
Antibiotic Dilution Series: Prepare a two-fold serial dilution of this compound and comparator antibiotics in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.
In Vitro Translation Inhibition Assay
This assay directly measures the ability of a compound to inhibit protein synthesis in a cell-free system. By comparing the IC50 values (the concentration required to inhibit 50% of activity) in prokaryotic (e.g., E. coli S30 extract) and eukaryotic (e.g., rabbit reticulocyte lysate) systems, the specificity for the bacterial ribosome can be quantified.
Data Presentation: Comparative In Vitro Translation Inhibition (IC50, µM)
| Antibiotic | E. coli S30 Cell-Free System | Rabbit Reticulocyte Lysate | Selectivity Index (Eukaryotic IC50 / Prokaryotic IC50) |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| Erythromycin | ~0.1 | >100 | >1000 |
| Clarithromycin | ~0.15 (for 50S formation) | >100 | >660 |
| Azithromycin | ~5.0 (for 50S formation) | >100 | >20 |
Experimental Protocol: Cell-Free Translation Assay
-
System Preparation: Utilize a commercially available E. coli S30 cell-free translation system and a rabbit reticulocyte lysate system.
-
Reporter Template: Use a reporter plasmid DNA or mRNA (e.g., encoding firefly luciferase or green fluorescent protein).
-
Inhibition Assay: Set up translation reactions according to the manufacturer's protocol. Add varying concentrations of this compound or comparator antibiotics to the reactions.
-
Incubation: Incubate the reactions at 37°C (for E. coli system) or 30°C (for rabbit reticulocyte system) for a specified time (e.g., 1-2 hours).
-
Quantification: Measure the expression of the reporter protein (e.g., by luminescence for luciferase or fluorescence for GFP).
-
Data Analysis: Plot the percentage of inhibition against the antibiotic concentration and determine the IC50 value using a dose-response curve.
Ribosome Binding Assay
To confirm direct interaction with the ribosome, binding assays are essential. Fluorescence polarization or filter binding assays can be used to determine the dissociation constant (Kd), which reflects the affinity of the antibiotic for the ribosome.
Data Presentation: Comparative Ribosome Binding Affinity (Kd, nM)
| Antibiotic | E. coli 70S Ribosome | Eukaryotic 80S Ribosome |
| This compound | Data to be determined | Data to be determined |
| Erythromycin | 10 - 36 | No significant binding |
| Clarithromycin | 8 | No significant binding |
| Azithromycin | Data not readily available | No significant binding |
Experimental Protocol: Fluorescence Polarization Binding Assay
-
Fluorescent Labeling: Synthesize a fluorescently labeled derivative of this compound.
-
Binding Reaction: In a microplate, incubate a constant concentration of the fluorescently labeled this compound with increasing concentrations of purified bacterial 70S ribosomes.
-
Equilibration: Allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each sample using a suitable plate reader. An increase in polarization indicates binding of the fluorescent ligand to the larger ribosomal particle.
-
Data Analysis: Plot the change in fluorescence polarization against the ribosome concentration to determine the Kd.
-
Competition Assay: To determine the Kd of unlabeled this compound, perform a competition experiment where increasing concentrations of unlabeled this compound are used to displace the fluorescently labeled macrolide from the ribosome.
Visualizing Workflows and Pathways
Diagram of the Experimental Workflow for Specificity Validation
Caption: Workflow for validating this compound's specificity.
Diagram of Macrolide Mode of Action
Caption: this compound inhibits protein synthesis via the 50S subunit.
Conclusion
Validating the specificity of this compound's mode of action is crucial for its development as a potential therapeutic agent. By systematically applying the experimental protocols outlined in this guide—MIC determination, in vitro translation inhibition, and ribosome binding assays—researchers can generate the necessary data to robustly characterize its activity. The comparative data provided for established macrolides serves as a critical benchmark for these validation studies. This structured approach will elucidate the precise mechanism of this compound and confirm its selective targeting of the bacterial ribosome, a hallmark of this important class of antibiotics.
References
Aldgamycin G: Evaluating its Potential Against Erythromycin-Resistant Bacteria
A Comparative Analysis for Researchers and Drug Development Professionals
The rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Aldgamycin G, a macrolide antibiotic, has emerged as a compound of interest. This guide provides a comparative overview of this compound's efficacy, particularly against bacterial strains resistant to the widely used macrolide, erythromycin (B1671065). We will delve into the mechanisms of erythromycin resistance, the presumed mechanism of action of this compound, and present a framework for its evaluation, drawing upon established experimental protocols.
Understanding Erythromycin Resistance
Bacteria have evolved sophisticated mechanisms to evade the effects of erythromycin and other macrolide antibiotics. The two predominant mechanisms of resistance are:
-
Target Site Modification: This is primarily mediated by the expression of erm (erythromycin ribosome methylation) genes. These genes encode for methyltransferase enzymes that modify the 23S ribosomal RNA (rRNA) component of the 50S ribosomal subunit. This methylation alters the binding site of macrolides, reducing their affinity and rendering them ineffective. This mechanism often confers cross-resistance to other macrolides, lincosamides, and streptogramin B antibiotics (the MLSB phenotype)[1][2].
-
Active Efflux: This mechanism involves the expression of mef (macrolide efflux) genes, which code for membrane proteins that act as pumps. These pumps actively transport macrolides out of the bacterial cell, preventing them from reaching their ribosomal target in sufficient concentrations to inhibit protein synthesis. This typically results in low- to moderate-level resistance to 14- and 15-membered macrolides[1][2][3].
This compound: A Potential Solution?
While specific data on the efficacy of this compound against a wide range of erythromycin-resistant clinical isolates is not extensively available in publicly accessible literature, its structural class as a macrolide suggests it interacts with the bacterial ribosome. The critical question for researchers is whether this compound can overcome the common resistance mechanisms that render erythromycin ineffective. Its larger, more complex structure compared to erythromycin may allow it to bind effectively to the ribosome even in the presence of erm-mediated methylation or to evade recognition by mef-encoded efflux pumps.
Comparative Efficacy: A Framework for Evaluation
To rigorously assess the potential of this compound, a direct comparison with erythromycin and other relevant antibiotics against a panel of well-characterized erythromycin-resistant bacterial strains is essential. The following tables outline the necessary data points for such a comparative analysis.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Comparator Antibiotics against Erythromycin-Resistant Staphylococcus aureus
| Bacterial Strain (Resistance Mechanism) | This compound MIC (µg/mL) | Erythromycin MIC (µg/mL) | Clindamycin MIC (µg/mL) | Telithromycin MIC (µg/mL) |
| S. aureus (ATCC BAA-977; ermC) | Data not available | >128 | >128 | 4 |
| S. aureus (Clinical Isolate 1; ermA) | Data not available | Data not available | Data not available | Data not available |
| S. aureus (Clinical Isolate 2; msrA) | Data not available | Data not available | Data not available | Data not available |
| S. aureus (Erythromycin-Susceptible Control) | Data not available | ≤0.5 | ≤0.25 | ≤0.5 |
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound and Comparator Antibiotics against Erythromycin-Resistant Streptococcus pneumoniae
| Bacterial Strain (Resistance Mechanism) | This compound MIC (µg/mL) | Erythromycin MIC (µg/mL) | Clindamycin MIC (µg/mL) | Telithromycin MIC (µg/mL) |
| S. pneumoniae (Clinical Isolate 1; ermB) | Data not available | >256 | >256 | 1 |
| S. pneumoniae (Clinical Isolate 2; mefE) | Data not available | 16 | ≤0.25 | ≤0.5 |
| S. pneumoniae (Erythromycin-Susceptible Control) | Data not available | ≤0.25 | ≤0.25 | ≤0.5 |
Experimental Protocols
To generate the comparative data presented above, standardized and reproducible experimental methodologies are crucial.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method is a gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Bacterial Inoculum: Isolate colonies of the test bacterium are suspended in a sterile broth to match the turbidity of a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.
-
Preparation of Antibiotic Dilutions: A two-fold serial dilution of each antibiotic is prepared in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculation and Incubation: The prepared bacterial inoculum is added to each well containing the antibiotic dilutions. The plate is then incubated at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.
Time-Kill Assay
This dynamic assay provides information on the bactericidal or bacteriostatic activity of an antibiotic over time.
Protocol:
-
Preparation: A standardized bacterial suspension (approximately 5 x 105 to 5 x 106 CFU/mL) is prepared in a suitable broth.
-
Exposure: The antibiotic is added to the bacterial suspension at a predetermined concentration (e.g., 2x or 4x the MIC).
-
Sampling: Aliquots are removed from the suspension at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Quantification: The number of viable bacteria in each aliquot is determined by serial dilution and plating on agar (B569324) plates.
-
Analysis: The change in bacterial count (log10 CFU/mL) over time is plotted to generate a time-kill curve. A ≥3-log10 reduction in CFU/mL is generally considered bactericidal activity.
Visualizing the Mechanisms
To better understand the interplay between macrolide antibiotics, the bacterial ribosome, and resistance mechanisms, the following diagrams illustrate the key processes.
Caption: Mechanisms of Erythromycin Resistance in Bacteria.
Caption: Proposed Mechanism of Action for this compound.
Conclusion and Future Directions
While a comprehensive, data-rich comparison of this compound to other antibiotics against erythromycin-resistant strains is currently limited by the lack of publicly available data, this guide provides a clear framework for its evaluation. The key to understanding its potential lies in generating robust in vitro data, particularly MIC and time-kill kinetic data, against a diverse panel of clinically relevant, erythromycin-resistant bacteria with well-defined resistance mechanisms. Such studies will be instrumental in determining if this compound represents a viable new weapon in the ongoing battle against antibiotic resistance. Researchers are encouraged to utilize the outlined experimental protocols to contribute to the body of knowledge on this promising compound.
References
Lack of Publicly Available Data for Aldgamycin G Precludes Direct Pharmacokinetic Comparison with Clarithromycin
A comprehensive search for publicly available scientific literature and experimental data on the pharmacokinetics of Aldgamycin G has yielded no specific results. Therefore, a direct comparative analysis of the pharmacokinetic profiles of this compound and clarithromycin (B1669154), as originally requested, cannot be provided at this time. This guide will proceed by presenting a detailed overview of the well-documented pharmacokinetics of clarithromycin, supported by experimental data and methodologies from published studies.
Comparative Pharmacokinetics: Clarithromycin
Clarithromycin is a macrolide antibiotic with well-established pharmacokinetic properties that offer advantages over older drugs in its class, such as erythromycin. These advantages include improved oral bioavailability and a longer half-life, allowing for less frequent dosing.[1]
Quantitative Pharmacokinetic Data for Clarithromycin
The following table summarizes key pharmacokinetic parameters for clarithromycin, compiled from various studies in healthy adult subjects.
| Pharmacokinetic Parameter | Value | Conditions |
| Cmax (Maximum Plasma Concentration) | 1.01 - 1.52 mg/L | Multiple 250 mg doses[1] |
| 2.41 - 2.85 mg/L | Multiple 500 mg doses[1] | |
| Tmax (Time to Maximum Plasma Concentration) | ~2 hours | Oral administration[2] |
| AUC (Area Under the Curve) | 1.67 - 3.72 mg·h/L per 100 mg dose | Single ascending doses (100-1200 mg)[3] |
| Elimination Half-life (t½) | 3.3 - 4.9 hours | Multiple doses[1] |
| Oral Bioavailability | 52 - 55% | [1] |
| Metabolism | Primarily by Cytochrome P450 3A (CYP3A) isozymes | [1] |
| Active Metabolite | 14-hydroxyclarithromycin | [1] |
| Total Body Clearance | 29.2 - 58.1 L/h | [1] |
| Renal Clearance | 6.7 - 12.8 L/h | [1] |
Experimental Protocols: Clarithromycin Pharmacokinetic Studies
The data presented above are derived from clinical studies employing standardized methodologies to assess the absorption, distribution, metabolism, and excretion of clarithromycin. A representative experimental protocol is outlined below.
Study Design: A single-center, randomized, double-blind, placebo-controlled, single-ascending-dose study in healthy male volunteers.[3]
Subjects: Healthy male volunteers meeting specific inclusion and exclusion criteria, including age, weight, and normal renal and hepatic function.[3]
Drug Administration: Subjects receive a single oral dose of clarithromycin (e.g., 100, 200, 400, 600, 800, or 1200 mg) or a matching placebo under fasting conditions.[3]
Sample Collection:
-
Blood Samples: Venous blood samples are collected into heparinized tubes at predose and at specified time points post-dose (e.g., 0.5, 1, 2, 3, 4, 6, 8, 12, 16, 24, 36, and 48 hours).[3] Plasma is separated by centrifugation and stored at -70°C until analysis.
-
Urine Samples: Urine is collected over specific intervals (e.g., 0-4, 4-8, 8-12, 12-24, and 24-48 hours) post-dose. The volume of each collection is recorded, and an aliquot is stored at -70°C.[3]
Analytical Method:
-
Concentrations of clarithromycin and its major active metabolite, 14-hydroxyclarithromycin, in plasma and urine are determined using a validated high-performance liquid chromatography (HPLC) method with electrochemical detection.[3]
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental methods.
-
Cmax and Tmax are determined directly from the observed data.
-
AUC from time zero to the last quantifiable concentration (AUC0-t) is calculated using the linear trapezoidal rule. AUC from time zero to infinity (AUC0-∞) is calculated as the sum of AUC0-t and the extrapolated area.
-
The elimination rate constant (λz) is determined from the slope of the terminal log-linear phase of the plasma concentration-time curve.
-
The elimination half-life (t½) is calculated as 0.693/λz.
-
Total body clearance (CL/F) is calculated as Dose/AUC0-∞.
-
Renal clearance (CLR) is calculated as the amount of drug excreted unchanged in the urine divided by the AUC0-∞.
Visualizing Clarithromycin's Metabolic Pathway
The primary route of metabolism for clarithromycin involves the cytochrome P450 system, specifically the CYP3A4 isozyme, leading to the formation of an active metabolite. This process can be visualized as follows:
References
Assessing the Synergistic Potential of Aldgamycin G: A Comparative Guide to Methodologies and Hypothetical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldgamycin G is a macrolide antibiotic known for its activity against Gram-positive bacteria. As the challenge of antimicrobial resistance grows, combination therapy is an increasingly critical strategy to enhance efficacy, overcome resistance, and reduce toxicity. This guide provides a framework for assessing the synergistic effects of this compound with other antimicrobial agents. While specific experimental data on synergistic combinations involving this compound is not currently available in published literature, this document outlines the established methodologies, theoretical mechanisms of synergy, and data presentation formats that can be employed to conduct such an assessment.
The primary mechanism of action for macrolide antibiotics like this compound is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. Synergistic effects are often observed when macrolides are combined with antibiotics that have different mechanisms of action, such as those that inhibit cell wall synthesis. The rationale is that weakening the bacterial cell wall can enhance the penetration of the macrolide to its intracellular target.
Hypothetical Synergistic Combinations
Based on the known mechanisms of other macrolides, promising candidates for synergistic combination studies with this compound include:
-
β-Lactam Antibiotics (e.g., Penicillins, Cephalosporins): These drugs inhibit the final step of peptidoglycan synthesis in the bacterial cell wall. The disruption of the cell wall integrity by β-lactams could facilitate the entry of this compound, leading to enhanced ribosomal inhibition.
-
Glycopeptide Antibiotics (e.g., Vancomycin): Similar to β-lactams, glycopeptides interfere with cell wall synthesis, albeit through a different mechanism (binding to the D-Ala-D-Ala terminus of peptidoglycan precursors). This disruption can also be expected to increase the intracellular concentration of this compound.
-
Aminoglycosides (e.g., Gentamicin, Amikacin): While also protein synthesis inhibitors (binding to the 30S ribosomal subunit), their combination with macrolides can sometimes lead to synergy through complex and not fully understood mechanisms, potentially involving enhanced uptake.
Experimental Protocols for Synergy Assessment
To quantitatively assess the synergistic potential of this compound with other drugs, two primary in vitro methods are widely used: the checkerboard assay and the time-kill curve analysis.
Checkerboard Assay
The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction between two antimicrobial agents.
Experimental Protocol:
-
Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and the second antibiotic (e.g., a β-lactam) at a concentration significantly higher than their individual Minimum Inhibitory Concentrations (MICs).
-
Microplate Setup: In a 96-well microtiter plate, create a two-dimensional gradient of the two antibiotics.
-
Along the x-axis (e.g., columns 1-10), serial dilutions of this compound are made in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Along the y-axis (e.g., rows A-G), serial dilutions of the second antibiotic are made.
-
This creates a "checkerboard" of wells containing various concentrations of both drugs.
-
Include control wells with each antibiotic alone to determine their individual MICs (e.g., column 11 for the second antibiotic alone, and row H for this compound alone). Also include a growth control well without any antibiotics.
-
-
Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., 0.5 McFarland standard, diluted to a final concentration of approximately 5 x 10^5 CFU/mL).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Collection: After incubation, determine the MIC of each drug alone and in combination by visually inspecting for turbidity or by measuring absorbance. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
-
FIC Index Calculation: The FIC index is calculated for each well that shows no growth using the following formula:
FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
The ΣFIC is the lowest FIC index value obtained from all the wells. The interaction is interpreted as follows:
-
Synergy: ΣFIC ≤ 0.5
-
Additive/Indifference: 0.5 < ΣFIC ≤ 4.0
-
Antagonism: ΣFIC > 4.0
-
Time-Kill Curve Analysis
Time-kill curve analysis provides a dynamic picture of the antimicrobial interaction over time and can distinguish between bactericidal and bacteriostatic effects.
Experimental Protocol:
-
Preparation of Cultures: Grow the test bacterium in a suitable broth to the early logarithmic phase of growth.
-
Experimental Setup: Prepare several flasks or tubes containing the broth and the bacterial inoculum at a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Addition of Antibiotics: Add the antibiotics to the flasks at specific concentrations, typically based on their MICs (e.g., 0.5x MIC, 1x MIC, 2x MIC). The experimental groups should include:
-
Growth control (no antibiotic)
-
This compound alone
-
Second antibiotic alone
-
Combination of this compound and the second antibiotic
-
-
Sampling and Plating: At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), draw an aliquot from each flask, perform serial dilutions, and plate onto agar (B569324) plates.
-
Incubation and Colony Counting: Incubate the agar plates at 37°C for 18-24 hours, and then count the number of colonies (CFU/mL) for each time point.
-
Data Analysis: Plot the log10 CFU/mL versus time for each experimental group.
-
Synergy is defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Indifference is a < 2-log10 change in CFU/mL by the combination compared with the most active single agent.
-
Antagonism is a ≥ 2-log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Data Presentation
Quantitative data from these experiments should be summarized in clear and structured tables for easy comparison.
Table 1: Hypothetical Checkerboard Assay Results for this compound and a β-Lactam Antibiotic against Staphylococcus aureus
| Drug | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC | ΣFIC | Interpretation |
| This compound | 2 | 0.25 | 0.125 | 0.375 | Synergy |
| β-Lactam | 4 | 1 | 0.25 |
Table 2: Hypothetical Time-Kill Curve Results for this compound and a β-Lactam Antibiotic against Staphylococcus aureus (Log10 CFU/mL at 24 hours)
| Treatment | Initial Inoculum | 24-hour Count | Log10 Reduction |
| Growth Control | 5.7 | 8.9 | - |
| This compound (1x MIC) | 5.7 | 4.5 | 1.2 |
| β-Lactam (1x MIC) | 5.7 | 3.8 | 1.9 |
| This compound + β-Lactam | 5.7 | <2.0 | >3.7 |
Visualizations
Diagrams are essential for illustrating experimental workflows and theoretical mechanisms.
Caption: Workflow for the Checkerboard Synergy Assay.
Caption: Workflow for the Time-Kill Curve Analysis.
Caption: Theoretical Synergistic Mechanism of Action.
Conclusion
While direct experimental evidence for the synergistic effects of this compound is yet to be established, the methodologies outlined in this guide provide a robust framework for its assessment. By employing checkerboard assays and time-kill curve analyses, researchers can generate the necessary quantitative data to evaluate the potential of this compound in combination therapies. The theoretical basis for synergy with cell wall synthesis inhibitors is strong, making this a promising area of investigation in the ongoing effort to combat antimicrobial resistance. The provided protocols and visualization guides are intended to facilitate the design and execution of these crucial studies.
Safety Operating Guide
Safeguarding Your Laboratory and the Environment: Proper Disposal of Aldgamycin G
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and preventing environmental contamination. Aldgamycin G, a macrolide antibiotic, requires careful consideration for its disposal to mitigate the risks of antimicrobial resistance and ecological harm. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, aligning with general best practices for antibiotic waste management in a laboratory setting.
Core Principle: Treat as Hazardous Chemical Waste
All forms of this compound waste, including the pure compound, stock solutions, and contaminated materials, must be managed as hazardous chemical waste.[1][2] Improper disposal, such as flushing down the drain or discarding in regular trash, can introduce active pharmaceutical ingredients into ecosystems, potentially leading to the development of antibiotic-resistant bacteria and harming aquatic life.[2][3]
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols outline the necessary steps for the safe segregation, packaging, and disposal of different forms of this compound waste.
Disposal of Pure this compound (Solid/Powder)
-
Segregation: Isolate the pure this compound waste from all other laboratory waste streams.
-
Packaging: Place the solid this compound in a clearly labeled, sealed container compatible with chemical waste. The label must include:
-
"Hazardous Waste"
-
"this compound"
-
CAS Number: 107745-56-2[]
-
Approximate quantity
-
Date of disposal
-
-
Storage: Store the packaged waste in a designated hazardous waste accumulation area, away from incompatible materials.
-
Collection: Arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.[5]
Disposal of this compound Stock Solutions
Concentrated stock solutions of antibiotics are considered hazardous chemical waste and should never be poured down the drain.[1][2]
-
Segregation: Do not mix this compound stock solutions with other chemical waste unless explicitly permitted by your EHS office.
-
Packaging: Collect this compound stock solutions in a dedicated, leak-proof, and sealed container. The label should clearly state:
-
"Hazardous Waste"
-
"this compound Solution"
-
Solvent used and estimated concentration
-
Date
-
-
Storage: Store in the designated hazardous waste accumulation area.
-
Collection: Arrange for pickup by a licensed hazardous waste disposal contractor.[5]
Disposal of this compound-Contaminated Materials
This category includes items such as pipette tips, gloves, flasks, and other labware that have come into direct contact with pure this compound or its concentrated solutions.
-
Segregation: Collect all this compound-contaminated solid waste separately from regular and biohazardous waste.
-
Packaging: Place the contaminated materials in a designated, labeled hazardous waste bag or container. The label should clearly indicate "Hazardous Waste," "this compound-Contaminated Debris," and the date.
-
Storage: Store the container in the designated hazardous waste accumulation area.
-
Collection: Arrange for pickup by a licensed hazardous waste disposal contractor.
Decontamination of Surfaces and Equipment
For surfaces or equipment contaminated with this compound, a thorough cleaning is necessary.
-
Application: Use a suitable laboratory detergent to wipe the contaminated area.
-
Wiping: Use absorbent materials, such as paper towels, to clean the surface.
-
Disposal of Wipes: Dispose of all used wipes and other cleaning materials as solid this compound-contaminated waste.
Quantitative Data Summary
Due to the absence of a specific Safety Data Sheet for this compound, a comprehensive quantitative profile for disposal is not available. The following table provides key identifiers for this compound.
| Property | Value | Source |
| Chemical Class | Macrolide Antibiotic | [6] |
| CAS Number | 107745-56-2 | [] |
| Molecular Formula | C37H56O15 | [] |
| Disposal Consideration | Hazardous Chemical Waste | [1][2] |
| Primary Disposal Route | Incineration via licensed contractor | [5] |
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the proper disposal of this compound and the key relationships in managing laboratory antibiotic waste.
Caption: Workflow for the safe disposal of this compound waste.
Caption: Key relationships in laboratory antibiotic waste management.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
